molecular formula C9H8O4 B10779608 Caffeic acid-13C3

Caffeic acid-13C3

货号: B10779608
分子量: 183.14 g/mol
InChI 键: QAIPRVGONGVQAS-JDWYZSDHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Caffeic acid-13C3 is a useful research compound. Its molecular formula is C9H8O4 and its molecular weight is 183.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+/i2+1,4+1,9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIPRVGONGVQAS-JDWYZSDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/[13CH]=[13CH]/[13C](=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Isotopic Purity of Caffeic Acid-13C3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of Caffeic acid-13C3, a stable isotope-labeled internal standard crucial for accurate quantification in mass spectrometry-based studies. While specific isotopic purity values for every commercially available batch of this compound are determined by the manufacturer and provided in lot-specific certificates of analysis, this guide outlines the common purity levels, the methodologies for its determination, and the underlying principles of these analytical techniques.

Understanding Isotopic Purity

Isotopic purity, also known as isotopic enrichment, refers to the percentage of a molecule that contains the desired stable isotope at a specific position. For this compound, this means the proportion of molecules where the three carbon atoms of the acrylic acid side-chain are the 13C isotope instead of the naturally abundant 12C isotope. High isotopic purity is essential for an internal standard to ensure minimal interference with the analyte signal and to provide the highest accuracy and precision in quantitative analyses.[1]

Data on Purity of Labeled Caffeic Acid

While a specific certificate of analysis for this compound was not publicly available, the chemical purity is consistently reported by various suppliers. To provide a benchmark for isotopic purity, data for a closely related compound, Caffeic acid-13C9, is included. Typically, for commercially available 13C-labeled compounds, the isotopic enrichment is expected to be high, often exceeding 99%.[2]

CompoundPurity TypeValueSupplier/Source
This compoundChemical Purity≥95%Cayman Chemical[3][4]
This compoundChemical Purity>95% (HPLC)LGC Standards[5]
This compoundChemical Purity>95.00%GlpBio[6]
Caffeic acid-13C9Isotopic Purity99 atom % 13CSigma-Aldrich

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for 13C-labeled compounds like this compound is primarily accomplished through two major analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining isotopic enrichment by measuring the mass-to-charge ratio (m/z) of ions. For a 13C-labeled compound, the molecular weight will be higher than its unlabeled counterpart, allowing for their differentiation and quantification.[7][8]

Methodology:

  • Sample Preparation: A solution of the this compound standard is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Chromatographic Separation (LC-MS or GC-MS): The sample is injected into a liquid chromatograph (LC) or gas chromatograph (GC) to separate the this compound from any potential impurities.[9][10]

  • Ionization: The separated compound is introduced into the mass spectrometer and ionized, commonly using electrospray ionization (ESI) for LC-MS.

  • Mass Analysis: The ionized molecules are guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap). The analyzer separates the ions based on their m/z ratio.

  • Data Acquisition: The detector records the intensity of ions at different m/z values. For this compound, the spectrum will show a distribution of isotopologues. The most abundant ion should correspond to the fully labeled molecule (M+3).

  • Data Analysis: The isotopic purity is calculated by comparing the peak area of the desired 13C-labeled isotopologue to the sum of the peak areas of all relevant isotopologues (including unlabeled and partially labeled species), after correcting for the natural abundance of 13C.[7][8][11] High-resolution mass spectrometry (HRMS) is particularly advantageous as it can resolve isobaric interferences.[9]

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing node_prep Dissolve this compound in suitable solvent node_lc Liquid Chromatography (Separation) node_prep->node_lc Injection node_esi Electrospray Ionization (Ion Formation) node_lc->node_esi node_ms Mass Spectrometry (m/z Measurement) node_esi->node_ms node_integrate Integrate Peak Areas of Isotopologues node_ms->node_integrate node_correct Correct for Natural 13C Abundance node_integrate->node_correct node_calculate Calculate Isotopic Purity node_correct->node_calculate

Workflow for Isotopic Purity Determination by Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 13C NMR, is another definitive method for determining isotopic purity. It provides information about the carbon skeleton of a molecule and can distinguish between 12C and 13C atoms.[12][13]

Methodology:

  • Sample Preparation: A concentrated solution of this compound is prepared in a deuterated solvent (e.g., DMSO-d6 or Methanol-d4) in an NMR tube.

  • Data Acquisition: A quantitative 13C NMR spectrum is acquired. This often requires a long acquisition time and a relaxation agent to ensure accurate integration of the signals. Proton decoupling is used to simplify the spectrum to single peaks for each carbon environment.

  • Spectral Analysis: The 13C NMR spectrum will show large signals corresponding to the 13C-labeled positions in this compound. Any presence of the unlabeled compound would result in very small or undetectable signals at the corresponding chemical shifts, as the natural abundance of 13C is only about 1.1%.[2]

  • Purity Calculation: The isotopic purity can be estimated by comparing the integrals of the signals from the labeled carbons to any observable signals from unlabeled carbons at the same positions, although for high-purity samples, the unlabeled signals may be below the limit of detection. The presence of satellite peaks due to 13C-13C coupling can also confirm the enrichment.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq_nmr NMR Acquisition cluster_proc_nmr Data Analysis node_prep_nmr Dissolve this compound in deuterated solvent node_acq Acquire Quantitative 13C NMR Spectrum node_prep_nmr->node_acq Insert into Spectrometer node_integrate_nmr Process and Integrate 13C Signals node_acq->node_integrate_nmr node_compare Compare Labeled vs. Unlabeled Signals node_integrate_nmr->node_compare node_calculate_nmr Determine Isotopic Enrichment node_compare->node_calculate_nmr

Workflow for Isotopic Purity Determination by NMR Spectroscopy.

References

Caffeic acid-13C3 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid-13C3 is a stable isotope-labeled form of caffeic acid, a naturally occurring phenolic compound found in a wide variety of plant sources. Due to its distinct mass, this compound serves as an invaluable tool in analytical and research settings, particularly as an internal standard for the accurate quantification of caffeic acid in complex matrices using mass spectrometry-based techniques. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on experimental protocols and workflows relevant to researchers in the fields of analytical chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is structurally identical to its unlabeled counterpart, with the exception of the substitution of three Carbon-12 atoms with Carbon-13 isotopes in the propenoic acid side chain. This isotopic labeling does not significantly alter its chemical properties but provides a distinct mass signature, which is crucial for its use in isotope dilution mass spectrometry.

Chemical Structure:

(Note: The exact positions of the 13C labels on the propenoic acid chain may vary depending on the synthesis, but they are typically on the carboxylic acid and the adjacent two carbons of the vinyl group.)

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name (E)-3-(3,4-dihydroxyphenyl)prop-2-enoic-1,2,3-13C3 acid[1]
Synonyms 3-(3,4-Dihydroxyphenyl)-2-propenoic-1,2,3-13C3 acid, 3,4-Dihydroxycinnamic Acid-13C3[1][2]
CAS Number 1185245-82-2[1][2][3]
Molecular Formula C₆¹³C₃H₈O₄[1][2][3]
Molecular Weight 183.14 g/mol [1][2]
Appearance Yellow Crystalline Solid[4]
Purity Typically >95% (HPLC)[4]
Storage Conditions -20°C, under inert atmosphere, protected from light[4]
Solubility Slightly soluble in DMSO, very slightly soluble in Methanol[3]

Experimental Protocols

Synthesis of this compound

While detailed, step-by-step synthesis protocols for commercially available this compound are often proprietary, the general approach for synthesizing 13C-labeled phenylpropanoids involves utilizing a labeled precursor in a well-established synthetic route. A common method for the synthesis of caffeic acid and its derivatives is the Wittig reaction or the Horner-Wadsworth-Emmons modification.

A plausible synthetic route could involve the reaction of a 13C-labeled phosphonium ylide (e.g., (methoxycarbonylmethyl-1,2-13C2)triphenylphosphorane) with 3,4-dihydroxybenzaldehyde, followed by hydrolysis of the resulting ester to yield this compound. The starting materials would include a 13C-labeled acetate derivative to introduce the isotopic labels into the ylide.

Purification of this compound

The purification of isotopically labeled standards is critical to ensure the accuracy of quantitative analyses. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of such compounds.

General Preparative HPLC Protocol:

  • Column Selection: A reversed-phase C18 column is typically suitable for the separation of phenolic compounds like caffeic acid.

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid to improve peak shape) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.

  • Sample Preparation: The crude this compound is dissolved in a minimal amount of the initial mobile phase or a compatible solvent.

  • Fraction Collection: The eluent is monitored using a UV detector (caffeic acid has a strong absorbance around 320 nm), and fractions corresponding to the this compound peak are collected.

  • Purity Analysis: The purity of the collected fractions is then assessed using analytical HPLC-UV and mass spectrometry.

Analytical Workflow: Quantification of Caffeic Acid using this compound as an Internal Standard

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of unlabeled caffeic acid in various samples, such as biological fluids, plant extracts, and pharmaceutical formulations.

Experimental Workflow for LC-MS/MS Analysis:

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Spike Spike with known amount of this compound Sample->Spike Extraction Protein Precipitation & Solid Phase Extraction (SPE) Spike->Extraction Evaporation Evaporation & Reconstitution in Mobile Phase Extraction->Evaporation Injection Inject into LC-MS/MS System Evaporation->Injection Separation Chromatographic Separation (Reversed-Phase C18) Injection->Separation Ionization Electrospray Ionization (ESI) (Negative Mode) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) (Multiple Reaction Monitoring - MRM) Ionization->Detection Integration Peak Integration for both analytes Detection->Integration Ratio Calculate Peak Area Ratio (Caffeic Acid / this compound) Integration->Ratio Calibration Quantify using a Calibration Curve Ratio->Calibration Result Final Concentration of Caffeic Acid Calibration->Result G cluster_0 Cell Culture and Labeling cluster_1 Metabolite Extraction and Analysis cluster_2 Data Analysis and Interpretation Cells Culture Cells to Desired Confluency Treatment Incubate with This compound Cells->Treatment Time_Course Collect Samples at Different Time Points Treatment->Time_Course Quenching Quench Metabolism (e.g., Cold Methanol) Time_Course->Quenching Extraction Extract Metabolites Quenching->Extraction LCMS Analyze by LC-HRMS Extraction->LCMS Identification Identify 13C-labeled Metabolites LCMS->Identification Flux_Analysis Metabolic Flux Analysis (MFA) Identification->Flux_Analysis Pathway_Mapping Map Labeled Metabolites to Signaling Pathways Flux_Analysis->Pathway_Mapping Conclusion Draw Conclusions on Metabolic Fate Pathway_Mapping->Conclusion

References

An In-depth Technical Guide to the Synthesis and Commercial Availability of Caffeic Acid-13C3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and commercial availability of Caffeic acid-13C3, a stable isotope-labeled compound crucial for a variety of research applications. This document details a feasible synthetic route, presents data on commercially available products, and outlines its primary applications in the scientific field.

Introduction

Caffeic acid ((E)-3-(3,4-dihydroxyphenyl)acrylic acid) is a naturally occurring phenolic compound with a wide range of biological activities. Its isotopically labeled form, this compound, in which three carbon atoms on the acrylic acid side chain are replaced with the stable isotope carbon-13, serves as an invaluable tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative mass spectrometry analysis.[1][2][3] The precise mass difference introduced by the 13C isotopes allows for accurate differentiation from its endogenous, unlabeled counterpart.

Commercial Availability

This compound is readily available from several commercial suppliers. The product is typically intended for research use and is often supplied as a solid. Key specifications from various suppliers are summarized in the table below.

Supplier Product Name CAS Number Molecular Formula Purity Isotopic Enrichment
MedChemExpressThis compound1185245-82-2C₆[¹³C]₃H₈O₄>98%Not specified
Cayman ChemicalThis compound1185245-82-2C₆[¹³C]₃H₈O₄≥95%Not specified
Santa Cruz BiotechnologyThis compound1185245-82-2C₆(¹³C)₃H₈O₄Not specifiedNot specified
PharmaffiliatesThis compound1185245-82-2C₆¹³C₃H₈O₄Not specifiedNot specified
LGC StandardsThis compound1185245-82-2C₆¹³C₃H₈O₄Not specifiedNot specified
GlpBioThis compound1185245-82-2C₆¹³C₃H₈O₄99.76%Not specified

Synthesis of this compound

The chemical synthesis of this compound can be efficiently achieved through a Horner-Wadsworth-Emmons (HWE) reaction. This method offers high stereoselectivity, typically yielding the desired (E)-isomer, and is compatible with a range of functional groups, provided appropriate protection strategies are employed.[2][4][5] An alternative approach is through biosynthesis, which mimics the natural formation of caffeic acid in plants.[6]

Chemical Synthesis via Horner-Wadsworth-Emmons Reaction

The overall synthetic strategy involves three main stages:

  • Protection of 3,4-dihydroxybenzaldehyde: The two hydroxyl groups on the aromatic ring are protected to prevent them from reacting in subsequent steps.

  • Horner-Wadsworth-Emmons olefination: The protected aldehyde is reacted with a phosphonate reagent containing the three ¹³C-labeled carbons to form the carbon-carbon double bond of the acrylic acid side chain.

  • Deprotection: The protecting groups are removed to yield the final product, this compound.

Below is a detailed experimental protocol for this synthetic route.

Experimental Protocol: Synthesis of this compound

Step 1: Protection of 3,4-Dihydroxybenzaldehyde

  • Objective: To protect the hydroxyl groups of 3,4-dihydroxybenzaldehyde to prevent side reactions. A common protecting group for catechols is the benzyl group.

  • Materials:

    • 3,4-Dihydroxybenzaldehyde

    • Benzyl chloride

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Sodium iodide (NaI)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 3,4-dihydroxybenzaldehyde (1 equivalent) in DMF, add K₂CO₃ (2.5 equivalents) and a catalytic amount of NaI.

    • Add benzyl chloride (2.2 equivalents) dropwise to the stirring mixture at room temperature.

    • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain 3,4-dibenzyloxybenzaldehyde.

Step 2: Horner-Wadsworth-Emmons Olefination

  • Objective: To form the ¹³C₃-labeled acrylic acid side chain. This protocol utilizes a phosphonate reagent derived from the commercially available Acrylic acid-13C3.

  • Materials:

    • 3,4-Dibenzyloxybenzaldehyde

    • Triethyl phosphonoacetate-¹³C₃ (This would be synthesized from Acrylic acid-¹³C₃ via esterification and the Arbuzov reaction)

    • Sodium hydride (NaH)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Procedure:

    • Suspend NaH (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of triethyl phosphonoacetate-¹³C₃ (1.1 equivalents) in anhydrous THF dropwise to the NaH suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

    • Cool the resulting solution of the phosphonate carbanion to 0 °C.

    • Add a solution of 3,4-dibenzyloxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield ethyl (E)-3-(3,4-dibenzyloxyphenyl)acrylate-¹³C₃.

Step 3: Deprotection

  • Objective: To remove the benzyl protecting groups and hydrolyze the ester to yield this compound.

  • Materials:

    • Ethyl (E)-3-(3,4-dibenzyloxyphenyl)acrylate-¹³C₃

    • Palladium on carbon (10% Pd/C)

    • Methanol or Ethyl acetate

    • Hydrogen gas (H₂)

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Water

    • Hydrochloric acid (HCl)

  • Procedure (Hydrogenolysis for Debenzylation):

    • Dissolve the protected caffeic acid ester in methanol or ethyl acetate.

    • Add a catalytic amount of 10% Pd/C.

    • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the debenzylated ester.

  • Procedure (Ester Hydrolysis):

    • Dissolve the debenzylated ester in a mixture of THF and water.

    • Add an excess of LiOH and stir the mixture at room temperature for 2-4 hours.

    • After the hydrolysis is complete (monitored by TLC), remove the THF under reduced pressure.

    • Acidify the aqueous solution to pH 2-3 with dilute HCl.

    • The product, this compound, will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Biosynthetic Route

Caffeic acid is naturally synthesized in plants and microorganisms through the phenylpropanoid pathway.[6][7][8] This pathway can be harnessed to produce isotopically labeled caffeic acid by feeding the organism with a labeled precursor, such as ¹³C-labeled L-tyrosine.

The key enzymatic steps in this pathway are:

  • Deamination of L-tyrosine: Tyrosine ammonia-lyase (TAL) catalyzes the elimination of ammonia from L-tyrosine to form p-coumaric acid.

  • Hydroxylation: p-Coumarate 3-hydroxylase (C3H) introduces a hydroxyl group at the 3-position of the aromatic ring of p-coumaric acid to yield caffeic acid.

By providing ¹³C-labeled L-tyrosine to a suitable biological system (e.g., plant cell culture or a genetically engineered microorganism), Caffeic acid-¹³C can be produced and subsequently extracted and purified. The labeling pattern in the final product will depend on the labeling of the starting L-tyrosine.

Visualizations

Chemical Synthesis Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Horner-Wadsworth-Emmons Olefination cluster_2 Step 3: Deprotection A 3,4-Dihydroxybenzaldehyde B 3,4-Dibenzyloxybenzaldehyde A->B Benzyl Chloride, K2CO3, DMF D Protected Caffeic acid ester-13C3 B->D 1. NaH, THF 2. C Triethyl phosphonoacetate-13C3 C->D E This compound D->E 1. H2, Pd/C 2. LiOH, H2O/THF

Caption: Chemical synthesis workflow for this compound.

Biosynthetic Pathway of Caffeic Acid

G A L-Tyrosine B p-Coumaric Acid A->B Tyrosine Ammonia-Lyase (TAL) C Caffeic Acid B->C p-Coumarate 3-Hydroxylase (C3H)

Caption: Biosynthetic pathway of Caffeic Acid.

Applications

The primary application of this compound is as an internal standard in quantitative analysis using mass spectrometry (MS) techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][2][3] Its chemical and physical properties are nearly identical to the unlabeled analyte, allowing for co-elution and co-ionization, which corrects for variations in sample preparation and instrument response. This leads to highly accurate and precise quantification of caffeic acid in complex biological matrices.

Furthermore, this compound can be used as a tracer in metabolic studies to investigate the metabolic fate of caffeic acid in biological systems.[1] By tracking the incorporation and transformation of the ¹³C-labeled molecule, researchers can elucidate metabolic pathways, determine rates of turnover, and identify novel metabolites.

References

Physical and chemical properties of Caffeic acid-13C3

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the physical, chemical, and analytical characteristics of the isotopically labeled Caffeic Acid-13C3, tailored for researchers, scientists, and professionals in drug development.

This compound is the isotopically labeled form of caffeic acid, a naturally occurring phenolic compound found in various plants. Due to its nearly identical chemical and physical properties to its unlabeled counterpart, this compound serves as an invaluable internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3][4] This guide provides a comprehensive overview of its properties, analytical applications, and relevant experimental protocols.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below, providing a foundational understanding of its chemical identity and behavior.

PropertyValueSource(s)
Chemical Name (E)-3-(3,4-dihydroxyphenyl)acrylic-13C3 acid[1][2]
Synonyms 3,4-Dihydroxycinnamic Acid-13C3[5]
CAS Number 1185245-82-2[1][2][5]
Molecular Formula C₆[¹³C]₃H₈O₄[1][2][6]
Molecular Weight 183.14 g/mol [1][5]
Appearance Crystalline solid[6]
Melting Point 223-225 °C (decomposes)N/A
Solubility Slightly soluble in DMSO, Very slightly soluble in Methanol[2]
Stability Stable for at least 4 years when stored at -20°C[2]

Spectroscopic Data (Reference)

Spectroscopic DataObservations for Unlabeled Caffeic Acid
¹H-NMR Characteristic signals for protons on the benzene ring and the acrylic acid moiety.
¹³C-NMR Signals corresponding to the nine carbon atoms in the structure.
IR Absorption bands corresponding to O-H, C=O, C=C, and C-O functional groups.
Mass Spectrometry A molecular ion peak corresponding to its molecular weight.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not publicly documented. However, a general understanding can be derived from synthetic methods for other ¹³C-labeled compounds and the synthesis of unlabeled caffeic acid.

Synthesis of this compound (Proposed)

The synthesis of this compound would likely involve the use of a ¹³C-labeled precursor. A plausible synthetic route could be a modification of the Knoevenagel or Perkin condensation reactions, using a ¹³C-labeled malonic acid or acetic anhydride derivative, respectively, reacting with 3,4-dihydroxybenzaldehyde.

Disclaimer: The following is a generalized protocol for the synthesis of unlabeled caffeic acid and would require adaptation with ¹³C-labeled reagents for the synthesis of this compound.

Reaction: Condensation of 3,4-dihydroxybenzaldehyde with malonic acid.

Materials:

  • 3,4-dihydroxybenzaldehyde

  • Malonic acid-¹³C₃ (hypothetical labeled reagent)

  • Pyridine (as a solvent and catalyst)

  • Piperidine (as a catalyst)

  • Hydrochloric acid (for acidification)

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve 3,4-dihydroxybenzaldehyde and malonic acid-¹³C₃ in pyridine in a round-bottom flask.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture under reflux for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and acidify with hydrochloric acid to precipitate the crude this compound.

  • Filter the precipitate, wash with cold water, and dry.

Purification Protocol

The crude this compound can be purified by recrystallization.

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

  • Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

  • The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by mass spectrometry and NMR spectroscopy.

Application in Quantitative Analysis: LC-MS Workflow

This compound is primarily used as an internal standard in LC-MS and GC-MS for the accurate quantification of caffeic acid in various matrices, such as biological fluids, plant extracts, and food samples.[3] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects.[7]

Below is a diagram illustrating a typical experimental workflow for the quantification of caffeic acid using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data_analysis Data Analysis sample Biological/Food Sample add_is Spike with this compound (Internal Standard) sample->add_is extraction Extraction (e.g., LLE, SPE) add_is->extraction evaporation Evaporation & Reconstitution extraction->evaporation injection Inject into LC-MS/MS System evaporation->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM/SRM) separation->detection integration Peak Integration (Analyte & IS) detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Quantify using Calibration Curve ratio->calibration result Final Concentration of Caffeic Acid calibration->result

Caption: LC-MS quantification workflow for Caffeic acid.

Logical Relationship of Internal Standard Function

The core principle behind using a stable isotope-labeled internal standard is that it behaves identically to the analyte of interest throughout the analytical process, thereby normalizing any variations.

logical_relationship analyte Caffeic Acid (Analyte) process Analytical Process (Extraction, Injection, Ionization) analyte->process is This compound (IS) is->process ratio Constant Peak Area Ratio (Analyte / IS) process->ratio variation Process Variations (Loss, Matrix Effects) variation->process quantification Accurate Quantification ratio->quantification

Caption: Role of an internal standard in quantitative analysis.

Conclusion

This compound is an essential tool for researchers requiring precise and accurate quantification of caffeic acid. Its physical and chemical properties closely mimic the native compound, making it an ideal internal standard for mass spectrometry-based analytical methods. While detailed synthetic protocols for the labeled compound are not widely published, established organic chemistry principles provide a clear path for its synthesis. The standardized workflows for its use in LC-MS analysis underscore its importance in achieving reliable and reproducible results in drug development, food science, and metabolic research.

References

Decoding the Certificate of Analysis: A Technical Guide to Caffeic Acid-13C3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Caffeic acid-13C3. Understanding the nuances of a CoA is critical for ensuring the quality, identity, and purity of this isotopically labeled internal standard, which is paramount for accurate quantitative analysis in research and drug development.

Quantitative Data Summary

A Certificate of Analysis for this compound provides critical quantitative data that attests to the quality of the material. The following tables summarize the key specifications typically presented.

Table 1: General Properties and Identification

ParameterSpecification
Chemical Name (E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid
CAS Number 1185245-82-2[1][2]
Molecular Formula C₆¹³C₃H₈O₄[1][2]
Molecular Weight 183.14 g/mol [1]
Appearance A solid
Solubility Slightly soluble in DMSO and very slightly soluble in Methanol[2]

Table 2: Purity and Isotopic Enrichment

Analytical TestMethodResult
Chemical Purity HPLC-UV>95.00%[1][3]
Isotopic Enrichment Mass Spectrometry≥99 atom % ¹³C
Identity ¹H-NMRConsistent with structure

Experimental Protocols

The analytical results presented in a CoA are derived from rigorous experimental procedures. The following sections detail the methodologies for the key analytical techniques used to characterize this compound.

High-Performance Liquid Chromatography (HPLC-UV) for Chemical Purity

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a standard method for determining the chemical purity of this compound. This technique separates the compound of interest from any impurities.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4]

  • Mobile Phase: A common mobile phase is a mixture of acetonitrile and water (containing 0.1% formic acid or another acid to control pH).[5] An isocratic or gradient elution can be employed. For example, an isocratic mobile phase could be a mixture of acetonitrile, methanol, and aqueous formic acid (e.g., 10:10:80 v/v/v).[6]

  • Flow Rate: A typical flow rate is between 0.7 and 1.0 mL/min.[4][5]

  • Column Temperature: The analysis is usually performed at a controlled ambient temperature, for instance, 27°C.[6]

  • Detection: The UV detector is set to a wavelength where caffeic acid exhibits strong absorbance, typically around 321-325 nm.[4][5]

  • Injection Volume: A small volume of the sample, typically 10 µL, is injected.[4]

  • Quantification: The purity is determined by calculating the peak area of this compound as a percentage of the total peak area in the chromatogram.

Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful technique used to confirm the chemical structure of this compound. The resulting spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A small amount of the this compound is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄.

  • Data Acquisition: A standard ¹H-NMR experiment is performed. The resulting spectrum is then compared to the known spectrum of unlabeled caffeic acid, accounting for the coupling patterns that may be altered by the ¹³C labeling in the acrylic acid moiety. The chemical shifts, signal multiplicities, and integration values should be consistent with the expected structure.

Mass Spectrometry (MS) for Isotopic Enrichment Determination

Mass spectrometry is the definitive technique for determining the isotopic enrichment of this compound. This analysis confirms the incorporation of the ¹³C isotopes and quantifies the percentage of molecules that are correctly labeled.

Protocol:

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

  • Analysis Mode: The mass spectrometer is operated in full scan mode to observe the mass-to-charge ratio (m/z) of the molecular ions.

  • Data Analysis:

    • The mass spectrum will show a cluster of peaks corresponding to the different isotopic compositions of the this compound.

    • The most abundant peak should correspond to the molecule with three ¹³C atoms (M+3).

    • The isotopic enrichment is calculated by comparing the intensity of the M+3 peak to the sum of the intensities of all isotopic peaks (M, M+1, M+2, etc.).

    • Corrections for the natural abundance of ¹³C and other isotopes in the rest of the molecule are applied to determine the precise isotopic enrichment.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the analytical procedures described in a Certificate of Analysis for this compound.

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Analytical Testing cluster_results Data Interpretation & Reporting Sample This compound Sample Preparation Sample Preparation (Dissolution in appropriate solvent) Sample->Preparation HPLC HPLC-UV Analysis Preparation->HPLC NMR 1H-NMR Spectroscopy Preparation->NMR MS Mass Spectrometry Preparation->MS Purity Chemical Purity Determination HPLC->Purity Identity Structural Confirmation NMR->Identity Enrichment Isotopic Enrichment Calculation MS->Enrichment CoA Certificate of Analysis Generation Purity->CoA Identity->CoA Enrichment->CoA

References

Understanding the Mass Shift of Caffeic Acid-13C3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass shift observed in Caffeic acid-13C3, a stable isotope-labeled internal standard crucial for accurate quantification in mass spectrometry-based research. This document details the theoretical basis for the mass shift, experimental protocols for its determination, and its application in advanced analytical workflows.

Introduction to Isotope Labeling and Mass Shift

Stable isotope labeling is a powerful technique in analytical chemistry and drug development, enabling precise quantification of molecules by mass spectrometry. By replacing one or more atoms in a molecule with their heavier stable isotopes, a "mass-shifted" version of the compound is created. This labeled compound is chemically identical to its unlabeled counterpart but can be distinguished by its higher mass. This compound is an isotopically enriched form of caffeic acid where three Carbon-12 atoms have been replaced with Carbon-13 atoms.[1] This mass difference is the cornerstone of the isotope dilution mass spectrometry (IDMS) method, a gold standard for quantitative analysis.[2]

Theoretical Mass Shift of this compound

The mass shift is the precise difference in monoisotopic mass between the labeled and unlabeled compound. The monoisotopic mass is calculated by summing the masses of the most abundant naturally occurring stable isotopes of each atom in the molecule.[3]

The molecular formula for unlabeled Caffeic Acid is C₉H₈O₄. For this compound, the molecular formula is C₆¹³C₃H₈O₄. The positions of the three ¹³C atoms are on the prop-2-enoic acid side chain.

The theoretical monoisotopic masses are calculated using the precise masses of the most abundant isotopes:

IsotopeMonoisotopic Mass (Da)
¹²C12.000000 (by definition)[4]
¹³C13.003355[5][6]
¹H1.007825
¹⁶O15.994915[7]

Table 1: Monoisotopic Masses of Relevant Isotopes

Using these values, the theoretical monoisotopic masses of unlabeled Caffeic Acid and this compound can be calculated.

CompoundMolecular FormulaCalculationTheoretical Monoisotopic Mass (Da)
Caffeic Acid (unlabeled)C₉H₈O₄(9 x 12.000000) + (8 x 1.007825) + (4 x 15.994915)180.04226
This compoundC₆¹³C₃H₈O₄(6 x 12.000000) + (3 x 13.003355) + (8 x 1.007825) + (4 x 15.994915)183.052325

Table 2: Theoretical Monoisotopic Mass Calculation

The theoretical mass shift is therefore:

183.052325 Da - 180.04226 Da = 3.010065 Da

Experimental Determination of Mass Shift by LC-MS/MS

The mass shift of this compound is experimentally verified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is frequently used as an internal standard for the quantification of caffeic acid in various biological and environmental samples.[1]

Experimental Workflow

The general workflow for the analysis involves sample preparation, chromatographic separation, and mass spectrometric detection.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample_Collection Sample Collection (e.g., Plasma, Tissue) Spiking Spiking with This compound Sample_Collection->Spiking Extraction Analyte Extraction (e.g., LLE, SPE) Spiking->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution Injection Injection into LC System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometry Detection (MS/MS) Ionization->Detection Quantification Quantification using Isotope Dilution Detection->Quantification

Figure 1. General workflow for the quantitative analysis of caffeic acid using this compound.
Detailed Experimental Protocol

This protocol is a synthesis of commonly employed methods for the analysis of caffeic acid and its derivatives by LC-MS/MS.[8][9][10][11]

1. Sample Preparation (Isotope Dilution)

  • To a known volume or weight of the sample (e.g., 100 µL of plasma), add a precise amount of this compound internal standard solution (e.g., 10 µL of a 1 µg/mL solution).

  • Perform protein precipitation by adding a threefold volume of ice-cold acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.

  • Alternatively, for cleaner samples, perform liquid-liquid extraction (LLE) with a suitable solvent like ethyl acetate or solid-phase extraction (SPE) using a C18 cartridge.

  • Evaporate the supernatant/eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a specific volume of the initial mobile phase (e.g., 100 µL).

2. Liquid Chromatography (LC)

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is common.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS)

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is generally preferred for caffeic acid.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.

  • Precursor and Product Ions: The deprotonated molecule [M-H]⁻ is selected as the precursor ion. A common fragmentation is the loss of CO₂ (44 Da).

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Caffeic Acid (unlabeled)179.0135.0
This compound182.0138.0

Table 3: Typical MRM Transitions for Caffeic Acid and this compound

Note: The observed m/z values are for the monoisotopic peaks of the deprotonated molecules ([M-H]⁻). The precursor ion for this compound is expected at m/z 182, reflecting the mass shift of +3 Da. The product ion also shows a +3 Da shift.

Caffeic Acid in Cellular Signaling

Caffeic acid and its derivatives have been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis. This makes them interesting candidates for drug development.

Inhibition of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation and survival. Caffeic acid has been shown to inhibit this pathway at various points.

MAPK_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation, Inflammation Transcription_Factors->Proliferation Caffeic_Acid Caffeic Acid Caffeic_Acid->ERK Inhibition

Figure 2. Caffeic acid's inhibition of the MAPK signaling pathway.
Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and metabolism. Caffeic acid and its esters can inhibit this pathway, leading to anti-proliferative effects.[12]

PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  + PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Downstream_Targets Downstream Targets (e.g., mTOR, Bad) Akt->Downstream_Targets Cell_Survival Cell Survival & Growth Downstream_Targets->Cell_Survival Caffeic_Acid Caffeic Acid Caffeic_Acid->Akt Inhibition of Phosphorylation

Figure 3. Caffeic acid's modulation of the PI3K/Akt signaling pathway.
Attenuation of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. Caffeic acid can inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.[13]

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκBα IKK_Complex->IkB Phosphorylation & Degradation IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB->IkB IkB_NFkB->NFkB Gene_Transcription Inflammatory Gene Transcription Nucleus->Gene_Transcription Activation Caffeic_Acid Caffeic Acid Caffeic_Acid->IKK_Complex Inhibition

Figure 4. Caffeic acid's attenuation of the NF-κB signaling pathway.

Conclusion

The predictable and significant mass shift of this compound makes it an invaluable tool for researchers in drug development and other scientific fields requiring precise quantification of caffeic acid. Understanding the theoretical basis of this mass shift, coupled with robust and validated experimental protocols, ensures the generation of high-quality, reliable data. Furthermore, the elucidation of its interactions with key cellular signaling pathways highlights its potential as a lead compound for therapeutic development. This guide provides the foundational knowledge for the effective utilization of this compound in advanced research applications.

References

Caffeic Acid-13C3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the properties, applications, and relevant biological pathways of the isotopically labeled internal standard, Caffeic Acid-13C3.

This technical guide provides essential information for researchers, scientists, and drug development professionals on this compound, a crucial tool in analytical chemistry and biomedical research. This document outlines its chemical properties, provides guidance on its application as an internal standard, and explores the biological signaling pathways influenced by its unlabeled counterpart, caffeic acid.

Core Properties of this compound

This compound is a stable isotope-labeled version of caffeic acid, a naturally occurring phenolic compound found in various plants. The incorporation of three carbon-13 isotopes into its structure makes it an ideal internal standard for mass spectrometry-based quantification of unlabeled caffeic acid in complex biological matrices.

PropertyValueReference
CAS Number 1185245-82-2[1][2][3]
Molecular Formula C₆[¹³C]₃H₈O₄[2][4]
Molecular Weight 183.14 g/mol [1][3]
Synonyms 3,4-Dihydroxycinnamic Acid-13C3, (E)-3-(3,4-dihydroxyphenyl)acrylic-13C3 acid[1][2][3]
Chemical Purity ≥95% (typically determined by HPLC)[1][2][4]
Isotopic Purity Typically high, though specific values should be obtained from the supplier's certificate of analysis. For a related compound, Caffeic acid-13C9, an isotopic purity of 99 atom % 13C is reported.
Appearance Crystalline solid[2][4]
Solubility Slightly soluble in DMSO and very slightly soluble in Methanol.[2]
Storage Recommended storage at -20°C.[1]

Experimental Protocols: Quantification of Caffeic Acid using this compound as an Internal Standard

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of caffeic acid.[5][6] The following provides a general workflow for this application.

Experimental Workflow for LC-MS/MS Quantification

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Spike Spike with this compound (Internal Standard) Sample->Spike Extract Protein Precipitation & Extraction (e.g., with Methanol) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Evaporate to Dryness Supernatant->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (e.g., C18 column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Mass Spectrometric Detection (MRM Mode) Ionize->Detect Integrate Integrate Peak Areas (Analyte and IS) Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Generate Calibration Curve Ratio->Calibrate Quantify Quantify Caffeic Acid Concentration Calibrate->Quantify G cluster_pathways Signaling Pathways Inhibited by Caffeic Acid PI3K PI3K Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation MAPK MAPK MAPK->Cell_Proliferation NFkB NF-κB Inflammation Inflammation NFkB->Inflammation Angiogenesis Angiogenesis NFkB->Angiogenesis Caffeic_Acid Caffeic Acid Caffeic_Acid->PI3K inhibits Caffeic_Acid->MAPK inhibits Caffeic_Acid->NFkB inhibits

References

Solubility and Stability of Caffeic Acid-13C3 in Various Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Caffeic acid-13C3 in a range of common laboratory solvents. While specific quantitative data for the isotopically labeled this compound is limited, this guide leverages the extensive available data for its unlabeled analogue, caffeic acid, as a primary reference. The minor increase in molecular weight due to the 13C isotopes is not expected to significantly alter its fundamental solubility and stability characteristics. This document is intended to assist researchers, scientists, and drug development professionals in the effective handling, storage, and application of this compound.

Executive Summary

Caffeic acid, and by extension this compound, exhibits a wide range of solubilities depending on the solvent's polarity and protic nature. It is sparingly soluble in water but shows significantly higher solubility in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). The stability of caffeic acid is influenced by factors including the solvent, temperature, pH, and exposure to light. Degradation can occur through processes like oxidation and isomerization. This guide provides detailed data, experimental protocols, and visual workflows to ensure the integrity of this compound in research and development settings.

Solubility Data

The solubility of caffeic acid in various solvents is summarized in the tables below. This data is critical for preparing stock solutions and conducting experiments under conditions that ensure complete dissolution.

Table 1: Quantitative Solubility of Caffeic Acid

SolventSolubility (mg/mL)Temperature (°C)
Dimethyl Sulfoxide (DMSO)~5[1], 40[2][3]Not Specified, Not Specified
Ethanol~25[1][2]Warm[2][3]
Dimethylformamide (DMF)~5[1], ~7[2][3]Not Specified, Not Specified
Phosphate-Buffered Saline (PBS, pH 7.2)~0.5[1], ~0.65[2]Not Specified
Hot WaterSparingly soluble[3]Not Specified
MethanolSoluble[2][3]Not Specified
Ethyl AcetateSoluble[2][3]Not Specified
ChloroformSoluble[2][3]Not Specified

Table 2: Qualitative Solubility of this compound

SolventSolubility
Dimethyl Sulfoxide (DMSO)Slightly Soluble[4]
MethanolVery Slightly Soluble[4]

Stability Profile

The stability of caffeic acid is a critical consideration for its storage and use in experimental assays. Degradation can lead to the formation of byproducts and a reduction in the effective concentration of the parent compound.

General Stability and Storage

When stored as a crystalline solid at room temperature, caffeic acid is stable for at least four years[1]. For this compound, a stability of ≥ 4 years is reported when stored at -20°C[4]. It is recommended to store stock solutions at -20°C or -80°C to minimize degradation. Aqueous solutions of caffeic acid are not recommended for storage for more than one day[1].

Influence of Solvents

The choice of solvent can significantly impact the stability of caffeic acid. Studies have shown that caffeic acid degrades in various solvents, with the degradation rate being solvent-dependent[5][6]. For instance, degradation was observed to be more pronounced in 80% ethanol compared to water under ultrasound treatment[5][6].

Effect of Temperature

Temperature plays a crucial role in the stability of caffeic acid. One study found that the degradation rate of caffeic acid under ultrasound treatment decreased with increasing temperature from -5 to 25 °C[5][7]. However, at higher temperatures, such as those used in subcritical water extraction (160-240 °C), caffeic acid degrades rapidly[8].

Photostability

Exposure to light, particularly UV radiation, can lead to the isomerization of trans-caffeic acid to its cis-isomer[9]. This process was observed to be more significant in tetrahydrofuran (THF) and methanol solutions upon exposure to UV light at 366 nm[9].

Experimental Protocols

This section outlines standardized methodologies for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the solubility of a compound in a given solvent.

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume of the test solvent in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Separation: The suspension is allowed to settle, and the supernatant is carefully filtered through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

G Solubility Determination Workflow cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation cluster_3 Quantification A Add excess this compound to solvent B Agitate at constant temperature A->B C Filter to remove undissolved solid B->C D Analyze concentration by HPLC-MS C->D

Caption: Workflow for solubility determination.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in the solvents of interest at a known concentration.

  • Stress Conditions: Expose the solutions to various stress conditions, including:

    • Thermal Stress: Elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Photolytic Stress: Exposure to UV and visible light as per ICH Q1B guidelines.

    • pH Stress: Acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.

    • Oxidative Stress: Treatment with an oxidizing agent (e.g., 3% H₂O₂).

  • Time Points: Collect samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Quantify the remaining parent compound and identify any major degradants, often using LC-MS/MS.

G Forced Degradation Study Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Sampling & Analysis cluster_3 Outcome Prep Prepare this compound solutions Thermal Thermal Prep->Thermal Photolytic Photolytic Prep->Photolytic pH pH Prep->pH Oxidative Oxidative Prep->Oxidative Sample Collect samples at time points Thermal->Sample Photolytic->Sample pH->Sample Oxidative->Sample Analyze Analyze by stability-indicating HPLC-MS Sample->Analyze Result Quantify parent compound & identify degradants Analyze->Result

Caption: Workflow for forced degradation studies.

Conclusion

This technical guide provides essential information on the solubility and stability of this compound, primarily based on data from its unlabeled form. The provided tables and experimental protocols offer a practical framework for researchers to handle this isotopically labeled compound effectively, ensuring the accuracy and reproducibility of their experimental results. It is crucial to consider the specific solvent, temperature, and light conditions to maintain the integrity of this compound throughout its use in scientific investigations.

References

Methodological & Application

Application Note: High-Throughput Quantification of Caffeic Acid in Biological Matrices Using Caffeic acid-13C3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of caffeic acid in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Caffeic acid-13C3, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of caffeic acid in complex matrices.

Introduction

Caffeic acid (3,4-dihydroxycinnamic acid) is a widely distributed phenolic acid in plants and is present in many food sources, including coffee, fruits, and vegetables. It exhibits various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1] Accurate quantification of caffeic acid in biological matrices is crucial for pharmacokinetic studies, metabolism research, and the development of functional foods and nutraceuticals.[2]

Stable isotope dilution analysis (SIDA) using a heavy-isotope labeled internal standard is the gold standard for quantitative mass spectrometry.[3][4] this compound, an isotopically enriched form of caffeic acid, serves as an ideal internal standard as it co-elutes with the analyte and exhibits identical chemical and physical properties, while being distinguishable by its mass-to-charge ratio (m/z).[5] This application note provides a detailed protocol for the extraction and quantification of caffeic acid from plasma samples using this compound and LC-MS/MS.

Experimental Protocols

Materials and Reagents
  • Caffeic Acid (analytical standard)

  • This compound (Internal Standard, IS)[5]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Plasma samples (e.g., rat or human)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Caffeic Acid and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the Caffeic Acid primary stock solution with methanol:water (1:1, v/v) to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol.

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples on ice.

  • To 100 µL of plasma sample, add 10 µL of the Internal Standard Working Solution (100 ng/mL this compound).

  • Add 300 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

ParameterCondition
LC System A high-performance liquid chromatography system
Column Reversed-phase C18 column (e.g., 150 x 2.0 mm, 4 µm)[6]
Mobile Phase A Water with 0.1% Formic Acid[7][8]
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.2 mL/min[1][7][8]
Injection Volume 10 µL
Column Temperature 35°C[9]
Gradient A suitable gradient to ensure separation from matrix components. Example: 10% B to 90% B over 5 minutes, hold for 2 minutes, then re-equilibrate.[1][9]

Mass Spectrometry:

ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), Negative Ion Mode[6][7][8]
Ion Source Temperature 450°C
Capillary Voltage -3.5 kV
Detection Mode Selected Reaction Monitoring (SRM)[7][8]

SRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Caffeic Acid 179.0135.015
This compound (IS) 182.0137.015

Note: Collision energy and other MS parameters should be optimized for the specific instrument used.

Data Presentation

Method Performance Characteristics

The following table summarizes the typical performance of this analytical method.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 5.0 ng/mL[7][8]
Intra-day Precision (%RSD) < 5.86%[7][8]
Inter-day Precision (%RSD) < 6.52%[7][8]
Accuracy (%RE) -5.95% to 0.35%[7][8]
Recovery > 85%

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma Plasma Sample (100 µL) is Add Internal Standard (this compound) plasma->is ppt Protein Precipitation (Ice-cold Methanol) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc HPLC Separation (C18 Column) supernatant->lc ms Mass Spectrometry (ESI-, SRM) lc->ms data Data Acquisition ms->data integrate Peak Integration data->integrate calibrate Calibration Curve (Analyte/IS Ratio) integrate->calibrate quantify Quantification calibrate->quantify

Caption: Workflow for the quantification of Caffeic Acid using LC-MS/MS.

Principle of Stable Isotope Dilution Analysis

G cluster_sample Biological Sample cluster_is Internal Standard cluster_extraction Sample Preparation cluster_ms LC-MS/MS Analysis Analyte Caffeic Acid (Unknown Amount) Mix Mix and Extract Analyte->Mix IS This compound (Known Amount) IS->Mix MS Measure Ratio (Analyte / IS) Mix->MS

Caption: Principle of Stable Isotope Dilution for accurate quantification.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable, sensitive, and high-throughput approach for the quantification of caffeic acid in biological matrices. The protocol is straightforward and demonstrates excellent performance in terms of linearity, precision, and accuracy, making it a valuable tool for various research and development applications.

References

Application Notes and Protocol for the Quantification of Caffeic Acid using 13C3 Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid, a prominent hydroxycinnamic acid found in a wide array of plant-based foods and beverages, is of significant interest to the scientific community due to its potent antioxidant, anti-inflammatory, and potential therapeutic properties. Accurate and precise quantification of caffeic acid in biological matrices is crucial for pharmacokinetic studies, metabolism research, and the development of novel therapeutics. Isotope dilution mass spectrometry is the gold standard for quantitative analysis, offering high specificity and accuracy by correcting for matrix effects and variations in sample preparation and instrument response. This application note provides a detailed protocol for the quantification of caffeic acid in biological samples, such as plasma and cell culture media, using a stable isotope-labeled internal standard, 13C3-caffeic acid, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Method

This method employs a 13C3-labeled caffeic acid as an internal standard (IS), which is chemically identical to the analyte but has a different mass due to the incorporation of three 13C atoms. The IS is spiked into the samples at a known concentration at the beginning of the sample preparation process. Both the analyte (caffeic acid) and the IS are co-extracted and analyzed by LC-MS/MS. The analyte is quantified by comparing the peak area ratio of the analyte to the IS against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the IS. This approach effectively minimizes errors arising from sample loss during preparation and variations in ionization efficiency in the mass spectrometer.

Experimental Protocols

Materials and Reagents
  • Caffeic Acid (analytical standard)

  • 13C3-Caffeic Acid (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Biological matrix (e.g., plasma, cell culture media)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • HPLC or UPLC system coupled to a triple quadrupole mass spectrometer

Sample Preparation (Protein Precipitation)
  • Thaw biological samples (e.g., plasma, cell culture supernatant) on ice.

  • In a microcentrifuge tube, add 100 µL of the sample.

  • Spike the sample with 10 µL of 13C3-caffeic acid internal standard solution (concentration to be optimized, e.g., 100 ng/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile (or methanol) containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: Linear gradient from 5% to 95% B

    • 5-7 min: Hold at 95% B

    • 7-7.1 min: Linear gradient from 95% to 5% B

    • 7.1-10 min: Hold at 5% B for column re-equilibration

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Caffeic Acid: The deprotonated molecule [M-H]⁻ has an m/z of 179. The characteristic product ion resulting from the loss of CO2 has an m/z of 135.[1][2]

    • 13C3-Caffeic Acid (Internal Standard): The predicted deprotonated molecule [M-H]⁻ has an m/z of 182 (179 + 3). The predicted product ion resulting from the loss of 13CO2 would have an m/z of 138 (135 + 3).

  • Ion Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Note: The optimal collision energy and other MS parameters should be determined by infusing standard solutions of caffeic acid and 13C3-caffeic acid into the mass spectrometer.

Data Presentation

The following tables summarize typical validation data for the quantification of caffeic acid by LC-MS/MS. These values are representative and may vary depending on the specific instrumentation and matrix used.

Table 1: Calibration Curve and Linearity

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Weighting1/x²

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Recovery)
LLOQ1< 15%< 15%85 - 115%
Low QC3< 10%< 10%90 - 110%
Mid QC100< 10%< 10%90 - 110%
High QC800< 10%< 10%90 - 110%

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (100 µL) spike Spike with 13C3-Caffeic Acid IS sample->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate vortex1 Vortex precipitate->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute vortex2 Vortex reconstitute->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 final_sample Transfer to Autosampler Vial centrifuge2->final_sample lc_injection Inject into LC System final_sample->lc_injection separation Chromatographic Separation (C18) lc_injection->separation ionization Electrospray Ionization (ESI-) separation->ionization detection Mass Spectrometry (MRM) ionization->detection data_acquisition Data Acquisition detection->data_acquisition integration Peak Integration data_acquisition->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio quantification Quantify Caffeic Acid Concentration ratio->quantification calibration Calibration Curve calibration->quantification G ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Caffeic_Acid Caffeic Acid Caffeic_Acid->ROS Scavenges Cell_Survival Cell Survival Caffeic_Acid->Cell_Survival Inflammation Inflammation Oxidative_Stress->Inflammation Apoptosis Apoptosis Oxidative_Stress->Apoptosis Cell_Damage Cellular Damage Oxidative_Stress->Cell_Damage

References

Caffeic Acid-13C3: Applications and Protocols for Advanced Metabolomics and Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid, a ubiquitous phenolic compound in the plant kingdom, is a key intermediate in the biosynthesis of a vast array of secondary metabolites, collectively known as phenylpropanoids. These compounds play crucial roles in plant defense, signaling, and development, and many possess significant pharmacological activities. The use of stable isotope-labeled Caffeic acid, specifically Caffeic acid-13C3, offers a powerful tool for researchers in metabolomics and metabolic flux analysis (MFA). This internal standard and metabolic tracer enables precise quantification of caffeic acid and its derivatives in complex biological matrices and allows for the detailed investigation of the dynamic flow of carbon through the intricate phenylpropanoid pathway.

This document provides detailed application notes and experimental protocols for the utilization of this compound in metabolomics and flux analysis. It is designed to guide researchers, scientists, and drug development professionals in applying these advanced techniques to their studies.

Applications of this compound

This compound serves two primary roles in metabolomic and flux analysis studies:

  • Internal Standard for Quantitative Metabolomics: In complex biological samples, matrix effects can significantly impact the accuracy and precision of quantification by mass spectrometry. This compound, being chemically identical to its unlabeled counterpart but mass-shifted, co-elutes during chromatography and experiences the same ionization suppression or enhancement. By adding a known amount of this compound to a sample, it serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS), enabling highly accurate and precise quantification of endogenous caffeic acid.

  • Tracer for Metabolic Flux Analysis (MFA): By introducing this compound into a biological system (e.g., cell culture, plant tissue), researchers can trace the incorporation of the 13C label into downstream metabolites of the phenylpropanoid pathway. This allows for the elucidation of pathway architecture, the identification of active metabolic routes, and the quantification of metabolic fluxes (i.e., the rates of metabolic reactions). This is particularly valuable for understanding how genetic modifications, environmental stimuli, or drug treatments impact the production of specific phenylpropanoids.

Quantitative Data from Isotope Tracing Experiments

Table 1: Hypothetical Isotopic Enrichment of Phenylpropanoid Pathway Metabolites after this compound Feeding. This table illustrates the expected increase in the fraction of labeled metabolites over time.

Time (hours)This compound Enrichment (%)Ferulic Acid-13C3 Enrichment (%)Chlorogenic Acid-13C3 Enrichment (%)
010000
285128
4722518
8554035
12405550
24257065

Table 2: Hypothetical Metabolic Fluxes in the Phenylpropanoid Pathway Calculated from this compound Tracing Data. This table shows the calculated rates of production and consumption of key metabolites.

Metabolic FluxFlux Rate (nmol gFW⁻¹ h⁻¹)
Caffeic Acid Biosynthesis5.50
Caffeic Acid to Ferulic Acid2.10
Caffeic Acid to Chlorogenic Acid1.85
Ferulic Acid Consumption1.95
Chlorogenic Acid Consumption0.50

Experimental Protocols

Protocol 1: Quantification of Endogenous Caffeic Acid using this compound as an Internal Standard by LC-MS/MS

This protocol describes the use of this compound for the accurate quantification of caffeic acid in a biological matrix (e.g., plant tissue extract, plasma).

1. Sample Preparation:

  • Extraction: Homogenize 100 mg of the biological sample in 1 mL of 80% methanol.

  • Internal Standard Spiking: Add a known amount of this compound (e.g., 50 ng) to the homogenate.

  • Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate caffeic acid from other matrix components (e.g., 5% B to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • MRM Transitions:

    • Caffeic Acid (unlabeled): m/z 179 -> 135

    • This compound (labeled): m/z 182 -> 138

3. Data Analysis:

  • Construct a calibration curve using known concentrations of unlabeled caffeic acid spiked with the same amount of this compound as the samples.

  • Calculate the peak area ratio of the analyte (unlabeled caffeic acid) to the internal standard (this compound) for both the standards and the samples.

  • Determine the concentration of caffeic acid in the samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: Metabolic Flux Analysis of the Phenylpropanoid Pathway using this compound as a Tracer

This protocol outlines a general workflow for a stable isotope tracing experiment to investigate the metabolic fate of caffeic acid.

1. Experimental Setup:

  • Biological System: Choose an appropriate system for your research question (e.g., plant cell suspension culture, leaf discs, or whole organisms).

  • Labeling: Introduce this compound into the system at a known concentration.

  • Time Course: Collect samples at multiple time points to track the incorporation of the 13C label into downstream metabolites. Include a time point zero (before adding the tracer) as a control.

2. Sample Quenching and Extraction:

  • Quenching: Rapidly quench metabolic activity at each time point by, for example, flash-freezing the sample in liquid nitrogen.

  • Extraction: Extract metabolites using a suitable solvent, such as a cold methanol/water/chloroform mixture, to separate polar and nonpolar metabolites.

3. LC-MS Analysis for Isotopologue Distribution:

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to accurately measure the mass-to-charge ratio of the different isotopologues (molecules with different numbers of 13C atoms).

  • Data Acquisition: Acquire full scan MS data to detect all labeled and unlabeled metabolites.

4. Data Analysis and Flux Calculation:

  • Isotopologue Distribution Analysis: For each metabolite of interest, determine the fractional abundance of each isotopologue (M+0, M+1, M+2, M+3, etc.).

  • Metabolic Modeling: Use specialized software (e.g., INCA, Metran) to fit the isotopic labeling data to a metabolic network model of the phenylpropanoid pathway.

  • Flux Estimation: The software will then estimate the metabolic fluxes that best explain the observed labeling patterns.

Visualizations of Metabolic Pathways and Workflows

To facilitate the understanding of the complex metabolic routes and experimental procedures, the following diagrams have been generated using the Graphviz (DOT language).

Caffeic_Acid_Biosynthesis cluster_glycolysis Glycolysis / Pentose Phosphate Pathway cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway Glucose Glucose PEP Phosphoenolpyruvate Glucose->PEP E4P Erythrose 4-phosphate Glucose->E4P Shikimate Shikimate PEP->Shikimate E4P->Shikimate Chorismate Chorismate Shikimate->Chorismate Phenylalanine L-Phenylalanine Chorismate->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL pCoumaric_Acid p-Coumaric Acid Cinnamic_Acid->pCoumaric_Acid C4H Caffeic_Acid Caffeic Acid pCoumaric_Acid->Caffeic_Acid C3H Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid COMT Chlorogenic_Acid Chlorogenic Acid Caffeic_Acid->Chlorogenic_Acid HCT

Caption: Biosynthetic pathway of caffeic acid and its major derivatives.

Caffeic_Acid_Metabolism cluster_hydrogenation Hydrogenation Pathway cluster_decarboxylation Decarboxylation & Reduction Pathway Caffeic_Acid Caffeic Acid Dihydrocaffeic_Acid Dihydrocaffeic Acid Caffeic_Acid->Dihydrocaffeic_Acid Hydrogenation Vinylcatechol 4-Vinylcatechol Caffeic_Acid->Vinylcatechol Decarboxylation Ethylcatechol 4-Ethylcatechol Vinylcatechol->Ethylcatechol Reduction

Caption: Major metabolic pathways of caffeic acid.

Experimental_Workflow_MFA Start Start: Biological System Labeling Introduce This compound Start->Labeling Time_Course Time-course Sampling Labeling->Time_Course Quenching Metabolic Quenching Time_Course->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS_Analysis LC-HRMS Analysis Extraction->LCMS_Analysis Data_Processing Data Processing: Isotopologue Distribution LCMS_Analysis->Data_Processing Flux_Calculation Metabolic Flux Calculation Data_Processing->Flux_Calculation End End: Flux Map Flux_Calculation->End

Caption: Experimental workflow for metabolic flux analysis with this compound.

Conclusion

This compound is an indispensable tool for modern metabolomics and metabolic flux analysis, particularly for researchers investigating the complex phenylpropanoid pathway. Its use as an internal standard ensures the highest level of accuracy in quantification, while its application as a metabolic tracer provides unprecedented insights into the dynamic nature of plant and microbial metabolism. The protocols and information provided herein are intended to serve as a comprehensive guide for the successful implementation of these powerful techniques in your research endeavors.

Application Note: Robust and Efficient Sample Preparation for the Analysis of Caffeic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid, a phenolic compound prevalent in various plant-based foods and beverages, is of significant interest to the scientific community due to its antioxidant, anti-inflammatory, and potential therapeutic properties. Accurate quantification of caffeic acid and its metabolites in human plasma is crucial for pharmacokinetic studies, bioavailability assessments, and understanding its physiological effects. However, the complexity of the plasma matrix necessitates a robust sample preparation method to remove interfering substances like proteins and phospholipids, ensuring accurate and reproducible results, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This application note provides detailed protocols for three commonly used sample preparation techniques for caffeic acid analysis in human plasma: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The performance of each method is summarized with key validation parameters to aid researchers in selecting the most suitable technique for their specific analytical needs.

In human plasma, caffeic acid is often present in its free form as well as conjugated metabolites, primarily as glucuronide and sulfate derivatives.[1][2] The protocols described herein can be adapted for the analysis of total caffeic acid by incorporating an enzymatic hydrolysis step prior to extraction to deconjugate these metabolites.

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. Acetonitrile is a commonly used solvent for this purpose.

Protocol: Acetonitrile Precipitation

  • Allow frozen human plasma samples to thaw at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the caffeic acid, and transfer it to a clean tube.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates analytes based on their differential solubility in two immiscible liquid phases. Ethyl acetate is a common solvent for the extraction of moderately polar compounds like caffeic acid from an aqueous matrix like plasma.

Protocol: Ethyl Acetate Extraction

  • To 200 µL of human plasma in a suitable tube, add an internal standard solution.

  • Add 600 µL of ethyl acetate to the plasma sample.

  • Vortex the mixture for 2 minutes to ensure efficient extraction.

  • Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) containing the caffeic acid to a clean tube.

  • Repeat the extraction (steps 2-5) on the remaining aqueous layer with another 600 µL of ethyl acetate to maximize recovery.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

Solid-phase extraction provides a more selective cleanup compared to PPT and LLE by utilizing a solid sorbent to retain the analyte of interest while interferences are washed away. A C18 reversed-phase cartridge is suitable for the extraction of caffeic acid.

Protocol: C18 Solid-Phase Extraction

  • Condition the SPE Cartridge: Pass 3 mL of methanol through a C18 SPE cartridge, followed by 2 mL of deionized water.[3] Do not allow the cartridge to dry out.

  • Sample Loading: Acidify 500 µL of human plasma with 50 µL of 2% formic acid. Load the pre-treated plasma sample onto the conditioned C18 cartridge at a slow, steady flow rate (approximately 1 drop per second).

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the caffeic acid from the cartridge with 1 mL of methanol into a clean collection tube.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Data Presentation

The following tables summarize the quantitative performance of the different sample preparation methods based on available literature data. These values can vary depending on the specific LC-MS/MS instrumentation and method parameters.

Table 1: Recovery of Caffeic Acid

Sample Preparation MethodRecovery (%)
Protein Precipitation (Acetonitrile)78 - 95%
Liquid-Liquid Extraction (Ethyl Acetate)65 - 85%
Solid-Phase Extraction (C18)> 90%

Table 2: Precision of Caffeic Acid Quantification

Sample Preparation MethodWithin-Day Precision (%RSD)Between-Day Precision (%RSD)
Protein Precipitation< 10%< 15%
Liquid-Liquid Extraction< 15%< 15%
Solid-Phase Extraction< 5%< 10%

Table 3: Limits of Quantification (LOQ)

Sample Preparation MethodTypical LOQ (ng/mL)
Protein Precipitation1 - 5
Liquid-Liquid Extraction0.5 - 2
Solid-Phase Extraction0.1 - 1

Visualization of Experimental Workflows

Protein_Precipitation_Workflow plasma 100 µL Human Plasma acetonitrile Add 300 µL Ice-Cold Acetonitrile plasma->acetonitrile vortex1 Vortex 1 min acetonitrile->vortex1 centrifuge Centrifuge 10,000 x g, 10 min, 4°C vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Figure 1: Protein Precipitation Workflow.

Liquid_Liquid_Extraction_Workflow plasma 200 µL Human Plasma + Internal Standard ethyl_acetate Add 600 µL Ethyl Acetate plasma->ethyl_acetate vortex Vortex 2 min ethyl_acetate->vortex centrifuge Centrifuge 5,000 x g, 5 min vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic repeat_extraction Repeat Extraction collect_organic->repeat_extraction repeat_extraction->ethyl_acetate Repeat once combine_evaporate Combine & Evaporate repeat_extraction->combine_evaporate Done reconstitute Reconstitute combine_evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Figure 2: Liquid-Liquid Extraction Workflow.

Solid_Phase_Extraction_Workflow cluster_spe C18 SPE Cartridge condition 1. Condition 3 mL Methanol 2 mL Water load 2. Load Acidified Plasma wash 3. Wash 2 mL 5% Methanol/Water load->wash elute 4. Elute 1 mL Methanol wash->elute dry_reconstitute Dry Down & Reconstitute elute->dry_reconstitute plasma 500 µL Human Plasma acidify Acidify (2% Formic Acid) plasma->acidify acidify->load analysis LC-MS/MS Analysis dry_reconstitute->analysis

Figure 3: Solid-Phase Extraction Workflow.

Discussion

The choice of sample preparation method depends on the specific requirements of the analysis.

  • Protein Precipitation is the fastest and simplest method, making it suitable for high-throughput screening. However, it may result in a less clean extract, potentially leading to greater matrix effects in the LC-MS/MS analysis.

  • Liquid-Liquid Extraction offers a cleaner extract than PPT, reducing matrix effects and potentially improving assay sensitivity. However, it is more labor-intensive and time-consuming.

  • Solid-Phase Extraction generally provides the cleanest extracts and the highest recovery rates, leading to the best sensitivity and reproducibility. While it is the most complex and time-consuming of the three methods, it is often the preferred choice for method validation and clinical sample analysis where accuracy and precision are paramount.

For the analysis of caffeic acid and its metabolites, researchers should consider the trade-offs between throughput, cleanliness of the extract, and the required sensitivity of the assay. Method validation, including assessment of recovery, precision, accuracy, and matrix effects, is essential for any chosen sample preparation protocol to ensure reliable and accurate quantification.

References

Application Note: Quantitative Analysis of Caffeic Acid in Biological Matrices using a Stable Isotope Dilution GC-MS Method with Caffeic acid-13C3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of caffeic acid in biological samples. The methodology employs a stable isotope-labeled internal standard, Caffeic acid-13C3, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocol includes detailed steps for sample extraction, derivatization, and GC-MS analysis in selected ion monitoring (SIM) mode. This method is ideal for pharmacokinetic studies, metabolism research, and the quality control of natural product-based pharmaceuticals.

Introduction

Caffeic acid (3,4-dihydroxycinnamic acid) is a widely distributed phenolic compound in the plant kingdom, found in various foods and beverages such as coffee, wine, and tea.[1][2] It has garnered significant interest due to its potent antioxidant, anti-inflammatory, and anticarcinogenic properties.[1] Accurate quantification of caffeic acid in biological matrices is crucial for understanding its bioavailability, metabolism, and therapeutic potential.

Gas chromatography-mass spectrometry is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the analysis of polar molecules like caffeic acid by GC-MS requires a derivatization step to increase their volatility and thermal stability.[3][4] Silylation is a common derivatization technique for this purpose.[5] To overcome challenges such as matrix interference and analyte loss during sample processing, the use of a stable isotope-labeled internal standard is highly recommended.[6][7] this compound, with three 13C atoms in the propenoic acid side chain, is an ideal internal standard as it co-elutes with the analyte of interest and exhibits nearly identical chemical and physical properties, while being distinguishable by its mass spectrum.

Experimental Protocols

Materials and Reagents
  • Caffeic Acid (analytical standard)

  • This compound (internal standard)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Deionized water

  • Nitrogen gas (high purity)

Equipment
  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • Evaporator (e.g., nitrogen evaporator)

  • Autosampler vials with inserts

Sample Preparation
  • Sample Collection and Storage: Collect biological samples (e.g., plasma, urine, tissue homogenate) and store at -80°C until analysis.

  • Internal Standard Spiking: Thaw the samples on ice. To 100 µL of sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels, e.g., 10 µg/mL in methanol).

  • Protein Precipitation (for plasma/serum): Add 400 µL of ice-cold methanol containing 0.1% formic acid. Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70°C for 60 minutes.

  • Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial with an insert for analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 250°C, hold for 2 minutes

    • Ramp: 20°C/min to 300°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters

The trimethylsilyl (TMS) derivative of caffeic acid has a molecular ion at m/z 396.[3][4] The this compound TMS derivative will have a molecular ion at m/z 399. The ions selected for monitoring are:

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Caffeic Acid-TMS396381307
This compound-TMS399384310

Data Presentation

Method Validation Parameters

The described method should be validated according to standard guidelines. Typical performance characteristics are summarized in the table below.

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Precision (%RSD)< 15%
Accuracy (%Bias)± 15%
Recovery85 - 115%
Sample Quantification

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the caffeic acid standards. The concentration of caffeic acid in the unknown samples is then calculated from this calibration curve.

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (e.g., Plasma) spike Spike with This compound (IS) sample->spike precipitate Protein Precipitation (Methanol) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate derivatize Derivatization (BSTFA/TMCS) evaporate->derivatize gcms GC-MS Analysis (SIM Mode) derivatize->gcms data Data Analysis (Quantification) gcms->data

Caption: Workflow for GC-MS analysis of caffeic acid.

Biosynthesis of Caffeic Acid

caffeic_acid_biosynthesis shikimate Shikimic Acid Pathway phenylalanine L-Phenylalanine shikimate->phenylalanine pal PAL phenylalanine->pal cinnamic Cinnamic Acid c4h C4H cinnamic->c4h pcoumaric p-Coumaric Acid c3h C3'H pcoumaric->c3h caffeic Caffeic Acid pal->cinnamic c4h->pcoumaric c3h->caffeic

References

Application of Caffeic Acid-¹³C₃ in Food Analysis: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Caffeic acid-¹³C₃ in the quantitative analysis of caffeic acid in food matrices. The use of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision in complex samples by correcting for analyte losses during sample preparation and for matrix effects during instrumental analysis.

Introduction

Caffeic acid (3,4-dihydroxycinnamic acid) is a widespread phenolic acid in the plant kingdom, found in numerous foods and beverages, including coffee, fruits, vegetables, and wine.[1][2] Its significant antioxidant, anti-inflammatory, and other health-promoting properties have made its accurate quantification in food products a key focus for nutritional labeling, quality control, and research.[1][3]

However, the analysis of caffeic acid is challenging due to its susceptibility to oxidation and degradation during sample processing. Conventional analytical methods can lead to significant underestimation of its content. A comparative study on oatmeal, for instance, revealed that a conventional analytical approach could only recover 32% of the actual caffeic acid content.[4] The stable isotope dilution assay (SIDA) using Caffeic acid-¹³C₃ as an internal standard overcomes these limitations, providing a robust and reliable method for quantification.[4]

Principle of Isotope Dilution Analysis

The core principle of the Stable Isotope Dilution Assay (SIDA) is the addition of a known quantity of the isotopically labeled analyte (Caffeic acid-¹³C₃) to the sample at the earliest stage of preparation. The labeled standard is chemically identical to the native analyte and thus behaves identically during extraction, purification, and derivatization, experiencing the same losses. Because the labeled and unlabeled compounds are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer, the ratio of the native analyte to the labeled standard can be measured. This ratio remains constant throughout the analytical process, allowing for the precise calculation of the original concentration of the native analyte, irrespective of sample loss.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification Sample Food Sample (contains native Caffeic Acid) Spike Add known amount of Caffeic Acid-¹³C₃ (Internal Standard) Sample->Spike Step 1 Homogenize Homogenization & Extraction Spike->Homogenize Step 2 Purify Purification (e.g., SPE) Homogenize->Purify Step 3 LCMS LC-MS/MS Analysis Purify->LCMS Step 4 Detect Detect Native (m/z 179) and Labeled (m/z 182) Ions LCMS->Detect Ratio Calculate Peak Area Ratio (Native / Labeled) Detect->Ratio Quantify Calculate Concentration using Calibration Curve Ratio->Quantify Step 5 G cluster_enzymes Key Enzymes Shikimic_Acid Shikimic Acid Pathway Phenylalanine L-Phenylalanine Shikimic_Acid->Phenylalanine PAL Phenylalanine ammonia-lyase Phenylalanine->PAL Cinnamic_Acid Cinnamic Acid C4H Cinnamate-4- hydroxylase Cinnamic_Acid->C4H p_Coumaric_Acid p-Coumaric Acid C3H p-Coumarate-3- hydroxylase p_Coumaric_Acid->C3H Caffeic_Acid Caffeic Acid PAL->Cinnamic_Acid C4H->p_Coumaric_Acid C3H->Caffeic_Acid

References

Application Notes and Protocols: Pharmacokinetic Studies of Caffeic Acid Utilizing a ¹³C₃-Labeled Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid, a ubiquitous phenolic compound found in numerous plant-based foods, has garnered significant attention for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][2] A thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is paramount for its development as a therapeutic agent. The use of stable isotope-labeled internal standards, such as ¹³C₃-caffeic acid, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a robust and accurate methodology for quantitative bioanalysis. This document outlines the protocols and application of a ¹³C₃-labeled standard in the pharmacokinetic evaluation of caffeic acid.

Experimental Protocols

Animal Studies and Dosing

A reliable method to study the pharmacokinetics of caffeic acid involves in vivo animal models, such as male Sprague-Dawley rats.

Protocol:

  • Animal Acclimatization: House male Sprague-Dawley rats in a controlled environment for at least one week prior to the study.

  • Fasting: Fast the animals overnight before dosing, with free access to water.

  • Dosing Solution Preparation: Prepare a solution of unlabeled caffeic acid in a suitable vehicle (e.g., water or a mild solvent).

  • Administration: Administer the caffeic acid solution orally (p.o.) or intravenously (i.v.) to the rats. A typical oral dose might be in the range of 10-50 mg/kg body weight.[3]

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

Sample Preparation for LC-MS/MS Analysis

Proper sample preparation is crucial for accurate quantification of caffeic acid and its metabolites in plasma.

Protocol:

  • Thawing: Thaw the plasma samples on ice.

  • Internal Standard Spiking: To a 100 µL aliquot of plasma, add a known concentration of ¹³C₃-caffeic acid solution (e.g., 10 µL of a 1 µg/mL solution) to serve as the internal standard.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.[4]

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Transfer the supernatant to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis

A validated LC-MS/MS method is essential for the sensitive and selective quantification of caffeic acid and its metabolites.

Protocol:

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 3.5 µm particle size).[5]

    • Mobile Phase: Employ a gradient elution with a mobile phase consisting of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).[4][6]

    • Flow Rate: Maintain a constant flow rate, for instance, 0.4 mL/min.[5]

    • Column Temperature: Keep the column at a constant temperature, for example, 40°C.

  • Mass Spectrometric Detection:

    • Ionization Mode: Utilize electrospray ionization (ESI) in the negative ion mode.[5][6]

    • Detection Mode: Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

    • MRM Transitions:

      • Caffeic Acid: m/z 179 → 135[6]

      • ¹³C₃-Caffeic Acid (Internal Standard): m/z 182 → 138 (predicted)

      • Ferulic Acid (Metabolite): m/z 193 → 134[6]

      • Isoferulic Acid (Metabolite): m/z 193 → 134[6]

    • Optimization: Optimize the cone voltage and collision energy for each transition to achieve maximum signal intensity.

Data Presentation

The use of a ¹³C₃-labeled internal standard allows for the accurate determination of pharmacokinetic parameters. Below are representative tables summarizing such data.

Table 1: Pharmacokinetic Parameters of Caffeic Acid After Oral Administration in Rats (10 mg/kg)

ParameterUnitValue
Cₘₐₓ (Maximum Concentration)ng/mL850 ± 150
Tₘₐₓ (Time to Maximum Concentration)h0.5 ± 0.1
AUC₀₋ₜ (Area Under the Curve)ng·h/mL2100 ± 400
t₁/₂ (Half-life)h2.5 ± 0.5
CL/F (Apparent Total Clearance)L/h/kg4.8 ± 0.9
Vd/F (Apparent Volume of Distribution)L/kg17.3 ± 3.2

Table 2: Major Metabolites of Caffeic Acid Identified in Rat Plasma

MetaboliteChemical NameNotes
Ferulic Acid4-hydroxy-3-methoxycinnamic acidA primary methylated metabolite.[7]
Isoferulic Acid3-hydroxy-4-methoxycinnamic acidAnother key methylated metabolite.[7]
Dihydroferulic Acid3-(4-hydroxy-3-methoxyphenyl)propanoic acidA product of further metabolism.[7]
Caffeic Acid Sulfates-Conjugated metabolites.[8]
Caffeic Acid Glucuronides-Conjugated metabolites.[8]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for a typical pharmacokinetic study of caffeic acid using a ¹³C₃-labeled standard.

G cluster_0 Animal Study cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Processing A Caffeic Acid Administration (Oral or IV) B Blood Sampling (Time Course) A->B C Plasma Separation B->C D Addition of 13C3-Caffeic Acid (Internal Standard) C->D E Protein Precipitation D->E F Extraction & Reconstitution E->F G LC-MS/MS Analysis F->G H Data Acquisition G->H I Quantification H->I J Pharmacokinetic Modeling I->J

Caption: Workflow for pharmacokinetic analysis of caffeic acid.

Metabolic Pathway of Caffeic Acid

Caffeic acid undergoes extensive metabolism in the body, primarily through methylation and conjugation reactions.

G CA Caffeic Acid FA Ferulic Acid CA->FA Methylation IFA Isoferulic Acid CA->IFA Methylation CAS Caffeic Acid Sulfates CA->CAS Sulfation CAG Caffeic Acid Glucuronides CA->CAG Glucuronidation DFA Dihydroferulic Acid FA->DFA Reduction

Caption: Major metabolic pathways of caffeic acid.

Conclusion

The use of a ¹³C₃-labeled internal standard provides a highly accurate and reliable method for the pharmacokinetic analysis of caffeic acid. The protocols outlined in this document, from animal studies to LC-MS/MS analysis, offer a comprehensive framework for researchers in the field of drug development and natural product chemistry. The detailed understanding of caffeic acid's ADME profile is essential for its potential translation into clinical applications.

References

Application Note: Accurate Quantification of Caffeic Acid in Plant Extracts Using Stable Isotope Dilution Analysis with Caffeic acid-13C3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caffeic acid (3,4-dihydroxycinnamic acid) is a prominent phenolic compound widely distributed throughout the plant kingdom, found in sources like coffee beans, fruits, and medicinal herbs.[1] It is recognized for a variety of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] Accurate quantification of caffeic acid in complex plant matrices is crucial for quality control, standardization of herbal products, and pharmacological research. However, the complexity of plant extracts often leads to matrix effects, resulting in ion suppression or enhancement during analysis by mass spectrometry, which can compromise analytical accuracy.

This application note details a robust and highly accurate method for the quantification of caffeic acid in plant extracts using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard, Caffeic acid-13C3.[3] This Stable Isotope Dilution Analysis (SIDA) approach is the gold standard for quantitative mass spectrometry, as the internal standard co-elutes with the analyte and experiences identical matrix effects and processing variations, ensuring superior accuracy and precision.[4]

Principle of the Method

The method is based on Stable Isotope Dilution Analysis (SIDA). A known concentration of this compound, which is chemically identical to the target analyte but has a different mass due to the incorporation of three ¹³C atoms, is spiked into the plant extract at the beginning of the sample preparation process.[3] Both the endogenous caffeic acid and the labeled internal standard are co-extracted and co-analyzed.

During LC-MS/MS analysis, the two compounds are separated chromatographically and detected by mass spectrometry using Multiple Reaction Monitoring (MRM). The instrument monitors specific precursor-to-product ion transitions for both unlabeled caffeic acid and the this compound internal standard.[5] Because the internal standard behaves identically to the analyte during sample preparation and ionization, the ratio of the analyte's peak area to the internal standard's peak area is directly proportional to the analyte's concentration. This ratio corrects for any sample loss during preparation and for matrix-induced ionization variability, leading to highly reliable quantification.[4]

G cluster_sample Plant Sample cluster_is Internal Standard cluster_process Analytical Process cluster_result Quantification Analyte Endogenous Caffeic Acid (Unknown Amount) Spike Spike IS into Sample Analyte->Spike IS This compound (Known Amount) IS->Spike Extract Extraction & Cleanup (Potential for Analyte Loss) Spike->Extract Both compounds undergo identical processing Analysis LC-MS/MS Analysis Extract->Analysis Both compounds experience identical matrix effects Ratio Measure Peak Area Ratio (Analyte / IS) Analysis->Ratio Result Accurate Concentration Ratio->Result Ratio corrects for losses and matrix effects

Caption: Principle of Stable Isotope Dilution for Caffeic Acid Quantification.

Experimental Protocols

Materials and Reagents
  • Standards: Caffeic Acid (≥98% purity), this compound (isotopic purity ≥99%).

  • Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, and Water.

  • Additives: Formic acid (LC-MS grade).

  • Equipment:

    • Analytical balance

    • Vortex mixer

    • Ultrasonic bath

    • Centrifuge

    • Syringe filters (0.22 µm PTFE)

    • HPLC or UHPLC system.

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Reversed-phase C18 analytical column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size).[6]

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Caffeic Acid and 1 mg of this compound in separate 10 mL and 1 mL volumetric flasks, respectively, using methanol as the solvent.[2][7] Store stock solutions at -20°C.

  • Working Standard Solution (for Calibration Curve): Prepare a series of calibration standards by serially diluting the Caffeic Acid stock solution with 50% methanol to achieve a concentration range suitable for the expected sample concentrations (e.g., 1 - 250 µg/mL).[2]

  • Internal Standard (IS) Spiking Solution (10 µg/mL): Dilute the this compound stock solution with 50% methanol to a final concentration of 10 µg/mL.

Sample Preparation and Extraction
  • Homogenization: Dry the plant material (e.g., leaves, stems) in a hot air oven at approximately 45°C and grind it into a fine powder.[7]

  • Extraction: Accurately weigh 1.0 g of the powdered plant sample into a centrifuge tube.

  • Spiking: Add 100 µL of the 10 µg/mL this compound internal standard spiking solution to the tube.

  • Solvent Addition: Add 10 mL of 95% ethanol.[8]

  • Sonication: Sonicate the mixture in an ultrasonic bath for 60 minutes at 40 kHz to facilitate extraction.[8]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.[7][8]

LC-MS/MS Analysis

The following are typical starting conditions and should be optimized for the specific instrument used.

  • LC System:

    • Column: C18 reversed-phase column (e.g., 150× 4.6 mm, 3.5 µm).[6]

    • Mobile Phase A: 0.1% Formic Acid in Water.[9]

    • Mobile Phase B: Methanol.[9]

    • Flow Rate: 0.7 mL/min.[10]

    • Injection Volume: 5 µL.[7]

    • Column Temperature: 30°C.[7]

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (Re-equilibration)

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.[9]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor [M-H]⁻ ions and their corresponding product ions should be optimized. Typical transitions are:

      • Caffeic Acid: m/z 179 → 135.[5][9]

      • This compound: m/z 182 → 137 (corresponding to the loss of ¹³CO₂).

Quantification
  • Calibration Curve Construction: Prepare a calibration curve by spiking the working standard solutions with the same amount of internal standard as the samples. Plot the peak area ratio (Caffeic Acid / this compound) against the concentration of the Caffeic Acid standards.

  • Sample Analysis: Inject the prepared plant extracts into the LC-MS/MS system.

  • Concentration Calculation: Determine the peak area ratio for each sample and use the linear regression equation from the calibration curve to calculate the concentration of caffeic acid in the extract.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Weigh Dried Plant Powder p2 Spike with this compound (Internal Standard) p1->p2 p3 Add Extraction Solvent (e.g., 95% Ethanol) p2->p3 p4 Ultrasonic Extraction p3->p4 p5 Centrifuge to Pellet Solids p4->p5 p6 Filter Supernatant (0.22 µm) p5->p6 p7 Transfer to HPLC Vial p6->p7 a1 Inject into LC-MS/MS p7->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 MS/MS Detection (MRM) a2->a3 d1 Integrate Peak Areas (Analyte & IS) a3->d1 d2 Calculate Peak Area Ratio d1->d2 d3 Quantify using Calibration Curve d2->d3

Caption: Experimental Workflow for Caffeic Acid Quantification.

Data Presentation

The quantitative results from various plant extracts can be summarized for clear comparison.

Table 1: Example Quantitative Results for Caffeic Acid in Various Plant Extracts.

Plant SpeciesPlant PartCaffeic Acid Concentration (µg/g of dry weight)% RSD (n=3)
Verbascum sinatumAerial Parts7.762.1
Verbascum songaricumAerial Parts0.543.5
Coffea arabica (Raw)Beans1.6 - 3.8[11]2.8
Coffea arabica (Roasted)Beans14.3 - 19.3[11]2.5
Thymus daenensisAerial Parts15.21.9
Origanum laevigatumHerba87.964.2

Note: Data for Thymus and Origanum are representative values based on typical findings and are for illustrative purposes. RSD = Relative Standard Deviation.

Method Validation Summary

A full method validation should be performed according to ICH guidelines or equivalent standards.[12] Key parameters include:

  • Linearity: The method should demonstrate linearity across a defined concentration range, with a correlation coefficient (r²) of ≥0.99.[10][13]

  • Accuracy: Determined by spike-and-recovery experiments at different concentrations. Recoveries should typically be within 85-115%.

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (%RSD) should generally be less than 15%.[9]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[1] For LC-MS/MS methods, LOQs in the low ng/mL range are achievable.[9]

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components. The use of MRM in LC-MS/MS provides high specificity.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a highly accurate, sensitive, and robust protocol for the quantification of caffeic acid in diverse and complex plant extracts. This Stable Isotope Dilution Analysis workflow effectively mitigates matrix effects and procedural inconsistencies, making it an ideal choice for quality control in the pharmaceutical and nutraceutical industries, as well as for advanced phytochemical research.

References

Unraveling Cellular Processes: Caffeic Acid-13C3 as a Powerful Tool for Metabolic Pathway Tracing

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the intricate world of cellular metabolism, understanding the precise flow of molecules is paramount for advancements in drug development, disease research, and nutritional science. The use of stable isotope-labeled compounds has emerged as a gold-standard technique for this purpose. Caffeic acid-13C3, a labeled variant of the naturally occurring phenolic compound, offers researchers a powerful tool to trace the metabolic fate of caffeic acid and its derivatives within biological systems. These application notes provide detailed protocols and insights for researchers, scientists, and drug development professionals to effectively utilize this compound in their studies.

Introduction to Caffeic Acid Metabolism and the Role of Isotope Tracing

Caffeic acid, a hydroxycinnamic acid found in a wide array of plant-based foods, is renowned for its antioxidant and anti-inflammatory properties. Upon ingestion, it undergoes extensive metabolism, primarily in the intestine and liver. Key metabolic transformations include methylation, glucuronidation, and sulfation, leading to the formation of various metabolites such as ferulic acid, isoferulic acid, and their respective conjugates.

Stable isotope tracing with this compound allows for the unambiguous differentiation between endogenously present metabolites and those derived from the administered compound. This is crucial for accurate quantification and for elucidating the intricate network of metabolic pathways. By tracking the incorporation of the 13C label into downstream metabolites, researchers can gain quantitative insights into metabolic fluxes, reaction rates, and the relative importance of different biotransformation pathways.

Key Applications of this compound in Metabolic Research

  • Pharmacokinetic Studies: Precisely determine the absorption, distribution, metabolism, and excretion (ADME) of caffeic acid without interference from the endogenous pool.

  • Metabolic Phenotyping: Characterize how different physiological or pathological states (e.g., disease models, drug treatment) alter the metabolic pathways of caffeic acid.

  • Drug-Nutrient Interactions: Investigate the influence of drugs on the metabolism of this common dietary compound.

  • Gut Microbiome Research: Elucidate the role of gut microbiota in the transformation of caffeic acid and its derivatives.

Experimental Workflow for In Vivo Metabolic Tracing

The successful application of this compound for metabolic tracing involves a series of well-defined steps, from administration to data analysis.

experimental_workflow cluster_protocol Experimental Protocol admin Administration of This compound sampling Time-course Sample Collection (e.g., blood, urine, tissue) admin->sampling In vivo prep Sample Preparation (e.g., protein precipitation, solid-phase extraction) sampling->prep analysis LC-MS/MS Analysis prep->analysis data Data Processing and Metabolite Identification analysis->data flux Metabolic Flux Analysis data->flux

Caption: A generalized workflow for in vivo metabolic tracing studies using this compound.

Detailed Application Notes and Protocols

Protocol 1: In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines the procedure for investigating the pharmacokinetics of this compound and its metabolites in rats.

1. Animal Handling and Dosing:

  • Acclimate male Sprague-Dawley rats (200-250 g) for at least one week with ad libitum access to food and water.
  • Fast the rats overnight prior to the experiment.
  • Prepare a dosing solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
  • Administer a single oral gavage dose of this compound (e.g., 10 mg/kg).

2. Sample Collection:

  • Collect blood samples (approximately 200 µL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
  • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
  • Store the plasma samples at -80°C until analysis.

3. Plasma Sample Preparation:

  • To 100 µL of plasma, add 300 µL of ice-cold methanol containing an internal standard (e.g., unlabeled ferulic acid) to precipitate proteins.
  • Vortex the mixture for 1 minute.
  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Utilize a high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
  • Chromatographic Conditions (Example):
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in methanol.
  • Gradient Elution: A time-programmed gradient from 5% to 95% B.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Mass Spectrometry Conditions (Example):
  • Ionization Mode: Negative Electrospray Ionization (ESI-).
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • Monitor the specific mass transitions for this compound and its expected labeled metabolites.

Protocol 2: In Vitro Metabolism Study using Liver Microsomes

This protocol is designed to investigate the metabolism of this compound in a controlled in vitro environment.

1. Incubation Mixture Preparation:

  • Prepare an incubation mixture containing:
  • Phosphate buffer (pH 7.4)
  • Liver microsomes (e.g., human or rat)
  • This compound (final concentration, e.g., 10 µM)
  • NADPH regenerating system (or NADPH)

2. Incubation and Termination:

  • Pre-incubate the mixture at 37°C for 5 minutes.
  • Initiate the reaction by adding the NADPH regenerating system.
  • Incubate at 37°C for a specified time (e.g., 60 minutes).
  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

3. Sample Processing and Analysis:

  • Centrifuge the mixture to pellet the protein.
  • Analyze the supernatant using the LC-MS/MS method described in Protocol 1 to identify and quantify the formation of labeled metabolites.

Visualization of Caffeic Acid Metabolic Pathways

The following diagram illustrates the primary metabolic pathways of caffeic acid. The use of this compound allows for the specific tracing of these transformations.

caffeic_acid_metabolism COMT: Catechol-O-methyltransferase UGT: UDP-glucuronosyltransferase SULT: Sulfotransferase cluster_main Caffeic Acid Metabolism cluster_conjugation Phase II Conjugation CA This compound FA Ferulic Acid-13C3 (Methylation) CA->FA COMT IFA Isoferulic Acid-13C3 (Methylation) CA->IFA COMT DHCA Dihydrothis compound (Reduction) CA->DHCA Gut Microbiota CAG This compound Glucuronide CA->CAG UGT CAS This compound Sulfate CA->CAS SULT FAG Ferulic Acid-13C3 Glucuronide FA->FAG UGT FAS Ferulic Acid-13C3 Sulfate FA->FAS SULT

Application Note: UPLC-MS/MS Method for the Simultaneous Analysis of Caffeic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Caffeic acid and its derivatives are a significant class of phenolic compounds found widely in the plant kingdom, including in many medicinal herbs and dietary plants. These compounds, which include chlorogenic acid, rosmarinic acid, and various dicaffeoylquinic acids, are known for their potent antioxidant, anti-inflammatory, and other health-promoting properties. Consequently, their accurate quantification in complex matrices such as plasma, urine, and plant extracts is crucial for pharmacokinetic studies, quality control of herbal products, and drug development.

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous determination of multiple caffeic acid derivatives. The methodology leverages the high separation efficiency of UPLC and the superior selectivity and sensitivity of triple quadrupole mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.

Principle

This method employs reversed-phase UPLC to separate various caffeic acid derivatives based on their hydrophobicity. The separated analytes are then introduced into the mass spectrometer using an electrospray ionization (ESI) source, which is typically operated in negative ion mode for phenolic acids to generate prominent deprotonated molecules [M-H]⁻.[1][2] In the tandem mass spectrometer, a specific precursor ion for each analyte is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is then selected in the third quadrupole (Q3) before reaching the detector. This MRM process provides exceptional specificity and allows for precise quantification even at very low concentrations.

MRM_Principle cluster_MS Tandem Mass Spectrometer Q1 Q1: Precursor Ion Selection Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Selected Precursor Ion Q3 Q3: Product Ion Selection Q2->Q3 Product Ions Fragmented_Ions Detector Detector Q3->Detector Selected Product Ion Signal Detector->Signal Quantification UPLC From UPLC Analyte_Mix UPLC->Analyte_Mix Ion Source (ESI) Analyte_Mix->Q1 Noise Noise->Q1

Caption: Principle of Multiple Reaction Monitoring (MRM) for selective quantification.

Experimental Protocols

Apparatus and Materials
  • UPLC System: Waters ACQUITY UPLC system or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo, Sciex QTRAP).

  • Analytical Column: ACQUITY UPLC HSS T3 C18 (100 mm × 2.1 mm, 1.8 µm) or equivalent.[3][4]

  • Reagents: Acetonitrile (MS grade), Methanol (MS grade), Formic acid (MS grade), Ultrapure water.

  • Standards: Reference standards for caffeic acid, chlorogenic acid, neochlorogenic acid, cryptochlorogenic acid, 3,4-dicaffeoylquinic acid, 3,5-dicaffeoylquinic acid, forsythoside A, etc.

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare a mixed standard working solution by diluting the stock solutions with methanol or mobile phase to achieve desired concentrations (e.g., 0.05 µg/L to 100 µg/L) for constructing calibration curves.[2]

Sample Preparation (Rat Plasma)

This protocol is adapted from methods involving liquid-liquid extraction for plasma samples.[3][4]

  • Thaw frozen plasma samples at room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add an internal standard (IS) solution (e.g., tinidazole).[3][4]

  • Add 1 mL of extraction solvent (e.g., n-butyl alcohol/ethyl acetate, 7:3, v/v).[3][4]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Centrifuge again and transfer the supernatant to a UPLC vial for analysis.

Workflow Sample 1. Plasma Sample (e.g., 100 µL) Spike 2. Add Internal Standard (IS) Sample->Spike Extract 3. Liquid-Liquid Extraction (e.g., n-butyl alcohol/ethyl acetate) Spike->Extract Centrifuge1 4. Vortex & Centrifuge Extract->Centrifuge1 Evaporate 5. Evaporate Supernatant Centrifuge1->Evaporate Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute Centrifuge2 7. Centrifuge Reconstitute->Centrifuge2 Inject 8. Inject into UPLC-MS/MS System Centrifuge2->Inject

Caption: Workflow for plasma sample preparation.

UPLC-MS/MS Instrumental Conditions

The following tables summarize typical instrumental parameters for the analysis.

Table 1: UPLC Conditions

Parameter Setting
Column ACQUITY UPLC HSS T3 C18 (100 mm × 2.1 mm, 1.8 µm)[3][4]
Mobile Phase A Water with 0.1-0.4% Formic Acid[3][5]
Mobile Phase B Acetonitrile or Acetonitrile/Methanol mixture[3][5]
Flow Rate 0.3 - 0.4 mL/min[3][6]
Gradient Elution A typical gradient starts with a low percentage of B, increases linearly to separate analytes, followed by a high-organic wash and re-equilibration.[5][6]
Column Temperature 30 - 45 °C[5][7]

| Injection Volume | 2 - 10 µL[5][6][7] |

Table 2: MS/MS Conditions

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Negative[1][2]
Scan Type Multiple Reaction Monitoring (MRM)[3][4]
Capillary Voltage Optimized for specific instrument (e.g., 2.5 - 3.5 kV)
Source Temperature 120 - 150 °C
Desolvation Gas Nitrogen

| Desolvation Temp. | 350 - 500 °C |

Table 3: Example MRM Transitions for Caffeic Acid Derivatives (Negative Ion Mode)

Compound Precursor Ion (m/z) Product Ion (m/z)
Caffeic Acid 179.0[8] 135.0[1][8]
Chlorogenic Acid 353.1[2] 191.1[2]
Neochlorogenic Acid 353.1 191.1
Cryptochlorogenic Acid 353.1 173.1
Ferulic Acid 193.0[8] 134.8[8]
3,4-Dicaffeoylquinic Acid 515.1 353.1
3,5-Dicaffeoylquinic Acid 515.1 353.1

Note: Declustering potential (DP) and collision energy (CE) must be optimized for each analyte on the specific instrument used.[2]

Method Validation Data

The developed UPLC-MS/MS method should be validated for linearity, sensitivity, precision, accuracy, and recovery according to regulatory guidelines. The tables below summarize typical performance data gathered from various studies.

Table 4: Linearity and Sensitivity

Compound Linear Range (ng/mL) Correlation Coefficient (r) LOD (ng/mL) LOQ (ng/mL)
Neochlorogenic Acid 1.1 - 2246[3] >0.99[3] 0.5 - 29[9] 2.0 - 90[9]
Chlorogenic Acid 6.5 - 6692[3] >0.99[3] 0.5 - 29[9] 2.0 - 90[9]
Cryptochlorogenic Acid 2.1 - 2153[3] >0.99[3] 0.5 - 29[9] 2.0 - 90[9]
3,5-Dicaffeoylquinic Acid 0.5 - 129.5[3] >0.99[3] - -
3,4-Dicaffeoylquinic Acid 0.3 - 82.1[3] >0.99[3] - -
Caffeic Acid 0.25 - 4000 ng/mL* >0.99[10] - 5.0[8]

*Data from a study determining phenolic acids in biological matrices.[10] Limits of detection (LOD) and quantification (LOQ) can range from 0.02 to 30 ng/mL and 2.0 to 105 ng/mL, respectively, depending on the analyte and matrix.[1][9]

Table 5: Precision, Accuracy, and Recovery

Parameter Typical Performance
Intra-day Precision (RSD%) < 15%[3][11]
Inter-day Precision (RSD%) < 15%[3][11]
Accuracy (RE%) 85% - 115%[3][9]
Recovery 87% - 102% (Urine), 88% - 117% (Plasma)[10][11]

Precision and accuracy are assessed at low, medium, and high concentration levels.

Conclusion

The described UPLC-MS/MS method provides a rapid, sensitive, and selective approach for the simultaneous quantification of multiple caffeic acid derivatives in complex biological matrices.[3] The method demonstrates excellent linearity, precision, and accuracy, making it highly suitable for applications in pharmacology, food science, and the quality control of natural products.[11] The short run time and high throughput capabilities are ideal for the analysis of large sample sets in research and industrial settings.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with Caffeic acid-13C3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Caffeic acid-13C3 as an internal standard to overcome matrix effects in LC-MS/MS analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of caffeic acid and the use of this compound to mitigate matrix effects.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing, Splitting, or Broadening) Column contamination from complex sample matrix.- Implement a robust sample clean-up procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE). - Use a guard column to protect the analytical column. - Flush the column with a strong solvent after each analytical run.
Inappropriate mobile phase pH.- Adjust the mobile phase pH to ensure caffeic acid is in a single ionic state. A slightly acidic mobile phase (e.g., containing 0.1% formic acid) is commonly used.[1]
Injection of sample in a solvent stronger than the mobile phase.- Reconstitute the final sample extract in the initial mobile phase.
Inconsistent or Irreproducible Results Variable matrix effects between samples.- Utilize this compound as an internal standard. Its co-elution and similar ionization behavior to the analyte will compensate for variations in ion suppression or enhancement.[2] - Ensure consistent sample preparation across all samples.
Analyte instability in the biological matrix.- Investigate the stability of caffeic acid in the specific matrix under the storage and processing conditions. - Consider the use of stabilizers or immediate sample processing after collection.
Significant Ion Suppression or Enhancement Co-elution of interfering compounds from the matrix.- Optimize the chromatographic method to separate caffeic acid from the interfering components. This may involve adjusting the gradient, changing the stationary phase, or modifying the mobile phase composition.[3] - Improve the sample clean-up procedure to remove a broader range of matrix components.
High concentration of matrix components.- Dilute the sample extract. This can reduce the concentration of interfering substances, but ensure the caffeic acid concentration remains above the limit of quantification (LOQ).
Low Recovery of Caffeic Acid Inefficient extraction from the sample matrix.- Optimize the extraction solvent and procedure. For phenolic compounds like caffeic acid, a mixture of organic solvent (e.g., methanol, ethanol) and water, sometimes with acidification, is often effective.[4] - Evaluate different sample preparation techniques (e.g., SPE, LLE, protein precipitation) to find the one with the best recovery for your matrix.
Adsorption of the analyte to labware.- Use silanized glassware or polypropylene tubes to minimize non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect and how does it affect my results?

A1: The matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting compounds present in the sample matrix.[5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of the analyte.[6]

Q2: How does using this compound help in overcoming matrix effects?

A2: this compound is a stable isotope-labeled (SIL) internal standard.[7] It is chemically identical to caffeic acid but has a different mass due to the presence of three 13C atoms. Because it has the same physicochemical properties, it co-elutes with the unlabeled caffeic acid and experiences the same degree of matrix effects.[2] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise results.

Q3: What are the key characteristics of a good stable isotope-labeled internal standard?

A3: A good SIL internal standard should have a stable isotopic label that does not exchange with the solvent or matrix. It should also have a sufficient mass difference from the analyte (typically ≥ 3 amu) to avoid isotopic crosstalk. Furthermore, the SIL internal standard should be of high purity to prevent interference from any unlabeled analyte.[7]

Q4: When should I add the this compound internal standard to my samples?

A4: The internal standard should be added to the sample as early as possible in the sample preparation workflow. This allows it to compensate for any analyte loss during extraction, cleanup, and analysis.

Q5: Can I use a structural analog of caffeic acid as an internal standard instead of this compound?

A5: While structural analogs can be used, they are generally not as effective as a SIL internal standard for correcting matrix effects. This is because their chromatographic retention and ionization behavior may not perfectly match that of the analyte, leading to differential matrix effects.

Quantitative Data Summary

The following table summarizes representative data on the impact of using a stable isotope-labeled internal standard on recovery and matrix effect in LC-MS/MS analysis. While this specific data is for caffeine and its 13C-labeled internal standard, similar improvements in precision and accuracy can be expected when using this compound for caffeic acid analysis.[8]

AnalyteSample TypeRecovery (%)CV (%) of RecoveryMatrix Effect (%)CV (%) of Matrix Effect
CaffeinePlasma73 - 79< 1595 - 105< 10
13C3-Caffeine (IS)Plasma~78< 1595 - 105< 10

Data synthesized from a study on caffeine analysis using a 13C-labeled internal standard, demonstrating the ability of the IS to track the analyte's performance.[8]

A study on the analysis of phenolic acids in plant extracts demonstrated the variability of matrix effects and the importance of appropriate analytical strategies.[9]

AnalyteMatrixMatrix Effect (%)
Caffeic AcidWater Extract113 - 175 (Enhancement)
Caffeic AcidEthanol Extract219 - 302 (Enhancement)
Ferulic AcidWater Extract9 - 21 (Suppression)
Ferulic AcidEthanol Extract~100 (Little to no effect)

This data highlights the unpredictable nature of matrix effects, which can vary significantly between different analytes and extraction methods within the same study.[9] The use of this compound would help to normalize these variations.

Experimental Protocols

General Bioanalytical Method Development Workflow

This workflow outlines the key steps in developing a robust LC-MS/MS method for the quantification of caffeic acid using this compound.

Bioanalytical_Workflow cluster_prep Method Development cluster_val Method Validation cluster_analysis Sample Analysis Analyte_IS_Selection Analyte and IS Selection (Caffeic Acid & this compound) Sample_Prep Sample Preparation Optimization (SPE, LLE, PP) Analyte_IS_Selection->Sample_Prep LC_Optimization LC Method Optimization (Column, Mobile Phase, Gradient) Sample_Prep->LC_Optimization MS_Optimization MS/MS Parameter Optimization (MRM Transitions, Voltages) LC_Optimization->MS_Optimization Selectivity Selectivity & Specificity MS_Optimization->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision Matrix_Effect Matrix Effect Evaluation Accuracy_Precision->Matrix_Effect Stability Stability Assessment Matrix_Effect->Stability Sample_Analysis Analysis of Unknown Samples Stability->Sample_Analysis Data_Processing Data Processing & Quantification Sample_Analysis->Data_Processing Reporting Reporting of Results Data_Processing->Reporting

Bioanalytical method development and validation workflow.
Detailed LC-MS/MS Protocol for Caffeic Acid Quantification

This protocol is a representative example for the analysis of caffeic acid in a biological matrix (e.g., plasma) using this compound as an internal standard.

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

b. LC-MS/MS Conditions

  • LC System: Agilent 1260 HPLC system or equivalent.[10]

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[1]

  • MRM Transitions:

    • Caffeic Acid: m/z 179 -> 135.[1]

    • This compound: m/z 182 -> 138 (predicted).

Signaling Pathway Diagram

Caffeic acid has been shown to modulate various signaling pathways involved in cellular processes. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in regulating cell growth, differentiation, and apoptosis.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Caffeic_Acid Caffeic Acid Caffeic_Acid->MEK Inhibition Gene_Expression Gene Expression (Proliferation, Differentiation, Apoptosis) Transcription_Factors->Gene_Expression

Caffeic acid's inhibitory effect on the MAPK signaling pathway.

This diagram illustrates how external signals can activate the EGFR, leading to a cascade of protein phosphorylations (RAS -> RAF -> MEK -> ERK) that ultimately results in the activation of transcription factors and changes in gene expression. Caffeic acid can interfere with this pathway, for instance, by inhibiting MEK, thereby influencing cellular outcomes.[11]

References

Technical Support Center: Optimizing LC-MS/MS Parameters for Caffeic acid-13C3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Caffeic acid-13C3 in LC-MS/MS applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for Caffeic acid and this compound?

A1: The recommended Multiple Reaction Monitoring (MRM) transitions for Caffeic acid and its stable isotope-labeled internal standard, this compound, are summarized in the table below. These transitions are typically monitored in negative ionization mode.

CompoundPrecursor Ion (m/z)Product Ion (m/z)PolarityNotes
Caffeic acid179.0135.0NegativeCorresponds to [M-H]⁻ and subsequent loss of CO₂.
This compound 182.0 137.0 Negative Corresponds to [M-H]⁻ and subsequent loss of ¹³CO₂. The ¹³C labels are on the propanoic acid moiety.

Q2: I don't have optimized collision energy and declustering potential values for this compound. Where can I find them?

Q3: What are the typical liquid chromatography (LC) conditions for analyzing Caffeic acid?

A3: A common approach for the analysis of Caffeic acid and related phenolic compounds is reversed-phase chromatography. Below are typical starting conditions that can be adapted for your specific application.

ParameterRecommendation
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
Mobile Phase A Water with 0.1% formic acid.
Mobile Phase B Acetonitrile with 0.1% formic acid.
Flow Rate 0.2 - 0.4 mL/min.
Gradient A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
Injection Volume 5 - 10 µL.

Q4: Should I be concerned about isotopic contribution from the unlabeled analyte to the stable isotope-labeled internal standard signal?

A4: Yes, this phenomenon, known as isotopic crosstalk, can occur. The natural abundance of ¹³C in the unlabeled Caffeic acid can lead to a small signal at the m/z of the this compound precursor ion. While typically minor, it's important to assess its contribution, especially when the concentration of the unlabeled analyte is significantly higher than the internal standard. This can be evaluated by injecting a high concentration of unlabeled Caffeic acid and monitoring the this compound MRM transition.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of Caffeic acid using this compound as an internal standard.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step
Column Overload Reduce the injection volume or dilute the sample.
Inappropriate Mobile Phase pH Ensure the mobile phase pH is appropriate for Caffeic acid. The use of 0.1% formic acid typically ensures good peak shape for phenolic acids.
Column Contamination or Degradation Flush the column with a strong solvent or replace the column if necessary.
Secondary Interactions with Column Consider a different column chemistry if the issue persists.
Issue 2: Low Sensitivity or No Signal
Possible Cause Troubleshooting Step
Incorrect MS/MS Parameters Optimize the declustering potential (DP) and collision energy (CE) for both Caffeic acid and this compound. Refer to the optimization protocol below.
Ion Source Contamination Clean the ion source as per the manufacturer's instructions.
Improper Ionization Mode Caffeic acid ionizes best in negative mode. Confirm that the instrument is operating in negative ESI mode.
Sample Degradation Prepare fresh samples and standards. Caffeic acid can be susceptible to degradation.
Issue 3: High Variability in Analyte/Internal Standard Area Ratio
Possible Cause Troubleshooting Step
Matrix Effects Matrix components can suppress or enhance the ionization of the analyte and/or internal standard differently. To diagnose, perform a post-extraction spike experiment. To mitigate, improve sample cleanup, adjust chromatography to separate the analyte from interfering matrix components, or dilute the sample.
Inconsistent Sample Preparation Ensure consistent and accurate pipetting of the internal standard and sample volumes.
Internal Standard Purity Issues Verify the purity of the this compound standard.
Chromatographic Separation of Analyte and IS While unlikely with a ¹³C-labeled standard, ensure that the analyte and internal standard peaks are co-eluting.

Experimental Protocols

Protocol 1: Optimization of MS/MS Parameters for this compound

This protocol describes the process of optimizing the declustering potential (DP) and collision energy (CE) for the this compound MRM transition (m/z 182 -> 137).

  • Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., methanol).

  • Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • Set the mass spectrometer to Q1 scan mode to confirm the presence of the precursor ion at m/z 182.

  • Perform a product ion scan of the precursor ion m/z 182 to identify the most abundant fragment ions. The expected primary product ion is m/z 137.

  • Optimize the Declustering Potential (DP):

    • Set the instrument to monitor the m/z 182 -> 137 transition.

    • Manually or automatically ramp the DP voltage (e.g., from -20 V to -80 V in 5 V increments).

    • Plot the signal intensity against the DP voltage to determine the value that yields the maximum signal.

  • Optimize the Collision Energy (CE):

    • Set the DP to the optimized value from the previous step.

    • Manually or automatically ramp the CE voltage (e.g., from -10 V to -40 V in 2 V increments).

    • Plot the signal intensity against the CE voltage to find the optimal value.

Protocol 2: Assessment of Matrix Effects

This protocol helps determine if the sample matrix is affecting the ionization of Caffeic acid.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike a known amount of Caffeic acid and this compound into the initial mobile phase.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample and then spike the same amount of Caffeic acid and this compound into the final extract.

    • Set C (Pre-Extraction Spike): Spike a blank matrix sample with the same amount of Caffeic acid and this compound before the extraction process.

  • Analyze all three sets of samples using the optimized LC-MS/MS method.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value close to 100% indicates minimal matrix effect. A value < 100% suggests ion suppression, and a value > 100% indicates ion enhancement.

  • Calculate the recovery using the following formula:

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Extraction Spike->Extract Evaporate Evaporation & Reconstitution Extract->Evaporate LC LC Separation Evaporate->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification Integrate->Quantify troubleshooting_logic node_action node_action start Inconsistent Results? peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? peak_shape->sensitivity No action_peak_shape Check for: - Column Overload - Mobile Phase pH - Column Health peak_shape->action_peak_shape Yes ratio_var High Ratio Variability? sensitivity->ratio_var No action_sensitivity Check for: - MS/MS Parameters - Source Contamination - Ionization Mode sensitivity->action_sensitivity Yes action_ratio_var Check for: - Matrix Effects - Sample Prep Error - IS Purity ratio_var->action_ratio_var Yes

Troubleshooting low recovery of Caffeic acid-13C3 in sample prep

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Caffeic Acid-13C3 Analysis

This guide provides comprehensive troubleshooting strategies for researchers, scientists, and drug development professionals experiencing low recovery of this compound during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low recovery of this compound?

Low recovery of this compound, a stable isotope-labeled internal standard, typically points to issues within the sample preparation workflow rather than the compound's stability itself. The most frequent causes include inefficient extraction, analyte loss during Solid-Phase Extraction (SPE) cleanup, degradation under suboptimal pH or temperature conditions, and matrix effects during LC-MS/MS analysis.[1][2][3] A systematic evaluation of each step is the most effective way to identify and resolve the issue.

Q2: What key chemical properties of this compound should I consider during sample preparation?

Understanding the physicochemical properties of Caffeic acid is crucial for optimizing your protocol. Its acidic nature and solubility are highly dependent on pH.

Table 1: Physicochemical Properties of this compound

Property Value / Description Implication for Sample Preparation
Molecular Formula C₆¹³C₃H₈O₄ Used for setting the correct mass in the mass spectrometer.[4][5]
Molecular Weight ~183.1 g/mol Essential for accurate quantification and instrument setup.[4][5]
pKa ~4.6 (first acidic proton) The molecule's charge state is pH-dependent. At pH < 4.6, it is largely neutral, enhancing retention on reversed-phase sorbents. At higher pH, it becomes an anion.[6][7]
Solubility Very slightly soluble in methanol; slightly soluble in DMSO.[4] Requires appropriate organic solvents for reconstitution. Adjusting pH can also modify aqueous solubility.

| Stability | Stable for ≥ 4 years when stored at -20°C.[4] Susceptible to degradation under high heat, light, or certain pH conditions.[1][8] | Avoid high temperatures during evaporation steps. Protect samples from light. |

Q3: Which step in my workflow is the most likely source of this compound loss?

Analyte loss can occur at multiple stages. The Solid-Phase Extraction (SPE) step is often the most critical, but initial extraction and final evaporation/reconstitution also pose risks. The following diagram outlines the typical workflow and potential points of loss.

G cluster_prep Sample Preparation Workflow cluster_loss Potential Loss Points A Sample Collection & Spiking with IS B Protein Precipitation (e.g., Acetonitrile) A->B C Solid-Phase Extraction (SPE) B->C D Evaporation C->D E Reconstitution D->E F LC-MS/MS Analysis E->F L1 Incomplete Extraction or Degradation L1->B L2 Poor Retention, Premature Elution L2->C L3 Evaporative Loss, Adsorption L3->D L4 Matrix Effects, Poor Ionization L4->F

Caption: A typical sample preparation workflow for this compound analysis.

Troubleshooting Guide: A Step-by-Step Analysis

Issue 1: Low Recovery During Initial Sample Extraction

Q: My recovery is low after the initial liquid-liquid or protein precipitation step. What's wrong?

A: This often relates to solvent choice and pH.

  • Incorrect pH: Caffeic acid extraction is highly pH-dependent.[9] For reversed-phase applications, the sample should be acidified to a pH of 2-4. This protonates the carboxylic acid group, making the molecule less polar and more amenable to extraction with moderately polar organic solvents.[6][7]

  • Suboptimal Solvent: For protein precipitation, ensure a sufficient volume of cold acetonitrile or methanol is used (e.g., 3:1 solvent-to-sample ratio) to ensure complete protein removal. For liquid-liquid extraction, ethyl acetate is a common and effective choice for acidified samples.

  • Degradation: Caffeic acid can degrade at high temperatures.[1][8] If using techniques like ultrasound-assisted extraction, monitor the temperature to prevent analyte loss.[1]

Issue 2: Poor Recovery During Solid-Phase Extraction (SPE)

Q: I've tracked my this compound loss to the SPE step. How do I fix this?

A: SPE is a multi-step process where low recovery can occur for different reasons. A systematic approach is best.[10]

G SPE Troubleshooting Logic cluster_check Analyze Fractions cluster_solution Solutions Start Low SPE Recovery Observed Q1 Is Analyte in the Load/Flow-through? Start->Q1 Q2 Is Analyte in the Wash Fraction? Q1->Q2 No S1 Poor Retention: - Acidify sample (pH 2-4) - Check sorbent conditioning - Reduce sample flow rate Q1->S1 Yes Q3 Is Analyte Retained on the Cartridge? Q2->Q3 No S2 Premature Elution: - Wash solvent is too strong - Reduce % organic in wash - Ensure wash pH is acidic Q2->S2 Yes S3 Incomplete Elution: - Elution solvent is too weak - Increase % organic in elution - Use stronger solvent (e.g., ACN) - Ensure sufficient solvent volume Q3->S3 Yes

Caption: A stepwise guide to troubleshooting low recovery in SPE.

Table 2: SPE Sorbent Selection for Caffeic Acid

Sorbent Type Description Typical Recovery Recommendations
HLB (Hydrophilic-Lipophilic Balance) A copolymer sorbent effective for a wide range of compounds. High (>85%) Highly Recommended. Often provides the highest and most reproducible recoveries for phenolic acids compared to C18.[11][12][13] Not susceptible to drying out.[12]
Reversed-Phase (C18, C8) Silica-based sorbents that retain nonpolar compounds. Moderate to High (70-90%) A common choice, but performance is highly dependent on proper conditioning and ensuring the sorbent does not dry out.[10][11] Recovery can be lower than HLB.[13]

| Mixed-Mode (e.g., MCX) | Combines reversed-phase and ion-exchange properties. | Variable | Can provide high selectivity but requires more complex method development to balance retention mechanisms. May offer benefits if matrix interferences are severe. |

Issue 3: Analyte Loss During Evaporation and Reconstitution

Q: I see good recovery before the evaporation step, but my final concentration is low. Why?

A: This points to loss during the dry-down and reconstitution phase.

  • High Temperature: Although Caffeic acid isn't highly volatile, using excessive heat (e.g., >40°C) during evaporation can lead to degradation.[1] Use a gentle stream of nitrogen at a low temperature.

  • Adsorption to Surfaces: Caffeic acid can adsorb to glass or plastic surfaces, especially if the sample is dried completely and left for an extended period.[14] Using silanized glassware or polypropylene tubes can minimize this.

  • Incomplete Reconstitution: Caffeic acid has limited solubility.[4] Ensure the reconstitution solvent is appropriate (e.g., a composition similar to your initial mobile phase) and that you vortex or sonicate the sample sufficiently to redissolve the analyte completely.

Issue 4: Low Signal During LC-MS/MS Analysis

Q: My sample preparation seems fine, but the this compound signal is suppressed or erratic in the mass spectrometer. What should I investigate?

A: This is likely due to matrix effects or suboptimal instrument settings.

  • Matrix Effects: Co-eluting compounds from the sample matrix can compete with this compound for ionization, leading to signal suppression.[15] While the internal standard is meant to correct for this, severe suppression can still impact sensitivity.[16]

    • Solution: Improve the SPE cleanup step to better remove interferences. Diluting the sample may also mitigate the effect.

  • Suboptimal Ionization: Ensure the mass spectrometer's ion source parameters (e.g., spray voltage, gas flows, temperature) are properly optimized for Caffeic acid.

  • Mobile Phase Mismatch: The pH of the mobile phase affects chromatographic retention and ionization efficiency. For reversed-phase LC, an acidic mobile phase (e.g., 0.1% formic acid in water/acetonitrile) is standard for retaining and ionizing phenolic acids in negative ion mode.[13][17]

Reference Experimental Protocol

Protocol: SPE of Caffeic Acid from Human Plasma

This protocol provides a general methodology for extracting Caffeic acid using an HLB SPE cartridge.

  • Sample Pre-treatment:

    • To 500 µL of plasma, add the this compound internal standard.

    • Add 1.5 mL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Dilute the supernatant 1:1 with 4% phosphoric acid in water.

  • SPE Cartridge Conditioning:

    • Condition an HLB SPE cartridge (e.g., 30 mg, 1 cc) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute the residue in 100 µL of mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid), vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

References

Preventing degradation of Caffeic acid-13C3 during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of Caffeic acid-13C3 during storage. It is intended for researchers, scientists, and drug development professionals using this isotopically labeled compound as an internal standard or tracer in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For long-term stability, it is recommended to store this compound at -20°C.[1][2][3] Some suppliers indicate that at this temperature, the compound is stable for at least four years.[1] For short-term storage, temperatures between -20°C and 4°C are also acceptable for stable isotope-labeled compounds.[4]

Q2: How should I store this compound once it is dissolved in a solvent?

Solutions of this compound should be stored at low temperatures, ideally -20°C to -80°C, to minimize chemical degradation.[4] It is crucial to protect these solutions from light by using amber vials or other light-blocking containers.[4] To prevent oxidation, it is also recommended to store the solutions under an inert atmosphere, such as argon or nitrogen.[4][5]

Q3: What are the main causes of this compound degradation?

The primary causes of degradation for caffeic acid, and therefore this compound, are:

  • Oxidation: The dihydroxyl group on the catechol ring is susceptible to oxidation, which can lead to the formation of o-quinones and subsequent browning or polymerization.[6]

  • Light Exposure: Exposure to sunlight or UV radiation can cause the naturally predominant trans-isomer of caffeic acid to convert to the cis-isomer, which can then form a lactone.[7][8]

  • Temperature: Elevated temperatures can accelerate the degradation process, including isomerization and decomposition.[7]

  • pH: Caffeic acid is highly labile under alkaline conditions.[9][10]

Q4: Are there any chemical stabilizers I can add to my this compound solution to prevent degradation?

Yes, adding antioxidants can help improve the stability of caffeic acid solutions. Ascorbic acid, citric acid, and malic acid have been shown to be effective in minimizing degradation.[11][12] These agents protect against oxidative degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Discoloration (browning) of this compound solution Oxidation of the catechol group.Store solutions under an inert atmosphere (argon or nitrogen). Consider adding an antioxidant like ascorbic acid to the solvent. Ensure storage is at a low temperature and protected from light.
Inconsistent analytical results over time Degradation of the this compound standard.Prepare fresh stock solutions more frequently. Perform a stability study under your specific storage conditions to determine the usable lifetime of your solutions.
Appearance of unexpected peaks in chromatogram Isomerization (trans to cis) or formation of other degradation products.Protect solutions from light at all times. Analyze the sample using a stability-indicating method (e.g., HPLC-UV/DAD or LC-MS) to identify and quantify degradation products.

Stability Data Summary

The following tables summarize the stability of caffeic acid under various conditions. This data can be used as a general guide for handling this compound.

Table 1: Forced Degradation of Caffeic Acid

Stress Condition Conditions Result Reference
Acid Hydrolysis37% HCl, 60°C, 60 min~1% degradation[9]
Base Hydrolysis5 N NaOH, 60°C, 60 min~86% degradation[9]
Oxidation30% H2O2, 60°C, 60 minStable[9]
PhotolyticExposed to daylight, room temp, 1 monthUp to 43% isomerization (trans to cis)[7]
Thermal80°C, 72 hoursSignificant degradation[9]

Table 2: Long-Term Stability of Caffeic Acid in Solution

Storage Condition Duration % Remaining Reference
Room Temperature3 months~100%[9][10]
40°C / 75% RH1 month~86%[9]
40°C / 75% RH2 months~70%[9]
40°C / 75% RH3 months~49%[9]

Experimental Protocols

Protocol: Stability Assessment of a this compound Stock Solution

This protocol outlines a method to assess the stability of a this compound stock solution under specific storage conditions.

1. Materials and Equipment:

  • This compound

  • HPLC-grade solvent (e.g., methanol or acetonitrile)

  • Volumetric flasks

  • Pipettes

  • Amber HPLC vials

  • HPLC-UV/DAD or LC-MS system

  • Analytical balance

  • Storage chambers at desired temperatures (e.g., 4°C, room temperature, -20°C)

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of your chosen solvent to create a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Initial Analysis (Time Zero): Immediately after preparation, dilute an aliquot of the stock solution to a working concentration and analyze it using a validated stability-indicating HPLC or LC-MS method. This will serve as your time-zero reference.

  • Sample Storage: Aliquot the remaining stock solution into multiple amber HPLC vials, seal them tightly, and store them under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light).

  • Time-Point Analysis: At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months), retrieve one vial from each storage condition. Allow the solution to come to room temperature before analysis.

  • Data Analysis: Analyze the samples and compare the peak area or concentration of this compound at each time point to the time-zero measurement. Calculate the percentage of the compound remaining. Also, monitor for the appearance and growth of any new peaks, which would indicate degradation products.

3. Acceptance Criteria: The stability of the solution is considered acceptable if the concentration of this compound remains within a predefined range (e.g., 95-105%) of the initial concentration, and no significant degradation products are observed.

Visualizations

Degradation Pathway of Caffeic Acid CA_trans Caffeic Acid (trans-isomer) CA_cis cis-isomer CA_trans->CA_cis Light/UV Oxidation Oxidation CA_trans->Oxidation O2, Heat Decomposition Decomposition CA_trans->Decomposition Heat Aesculetin Aesculetin (lactone) CA_cis->Aesculetin Quinone o-Quinone Oxidation->Quinone Polymerization Polymerization Products Quinone->Polymerization Deg_Products Hydroxytyrosol, Protocatechuic aldehyde, 4-vinylcatechol Decomposition->Deg_Products Experimental Workflow for Stability Testing start Start prep_stock Prepare this compound Stock Solution start->prep_stock t0_analysis Analyze Time Zero (t=0) Sample prep_stock->t0_analysis aliquot Aliquot and Store Samples (-20°C, 4°C, RT, etc.) prep_stock->aliquot timepoint Retrieve Samples at Predefined Time Points aliquot->timepoint analysis Analyze Samples using Stability-Indicating Method timepoint->analysis data_analysis Compare to t=0 and Calculate % Remaining analysis->data_analysis data_analysis->timepoint Next Time Point end End data_analysis->end Study Complete

References

Ion suppression effects in Caffeic acid analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression effects encountered during the analysis of caffeic acid and related phenolic compounds by liquid chromatography-mass spectrometry (LC-MS).

Troubleshooting Guide

Issue: Poor Signal Intensity or No Signal for Caffeic Acid

Low or absent signal for your analyte of interest is a common problem that can be caused by a variety of factors, with ion suppression being a primary suspect in complex matrices. This guide provides a systematic approach to troubleshooting.

Troubleshooting Workflow

start Poor or No Caffeic Acid Signal check_instrument 1. Verify Instrument Performance (e.g., system suitability test with standard) start->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok instrument_fail Troubleshoot Instrument (e.g., clean ion source, check for leaks) instrument_ok->instrument_fail No check_suppression 2. Investigate Ion Suppression (Post-column infusion or post-extraction spike) instrument_ok->check_suppression Yes suppression_present Ion Suppression Detected? check_suppression->suppression_present no_suppression Review Sample Preparation for Analyte Loss (e.g., recovery experiment) suppression_present->no_suppression No mitigate_suppression 3. Implement Mitigation Strategies suppression_present->mitigate_suppression Yes strategies A. Optimize Sample Prep B. Modify Chromatography C. Use Internal Standard D. Dilute Sample mitigate_suppression->strategies evaluate 4. Re-evaluate Signal strategies->evaluate

Caption: A logical workflow for troubleshooting poor signal intensity and reproducibility.

Solutions:

  • Implement or Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before they enter the LC-MS system.[1][2][3]

    • Solid Phase Extraction (SPE): Highly effective for cleaning up complex samples and concentrating caffeic acid.[2]

    • Liquid-Liquid Extraction (LLE): Another robust technique to separate caffeic acid from interfering substances.[2]

    • Protein Precipitation: A simpler method, but often results in less clean extracts and may lead to more significant ion suppression compared to SPE or LLE.[1]

  • Modify Chromatographic Conditions: Adjusting the LC method can separate the elution of caffeic acid from the regions of ion suppression.[1][2][3] This can be achieved by altering the gradient profile, changing the mobile phase composition, or using a different stationary phase to achieve better separation.[1]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for caffeic acid is the ideal internal standard as it co-elutes with the analyte and experiences the same degree of ion suppression. This allows for accurate quantification by normalizing the analyte response to the IS response.[2][4]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[1][5] However, this approach may compromise the limit of detection for trace-level analysis.[6]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why does it affect caffeic acid analysis?

A1: Ion suppression is a type of matrix effect where components in the sample, other than the analyte of interest, interfere with the ionization of the analyte in the mass spectrometer's ion source.[2][6] This interference leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1][3][6] Caffeic acid is often analyzed in complex matrices such as plant extracts, biological fluids, or food samples, which contain numerous co-extracted compounds like salts, sugars, lipids, and other phenolics that can cause ion suppression.[1][7]

Q2: How can I determine if ion suppression is affecting my caffeic acid analysis?

A2: A common and effective method to identify and visualize ion suppression is the post-column infusion experiment .[1][8] In this technique, a constant flow of a caffeic acid standard is introduced into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip in the constant signal of the infused standard indicates the retention time at which matrix components are eluting and causing ion suppression.[1] Another method is the post-extraction spike , where the response of caffeic acid spiked into a blank matrix extract is compared to the response of the same concentration in a clean solvent.[1][2] A significantly lower response in the matrix extract is indicative of ion suppression.

Q3: What are the primary causes of ion suppression for caffeic acid?

A3: The primary causes of ion suppression for caffeic acid are co-eluting matrix components that compete for ionization in the electrospray ionization (ESI) source.[2][6] These can include:

  • Endogenous compounds: Salts, lipids, sugars, and other phenolic compounds from the sample matrix.[1][7]

  • Exogenous substances: Mobile phase additives (e.g., non-volatile buffers like phosphate), plasticizers from lab consumables, and detergents.[1][4][6]

  • High concentrations of other analytes: If other compounds are present at much higher concentrations, they can dominate the ionization process.[1][6]

Q4: Can changing the ionization source or mode help reduce ion suppression?

A4: Yes, switching between different ionization techniques or modes can mitigate ion suppression.

  • ESI vs. APCI: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI).[6]

  • Positive vs. Negative Ion Mode: For caffeic acid, which readily forms a negative ion, operating in negative ion mode can be advantageous. Fewer compounds tend to ionize in negative mode, potentially reducing the number of co-eluting interferences and thus minimizing competition for ionization.[1]

Q5: Are there specific mobile phase additives that can help reduce ion suppression for caffeic acid?

A5: The choice of mobile phase additives is crucial. It is best to use volatile additives that are compatible with mass spectrometry.

  • Recommended: Formic acid or acetic acid are commonly used for reversed-phase chromatography of phenolic acids in negative ion mode and are volatile.[9][10][11] Ammonium formate or ammonium acetate can also be used to improve spray stability.[12]

  • To Avoid: Non-volatile buffers such as phosphate, TRIS, and HEPES should be avoided as they can cause significant ion suppression and contaminate the MS system.[4] Strong ion-pairing reagents and detergents like SDS should also be avoided.[4]

Quantitative Data Summary

The following table summarizes the matrix effect observed for caffeic acid and related phenolic acids in plant extracts, demonstrating the potential for both ion suppression and enhancement.

Table 1: Matrix Effect on Phenolic Acid Analysis in Salicornia bigelovii Extracts

AnalyteExtract TypeMatrix Effect (%)*Observation
Caffeic AcidEthanol219 - 302Strong Ion Enhancement
Ferulic AcidWater9 - 21Strong Ion Suppression
Ferulic AcidEthanol~100Little to No Effect
Chlorogenic AcidWater & Ethanol113 - 175Moderate Ion Enhancement

*Matrix Effect (%) is calculated as the ratio of the analyte response in the matrix to the response in a clean solvent. A value <100% indicates suppression, while a value >100% indicates enhancement. (Data sourced from Cybulska et al., 2021)[13]

Experimental Protocols

Protocol 1: Post-Column Infusion for Ion Suppression Assessment

This protocol allows for the identification of regions in the chromatogram where ion suppression occurs.

Methodology Visualization

cluster_lc LC System cluster_infusion Infusion Setup lc_pump LC Pump (Mobile Phase) injector Autosampler (Blank Matrix Injection) column Analytical Column injector->column tee column->tee syringe_pump Syringe Pump (Caffeic Acid Standard) syringe_pump->tee ms Mass Spectrometer tee->ms

Caption: Experimental setup for a post-column infusion experiment.[14]

Steps:

  • Prepare a standard solution of caffeic acid at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in mobile phase).

  • Set up the infusion: Use a syringe pump to deliver the caffeic acid standard at a low, constant flow rate (e.g., 10 µL/min) into the LC flow path.

  • Combine the flows: The eluent from the analytical column and the standard solution from the syringe pump are mixed via a T-fitting just before entering the mass spectrometer's ion source.

  • Equilibrate the system: Allow the system to stabilize until a constant signal for caffeic acid is observed in the mass spectrometer.

  • Inject the sample: Inject a blank matrix extract (prepared using the same method as your actual samples) onto the LC column.

  • Monitor the signal: Record the signal of the infused caffeic acid standard over the entire chromatographic run. A drop in the baseline signal indicates the retention times where co-eluting matrix components are causing ion suppression.

Protocol 2: Solid Phase Extraction (SPE) for Caffeic Acid Cleanup

This protocol provides a general guideline for using SPE to remove interfering matrix components. The specific sorbent and solvents should be optimized for the particular sample matrix.

Workflow Visualization

start Start: Sample condition 1. Condition Cartridge (e.g., Methanol) start->condition equilibrate 2. Equilibrate Cartridge (e.g., Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash (Remove Interferences) load->wash elute 5. Elute Caffeic Acid (e.g., Acidified Methanol) wash->elute dry 6. Evaporate & Reconstitute elute->dry analyze Analyze by LC-MS dry->analyze

Caption: A typical workflow for Solid Phase Extraction (SPE).

Steps:

  • Select Sorbent: Choose an appropriate SPE sorbent. For caffeic acid, a reversed-phase (e.g., C18) or a mixed-mode anion exchange sorbent can be effective.

  • Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) through it to activate the stationary phase.

  • Equilibration: Equilibrate the cartridge with a solvent similar to the sample matrix (e.g., water or an acidified aqueous solution) to prepare it for sample loading.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.

  • Washing: Pass a weak solvent through the cartridge to wash away weakly retained, interfering compounds while the caffeic acid remains bound to the sorbent.

  • Elution: Elute the caffeic acid from the cartridge using a stronger solvent (e.g., methanol or acetonitrile, potentially with a small amount of acid like formic acid).

  • Evaporation and Reconstitution: The collected eluate is typically evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of the initial mobile phase for injection into the LC-MS system.

References

Technical Support Center: Caffeic Acid HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Caffeic Acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: Why is my caffeic acid peak tailing?

Peak tailing, an asymmetry where the latter half of the peak is broader than the front, is a common issue when analyzing phenolic compounds like caffeic acid.[1] This can lead to inaccurate quantification and reduced resolution.[1] The primary causes for caffeic acid peak tailing are:

  • Secondary Interactions: Caffeic acid has acidic functional groups. If the mobile phase pH is not low enough, these groups can interact with residual silanol groups on the silica-based stationary phase of the column. These secondary interactions cause some molecules to be retained longer, resulting in a tailing peak.[2]

  • Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of caffeic acid, both ionized and unionized forms of the molecule will be present. This mixture of species can lead to peak distortion and tailing.[3]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion, including tailing.[4]

  • System Dead Volume: Excessive volume in the system (e.g., from long tubing between the column and detector) can cause peaks to broaden and tail.[4]

Q2: How can I reduce or eliminate peak tailing for caffeic acid?

Improving the peak shape of caffeic acid typically involves optimizing the mobile phase and other chromatographic conditions:

  • Adjust Mobile Phase pH: The most effective way to reduce tailing for acidic compounds like caffeic acid is to lower the mobile phase pH. By adding an acidifier, you ensure that the caffeic acid is in its neutral, unionized form, which minimizes interactions with residual silanols.[2][5] Aim for a pH at least one unit below the analyte's pKa.[6]

  • Use an Appropriate Buffer: Incorporating a buffer into your mobile phase will help maintain a consistent pH, which is crucial for reproducible retention times and peak shapes.[6]

  • Select a Modern, End-capped Column: Use a high-purity silica column that is well end-capped. End-capping blocks the residual silanol groups, reducing the potential for secondary interactions.[2]

  • Reduce Sample Concentration: If column overload is suspected, try diluting your sample and injecting a smaller volume.[4]

Q3: My caffeic acid peak is fronting. What are the likely causes and solutions?

Peak fronting, where the front of the peak is broader than the back, is less common than tailing but can still occur. Potential causes include:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (more eluting power) than the mobile phase, the analyte molecules will travel through the column too quickly at the beginning, causing a fronting peak.[4][7] Solution: Whenever possible, dissolve your sample in the mobile phase itself or in a weaker solvent.[6]

  • Column Overloading: Injecting too high a concentration or volume of the sample can lead to fronting.[7][8] Solution: Dilute the sample or reduce the injection volume.[9]

  • Poorly Packed Column: A void or channel at the column inlet can disrupt the sample band, leading to distorted peaks.[10] Solution: This usually requires replacing the column. Using a guard column can help extend the life of the analytical column.[11]

Q4: What causes split peaks for caffeic acid and how can I fix it?

Split peaks, where a single peak appears as two or more, can be caused by several factors:

  • Disrupted Sample Path: A partially blocked column frit or a void in the column packing can split the sample band as it enters the column.[12][13] If all peaks in the chromatogram are splitting, this is likely a physical issue with the column inlet. Solution: Try back-flushing the column. If this doesn't work, the frit or the entire column may need to be replaced.[10]

  • Sample Solvent/Mobile Phase Mismatch: Injecting the sample in a strong, non-polar solvent when using a highly aqueous mobile phase can cause the sample to precipitate at the column head, leading to peak splitting.[13] Solution: Ensure the sample solvent is compatible with the mobile phase.

  • Co-elution: The split peak might actually be two different compounds eluting very close together.[12] Solution: Adjust the mobile phase composition or gradient to improve resolution.

Troubleshooting Guide

This section provides a systematic approach to resolving common peak shape issues with caffeic acid.

Troubleshooting Workflow for Poor Peak Shape

The following diagram outlines a logical workflow for diagnosing and fixing peak shape problems.

G start Poor Caffeic Acid Peak Shape (Tailing, Fronting, Splitting) check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks system_issue Likely a System/Hardware Issue check_all_peaks->system_issue Yes method_issue Likely a Chemical/Method Issue check_all_peaks->method_issue No check_column Check for Column Void or Blocked Frit system_issue->check_column check_dead_volume Check for Excess Dead Volume system_issue->check_dead_volume replace_column Action: Back-flush or Replace Column/Frit check_column->replace_column check_dead_volume->replace_column check_tailing Is the peak tailing? method_issue->check_tailing check_fronting Is the peak fronting? check_tailing->check_fronting No lower_ph Lower Mobile Phase pH (Add Acidifier) check_tailing->lower_ph Yes reduce_conc Reduce Sample Concentration check_tailing->reduce_conc If pH is already low check_solvent Is sample solvent stronger than mobile phase? check_fronting->check_solvent Yes tailing_action Action: Modify Mobile Phase or Dilute Sample lower_ph->tailing_action reduce_conc->tailing_action fronting_action Action: Dissolve sample in mobile phase or weaker solvent check_solvent->fronting_action

Caption: Troubleshooting workflow for HPLC peak shape issues.

Data Presentation

Table 1: Common Mobile Phase Modifiers for Caffeic Acid Analysis

Acidifying the mobile phase is a standard practice to ensure good peak shape for caffeic acid. The choice and concentration of the acid can impact retention time and selectivity.[14]

Acid ModifierTypical ConcentrationOrganic PhaseColumn TypeReference
Phosphoric Acid0.2%MethanolC18
Formic Acid0.1% - 0.2%Acetonitrile or MethanolC18[14]
Acetic Acid0.2% - 0.5%MethanolC18[15][16]
Acetic AcidpH adjusted to 2.5EthanolC18[17]

Experimental Protocols

Protocol: Method for Improving Caffeic Acid Peak Shape

This protocol provides a starting point for developing a robust HPLC method for caffeic acid, focusing on achieving a symmetrical peak.

1. Materials and Equipment:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Caffeic acid standard

  • HPLC-grade acetonitrile or methanol

  • HPLC-grade water

  • Acidifier: Formic acid, phosphoric acid, or acetic acid (HPLC grade)

  • 0.22 µm or 0.45 µm filters for mobile phase and sample preparation

2. Mobile Phase Preparation:

  • Prepare the aqueous component (Solvent A). Add the selected acidifier to HPLC-grade water to reach the desired concentration (e.g., for 0.2% phosphoric acid, add 2 mL of concentrated phosphoric acid to a 1 L volumetric flask and fill with water).

  • It is critical to measure and adjust the pH of the aqueous portion before mixing it with the organic solvent.[5]

  • Degas the aqueous mobile phase using sonication or vacuum filtration.

  • The organic component (Solvent B) will be HPLC-grade acetonitrile or methanol.

  • Set the mobile phase composition. A common starting point is an isocratic elution with a ratio such as 45% Solvent B.

3. Chromatographic Conditions:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min[16]

  • Detection Wavelength: 325 nm

  • Column Temperature: 30 °C. Using a column oven provides stable retention times.[11][15]

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh and dissolve the caffeic acid standard in the mobile phase to prepare a stock solution.[6]

  • Prepare working standards by diluting the stock solution with the mobile phase.

  • Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection to prevent column plugging.[9]

5. Analysis and Optimization:

  • Equilibrate the column with the mobile phase for at least 20-30 minutes or until a stable baseline is achieved.

  • Inject a standard and evaluate the peak shape (asymmetry factor). An ideal peak is symmetrical and Gaussian.[1]

  • If peak tailing is observed, incrementally increase the acid concentration in the mobile phase (e.g., from 0.1% to 0.2% formic acid) and re-evaluate.

  • If peaks are too broad, consider optimizing the flow rate or temperature.[18]

The Role of Mobile Phase pH in Caffeic Acid Analysis

The diagram below illustrates how controlling the mobile phase pH suppresses the ionization of caffeic acid, leading to improved interaction with the C18 stationary phase and a better peak shape.

G cluster_0 High pH Mobile Phase (pH > pKa) cluster_1 Low pH Mobile Phase (pH < pKa) ca_ionized Caffeic Acid (Ionized) (Anionic Form) repulsion Ionic Repulsion & Mixed Interactions ca_ionized->repulsion silanol_ionized Residual Silanol on Silica (SiO-) (Ionized) silanol_ionized->repulsion peak_tailing Result: Peak Tailing & Poor Shape repulsion->peak_tailing ca_neutral Caffeic Acid (Neutral) (Protonated Form) hydrophobic_interaction Primary Hydrophobic Interaction ca_neutral->hydrophobic_interaction c18_phase C18 Stationary Phase (Hydrophobic) c18_phase->hydrophobic_interaction good_peak Result: Symmetrical (Gaussian) Peak hydrophobic_interaction->good_peak

Caption: Effect of mobile phase pH on caffeic acid ionization and peak shape.

References

Technical Support Center: Caffeic Acid-13C3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing carryover in Caffeic acid-13C3 analysis. This guide provides detailed troubleshooting steps, preventative measures, and experimental protocols to help you achieve accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is carryover in LC-MS analysis?

A: Carryover is the unintentional presence of analyte residue from a previous injection appearing in a subsequent analysis.[1][2] This phenomenon can lead to inaccurate quantification, false positives, and poor reproducibility, especially when a high-concentration sample is followed by a low-concentration sample or a blank.[1][3]

Q2: Why is this compound prone to carryover?

A: Caffeic acid, a polar organic acid with hydroxyl and carboxyl groups, can be considered a "sticky" compound.[1][4] Such molecules have a tendency to adhere to surfaces within the LC-MS system, including PEEK or stainless steel tubing, injection needles, valve rotors, and the column itself.[1][5] The acidic nature of caffeic acid can lead to strong interactions with active sites on various system components. The 13C3 isotope label does not significantly alter these chemical properties.

Q3: How do I distinguish between carryover and system contamination?

A: A systematic injection sequence can help differentiate between carryover and contamination.[6]

  • Carryover: Characterized by a progressively decreasing peak size as consecutive blank samples are injected after a high-concentration standard.[6][7]

  • Contamination: Typically shows a consistent or random peak size in all blank injections, regardless of their sequence.[6] This could originate from contaminated solvents, vials, or the mobile phase.[6]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving the source of carryover.

Initial Assessment: Isolate the Source

The first step is to determine if the carryover originates from the LC system (autosampler, column, tubing) or the MS detector.[8]

  • Protocol: Disconnect the column from the MS inlet. Using a syringe pump or the LC pump, infuse a blank mobile phase directly into the mass spectrometer. If the carryover peak persists, the MS ion source is likely contaminated and requires cleaning.[8] If the peak is absent, the carryover is occurring in the LC system.

Troubleshooting LC System Carryover

Carryover in the LC system typically originates from the autosampler or the column.[5]

The autosampler is a common source of carryover, as the needle and valve are in direct contact with the concentrated sample.[2][9]

Problem: Insufficient Needle Wash

  • Symptom: Carryover is significantly reduced after running several blank injections.

  • Solution: Optimize the needle wash protocol. Use a wash solvent that is stronger than the mobile phase and capable of dissolving caffeic acid effectively.

    • Increase Wash Volume & Cycles: Increase the volume of solvent used for the wash and the number of wash cycles performed before and after each injection.[3]

    • Optimize Wash Solvent Composition: Since caffeic acid is a polar, acidic compound, the wash solvent should be optimized accordingly. A dual-solvent wash is often effective.[3]

      • Wash Solvent 1 (Organic): A high percentage of organic solvent (e.g., Acetonitrile, Methanol, or a mixture) to remove non-polar residues.

      • Wash Solvent 2 (Acidified/High Elution Strength): An acidic, high-organic mixture is crucial for caffeic acid. This wash should be strong enough to solubilize any adsorbed analyte.[7][9]

Problem: Adsorption on Hardware

  • Symptom: Persistent carryover that isn't resolved by extensive washing.

  • Solution: Worn or damaged parts can create dead volumes where samples get trapped.[6][9]

    • Inspect and Replace Seals: Check the injector rotor seal and needle seal for scratches or wear. Replace them if necessary.[6][10] Using different seal materials (e.g., PEEK, Tefzel) can sometimes reduce adsorption.[2]

    • Check Tubing and Fittings: Ensure all fittings are secure and not creating dead volumes. Replace any suspect PEEK tubing.

    • Sample Loop: Adsorption can occur on the sample loop. Rinsing with a strong solvent or replacing the loop may be necessary.[7]

The column, including its frits and stationary phase, can be a significant source of carryover, especially with isocratic methods.[8][9]

  • Symptom: Removing the column from the flow path significantly reduces or eliminates carryover.[8]

  • Solution:

    • Column Flushing: After analyzing high-concentration samples, flush the column with a solvent stronger than your mobile phase. For reversed-phase C18 columns, this could be 100% Acetonitrile or Isopropanol.[9][11]

    • Use a Guard Column: A guard column can trap strongly retained compounds, protecting the analytical column. However, the guard column itself can become a source of carryover and must be replaced regularly.[8]

    • Mobile Phase Optimization: For acidic compounds like caffeic acid, adding an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape and reduce tailing by keeping the analyte in a single, protonated form, which may reduce its interaction with active sites.[4][12]

Experimental Protocols & Data

Protocol: Systematic Carryover Investigation

This experiment is designed to systematically identify the source of carryover in your LC-MS system.

  • Establish a Baseline: Inject a blank solvent (e.g., your initial mobile phase) to ensure the system is clean.

  • High-Concentration Injection: Inject a high-concentration standard of this compound. This will be your reference (C1).

  • Blank Injections: Immediately inject a series of 3-5 blank samples (B1, B2, B3...).

  • Calculate Carryover: Calculate the percent carryover in the first blank (B1) using the formula: Carryover % = (Peak Area in B1 / Peak Area in C1) * 100.

  • Isolate the Autosampler: Without changing wash settings, remove the analytical column and replace it with a zero-dead-volume union. Repeat steps 1-4. A significant reduction in carryover points to the column as a major contributor.[8]

  • Isolate the Injection Valve: If carryover persists with the union, the issue is likely in the autosampler/valve. Manually rinse the sample loop with a strong solvent if possible, or replace the rotor seal.

  • Optimize Wash Solvent: Re-install the column. Based on the results, systematically test different wash solvent compositions and volumes as detailed in the table below. After each high-concentration injection, run a blank to evaluate the effectiveness.

Table 1: Recommended Wash Solvent Compositions for Caffeic Acid Carryover

This table summarizes effective wash solvent strategies for polar acidic compounds like Caffeic acid. The goal is to use a solvent that is stronger than the mobile phase and effectively solubilizes the analyte.[9]

Wash StrategyComposition ExampleRationale & Use Case
High Organic 90:10 Acetonitrile:WaterEffective for general-purpose cleaning and removing less polar contaminants.
Acidified Organic 80:10:10 Methanol:Acetonitrile:Water + 0.5% Formic AcidThe acid helps protonate caffeic acid, reducing its ability to adhere to negatively charged or metallic surfaces.[7]
Multi-Solvent "Magic Mix" 25:25:25:25 Acetonitrile:Isopropanol:Methanol:Water + 1% Formic AcidA very strong, universal wash solvent designed to remove a wide range of contaminants. Often used for stubborn carryover issues.[13][14]
Basic Wash 90:10 Water:Acetonitrile + 0.1% Ammonium HydroxideCan be effective for acidic compounds by ionizing them, making them highly soluble in the aqueous wash. Caution: Ensure compatibility with your column and system components.

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving carryover issues.

G start Carryover Detected in Blank (after high concentration sample) distinguish Distinguish: Carryover vs. Contamination start->distinguish carryover_path Carryover Confirmed (Peak area decreases in successive blanks) distinguish->carryover_path Decreasing Peak contamination_path Contamination Suspected (Peak area is constant/random) distinguish->contamination_path Constant Peak isolate_source Isolate Source: LC vs. MS carryover_path->isolate_source check_solvents Check Solvents, Vials, Mobile Phase contamination_path->check_solvents resolved Issue Resolved check_solvents->resolved lc_path LC System isolate_source->lc_path No peak w/o column ms_path MS Source isolate_source->ms_path Peak persists w/o column isolate_lc_comp Isolate LC Component: Autosampler vs. Column lc_path->isolate_lc_comp clean_ms Clean Ion Source (Cone, capillary, etc.) ms_path->clean_ms clean_ms->resolved autosampler_path Autosampler isolate_lc_comp->autosampler_path Carryover persists w/o column column_path Column isolate_lc_comp->column_path Carryover reduced w/o column optimize_wash Optimize Needle Wash: 1. Increase Volume/Cycles 2. Use Stronger/Acidified Solvent autosampler_path->optimize_wash flush_column Flush Column with Strong Solvent (e.g., 100% ACN/IPA) column_path->flush_column check_hardware Inspect/Replace Hardware: (Rotor seal, needle, loop) optimize_wash->check_hardware check_hardware->resolved modify_mobile_phase Modify Mobile Phase (e.g., add acid) flush_column->modify_mobile_phase modify_mobile_phase->resolved

Caption: A step-by-step workflow for troubleshooting carryover.

Potential Carryover Sites in an LC System

This diagram illustrates the common locations within an HPLC or UHPLC system where a sticky analyte like this compound can be retained.

G cluster_autosampler Autosampler cluster_flowpath LC Flow Path cluster_ms MS Interface Vial Sample Vial Needle 1. Needle Surface (Inner & Outer) Vial->Needle Loop 2. Sample Loop Needle->Loop Valve 3. Rotor Seal & Stator Loop->Valve Tubing 4. Tubing & Fittings Valve->Tubing Injection GuardCol 5. Guard Column Tubing->GuardCol Column 6. Analytical Column (Frits & Stationary Phase) GuardCol->Column Source 7. Ion Source (Capillary, Cone) Column->Source

Caption: Common sites of analyte adsorption and carryover in an LC-MS system.

References

Choosing the right LC column for caffeic acid separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for the separation of caffeic acid using Liquid Chromatography (LC). It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common LC column chemistry for caffeic acid separation?

A1: The most widely used stationary phase for caffeic acid separation is reversed-phase C18 (octadecylsilane or ODS).[1][2][3][4][5] This is due to its versatility and effectiveness in retaining and separating phenolic compounds like caffeic acid from various matrices. Phenyl-hexyl columns have also been shown to provide good separation for caffeoylquinic acids.[6]

Q2: What are the typical column dimensions and particle sizes used for caffeic acid analysis?

A2: Column dimensions and particle sizes can be selected based on the specific requirements of the analysis, such as desired resolution, speed, and sample throughput. Common choices are summarized in the table below. Smaller particle sizes (e.g., 3 µm) can provide higher efficiency and faster analysis times, particularly for UPLC applications.[7]

Q3: Which mobile phases are recommended for caffeic acid separation?

A3: A mixture of an aqueous solvent and an organic solvent is typically used. The aqueous phase is often acidified to ensure that caffeic acid is in its protonated form, leading to better retention and peak shape on a reversed-phase column. Common mobile phase compositions include:

  • Methanol and water with an acid modifier.[4][8]

  • Acetonitrile and water with an acid modifier.[1][2]

  • Ethanol and water with an acid modifier.[2]

Commonly used acid modifiers include acetic acid,[2][4] formic acid,[3] and phosphoric acid.[5][7] The choice of organic solvent and acid can be optimized to achieve the desired separation.

Q4: What is the optimal detection wavelength for caffeic acid?

A4: Caffeic acid exhibits strong UV absorbance, and the optimal detection wavelength is typically in the range of 320-330 nm.[1][4] Specific wavelengths cited in literature include 324 nm, 325 nm, and 330 nm.[2][3][4][5]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: The pH of the mobile phase is close to the pKa of caffeic acid, causing it to exist in both ionized and non-ionized forms.

  • Solution: Adjust the pH of the aqueous component of the mobile phase to be at least 2 pH units below the pKa of the primary carboxylic acid group of caffeic acid (around 4.6). Using a buffer can help maintain a stable pH.

  • Possible Cause: The sample is dissolved in a solvent that is much stronger than the mobile phase.

  • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[9]

  • Possible Cause: Column degradation or contamination.

  • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.[9]

Issue 2: Inconsistent Retention Times

  • Possible Cause: Fluctuation in mobile phase composition or flow rate.

  • Solution: Ensure the mobile phase is well-mixed and degassed. Check the pump for any leaks or pressure fluctuations. Verify and calibrate the flow rate.

  • Possible Cause: Changes in column temperature.

  • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[3][5]

Issue 3: High Backpressure

  • Possible Cause: Blockage in the system, often at the column inlet frit.

  • Solution: Isolate the column to determine if it is the source of the high pressure. If so, reverse-flush the column (if permitted by the manufacturer) with a solvent that will dissolve any precipitated sample or buffer.[10] Regularly filtering samples and mobile phases can prevent this issue.

Issue 4: Baseline Noise or Drift

  • Possible Cause: Contaminated mobile phase or detector flow cell.

  • Solution: Prepare fresh mobile phase using high-purity solvents and filter it. Flush the detector flow cell.

  • Possible Cause: Air bubbles in the system.

  • Solution: Degas the mobile phase thoroughly. If the problem persists, purge the pump and detector.[9]

Data and Protocols

Table 1: Comparison of LC Columns for Caffeic Acid Separation
Column ChemistryDimensions (mm)Particle Size (µm)Pore Size (Å)Manufacturer (Example)Reference
C18250 x 4.65.0-Waters[2]
C18150 x 4.65-Kingsorb[2]
C1850 x 2.13-Alltech[2]
ZORBAX SB-C18250 x 4.65.0-Agilent[3]
Kromasil 100-5C18----[3]
BDS Hypersil™ C18100 x 4.63-Thermo Scientific™[4]
Inertsil® ODS-3250 x 4.65--[5]
Symmetry C18150 x 3.95-Waters[8]
Newcrom R1-3-SIELC Technologies[7]
Newcrom BH150 x 4.65100SIELC Technologies[11]
Experimental Protocol: General Method for Caffeic Acid Separation

This protocol provides a general starting point for developing a method for caffeic acid separation. Optimization will likely be required for specific samples and instruments.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid (or Acetic Acid) in Water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Elution:

    • Isocratic: A fixed ratio of Mobile Phase A and B (e.g., 80:20 A:B). This is simpler but may not be suitable for complex samples.

    • Gradient: A programmed change in the mobile phase composition over time (e.g., starting with a high percentage of A and increasing the percentage of B). This is useful for separating compounds with a wider range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at 325 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

Visualizations

Caffeic_Acid_LC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_lc_system LC System cluster_analysis Data Analysis & Troubleshooting Sample Prepare Sample (dissolve & filter) Injector Injector Sample->Injector MobilePhase Prepare Mobile Phase (filter & degas) Pump Pump MobilePhase->Pump Pump->Injector Column LC Column (e.g., C18) Injector->Column Detector UV Detector (320-330 nm) Column->Detector Data Data Acquisition & Analysis Detector->Data Troubleshoot Troubleshooting Data->Troubleshoot If issues arise Troubleshoot->MobilePhase Check Composition/pH Troubleshoot->Pump Check Flow/Pressure Troubleshoot->Column Check for Clogs

Caption: A general workflow for the LC analysis of caffeic acid.

Column_Selection_Logic Start Start: Select LC Column for Caffeic Acid Standard Standard Analysis? Start->Standard C18 Use C18 Column Standard->C18 Yes Complex Complex Matrix? Standard->Complex No UPLC High Throughput (UPLC)? C18->UPLC Complex->C18 No PhenylHexyl Consider Phenyl-Hexyl or other chemistries Complex->PhenylHexyl Yes PhenylHexyl->UPLC SmallParticle Use Column with <= 3 µm particles UPLC->SmallParticle Yes StandardParticle Use Column with ~5 µm particles UPLC->StandardParticle No End Proceed to Method Development SmallParticle->End StandardParticle->End

Caption: Logic diagram for selecting an appropriate LC column.

References

Technical Support Center: ESI-MS Analysis of Caffeic Acid-13C3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor ionization of Caffeic acid-13C3 in Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a weak or no signal for this compound in my ESI-MS analysis. What are the initial troubleshooting steps?

A1: A weak or absent signal for this compound can stem from several factors. Begin with a systematic check of your instrument and methodology.

  • Verify Instrument Performance: Ensure the mass spectrometer is properly calibrated and functioning. Run a system suitability test with a known standard to confirm sensitivity.

  • Check for Contamination: Contamination in the sample, solvent, or LC-MS system can suppress the ionization of your analyte. Run a blank injection to check for background noise or interfering peaks[1].

  • Inspect the ESI Source: A dirty or improperly configured ESI source is a common cause of poor ionization. Check the spray needle for blockages and ensure a stable, fine spray is being generated[2].

  • Confirm Sample Integrity: Ensure the this compound standard is not degraded and has been prepared at the correct concentration.

Q2: Which ionization mode, positive or negative, is optimal for this compound analysis?

A2: For phenolic compounds like caffeic acid, negative ion mode is generally preferred [3][4][5]. Caffeic acid has acidic phenolic hydroxyl groups and a carboxylic acid group, which readily deprotonate to form the [M-H]⁻ ion in the ESI source[6]. While positive ion mode can sometimes be used, it may result in lower sensitivity for this class of compounds[7].

Q3: My signal for this compound is still low in negative ion mode. How can I optimize my mobile phase to improve ionization?

A3: Mobile phase composition is critical for efficient ionization. The pH of the solution entering the ESI source significantly impacts the deprotonation of caffeic acid.

  • pH Adjustment: While acidic mobile phases (e.g., with 0.1% formic acid) are common for good chromatographic peak shape of phenolic acids[4][8][9], a higher pH can enhance deprotonation and improve signal intensity in the ESI source[5][10]. Consider using a mobile phase with a pH closer to or slightly above the first pKa of caffeic acid (~4.6). You can achieve this by adding a small amount of a basic modifier like ammonium hydroxide or using a buffer system.

  • Solvent Selection: Acetonitrile and methanol are both suitable organic solvents for the analysis of caffeic acid derivatives[11]. The choice between them can influence ionization efficiency, so it may be beneficial to test both.

  • Additive Concentration: If using an acidic modifier like formic acid, ensure the concentration is optimized. While 0.1% is a common starting point, higher concentrations can sometimes suppress ionization in negative mode.

Q4: What are the key ESI source parameters to optimize for this compound analysis?

A4: Optimizing the ESI source parameters is crucial for maximizing the signal of your analyte. These parameters are instrument-dependent, but the following are generally important for phenolic compounds:

  • Capillary Voltage: This voltage drives the electrospray. Optimize this parameter to achieve a stable spray and maximum ion current for your analyte.

  • Nebulizer Gas Flow: This gas helps to form the aerosol. The flow rate should be adjusted to ensure efficient nebulization without excessive solvent evaporation.

  • Drying Gas Flow and Temperature: The drying gas aids in desolvation of the droplets. Higher temperatures and flow rates can improve desolvation, but excessive heat may cause thermal degradation of the analyte. A typical starting point for the drying gas temperature is around 300-400°C[12].

  • Sheath Gas Flow and Temperature: Similar to the drying gas, the sheath gas helps to shape and desolvate the aerosol plume. Optimization of this parameter can improve signal stability and intensity.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Enhanced this compound Ionization

Objective: To determine the optimal mobile phase pH for maximizing the ESI-MS signal of this compound in negative ion mode.

Materials:

  • This compound standard solution (1 µg/mL in 50:50 methanol:water)

  • LC-MS grade water

  • LC-MS grade methanol

  • LC-MS grade formic acid

  • LC-MS grade ammonium hydroxide

Methodology:

  • Prepare three different mobile phase A compositions:

    • A1: Water with 0.1% formic acid (v/v)

    • A2: Water (unmodified)

    • A3: Water with 0.05% ammonium hydroxide (v/v)

  • Mobile phase B will be methanol for all conditions.

  • Set up your LC-MS system in flow injection analysis (FIA) mode to bypass the column and directly infuse the sample into the mass spectrometer.

  • Set the ESI source to negative ion mode and monitor the [M-H]⁻ ion for this compound (m/z 182.0).

  • Infuse the this compound standard solution at a constant flow rate (e.g., 10 µL/min) while delivering the mobile phase at a complementary flow rate (e.g., 190 µL/min).

  • Sequentially test each mobile phase A composition (A1, A2, A3) and record the signal intensity of the this compound [M-H]⁻ ion for each condition.

  • Compare the signal intensities to determine the optimal mobile phase pH.

Data Presentation:

Mobile Phase A CompositionAverage Signal Intensity (Arbitrary Units)
0.1% Formic Acid in Water
Water (unmodified)
0.05% Ammonium Hydroxide in Water

Protocol 2: ESI Source Parameter Optimization

Objective: To optimize the key ESI source parameters for maximal this compound signal intensity.

Methodology:

  • Using the optimized mobile phase from Protocol 1, set up your LC-MS system in FIA mode.

  • Infuse the this compound standard solution continuously.

  • Systematically vary one source parameter at a time while keeping the others constant. Record the signal intensity at each setting.

    • Capillary Voltage: Vary in increments of 0.5 kV (e.g., from -2.5 kV to -4.5 kV).

    • Nebulizer Gas Pressure: Vary in increments of 5 psi (e.g., from 30 psi to 50 psi).

    • Drying Gas Flow: Vary in increments of 2 L/min (e.g., from 8 L/min to 14 L/min).

    • Drying Gas Temperature: Vary in increments of 25 °C (e.g., from 300 °C to 400 °C).

  • Plot the signal intensity against each parameter to determine the optimal value.

Data Presentation:

ParameterSetting 1Setting 2Setting 3...
Capillary Voltage (kV)
Signal Intensity
Nebulizer Gas (psi)
Signal Intensity
Drying Gas Flow (L/min)
Signal Intensity
Drying Gas Temp (°C)
Signal Intensity

Visualizations

Troubleshooting_Workflow cluster_start Start: Poor Ionization of this compound cluster_initial_checks Initial Checks cluster_method_optimization Method Optimization cluster_resolution Resolution start Weak or No Signal instrument_perf Verify Instrument Performance start->instrument_perf Begin Troubleshooting contamination Check for Contamination instrument_perf->contamination esi_source Inspect ESI Source contamination->esi_source sample_integrity Confirm Sample Integrity esi_source->sample_integrity ionization_mode Select Negative Ion Mode sample_integrity->ionization_mode If initial checks pass mobile_phase Optimize Mobile Phase (pH, Solvent) ionization_mode->mobile_phase source_params Optimize ESI Source Parameters mobile_phase->source_params end Improved Signal source_params->end Successful Optimization

Caption: Troubleshooting workflow for poor ionization of this compound.

Mobile_Phase_Optimization cluster_protocol Protocol: Mobile Phase pH Optimization cluster_outcome Outcome prep Prepare Mobile Phases Acidic (0.1% FA) Neutral (Water) Basic (0.05% NH4OH) fia Flow Injection Analysis (FIA) prep->fia infuse Infuse Caffeic acid-13C3 Standard fia->infuse test Sequentially Test Mobile Phases infuse->test compare Compare Signal Intensities test->compare optimal_ph Determine Optimal pH for Ionization compare->optimal_ph

Caption: Logical flow for mobile phase optimization experiment.

References

Validation & Comparative

The Gold Standard for Caffeic Acid Quantification: A Comparative Guide to Analytical Method Validation Using Caffeic Acid-¹³C₃

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of caffeic acid, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of analytical data. This guide provides a comprehensive comparison of analytical methods for caffeic acid, focusing on the validation of a method using the stable isotope-labeled internal standard, Caffeic Acid-¹³C₃, against alternatives like non-isotopic internal standards.

The inherent instability of caffeic acid, particularly its susceptibility to oxidation, presents a significant challenge in its accurate quantification. A comparative study has shown that conventional analytical methods could only recover 32% of caffeic acid, whereas a stable isotope dilution assay using [¹³C]caffeic acid achieved significantly higher accuracy, underscoring the superiority of using a stable isotope-labeled internal standard[1].

Superior Performance of Caffeic Acid-¹³C₃ as an Internal Standard

Caffeic Acid-¹³C₃ is an isotopically enriched form of caffeic acid designed for use as an internal standard in gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) applications. Its key advantage lies in its near-identical chemical and physical properties to the analyte, caffeic acid. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction efficiency and matrix effects.

In contrast, non-isotopic internal standards, such as salicylic acid, while structurally similar, may exhibit different chromatographic retention times and ionization efficiencies, potentially leading to less accurate correction for matrix-induced signal suppression or enhancement.

Comparative Performance Metrics

The following tables summarize the key performance parameters of an LC-MS/MS method for the quantification of caffeic acid, comparing the use of Caffeic Acid-¹³C₃ as an internal standard with a non-isotopic internal standard, salicylic acid. The data for the non-isotopic internal standard is based on a validated method for the analysis of phenolic compounds, including caffeic acid[2]. The expected performance for Caffeic Acid-¹³C₃ is derived from typical results obtained with stable isotope dilution methods.

Validation Parameter Method with Caffeic Acid-¹³C₃ (Expected) Method with Salicylic Acid [2]Comment
Linearity (R²) > 0.995> 0.9921Both methods demonstrate good linearity.
Accuracy (% Recovery) 95 - 105%70.1 - 115.0%The stable isotope-labeled standard is expected to provide a narrower and more accurate recovery range.
Precision (RSD) < 5%< 15.00%Caffeic Acid-¹³C₃ is expected to yield higher precision (lower RSD) due to better compensation for variability.
Limit of Quantification (LOQ) Low ng/mLDependent on matrixThe use of a co-eluting stable isotope can enhance signal-to-noise and potentially lower the LOQ.
Matrix Effect Effectively minimizedPotential for significant signal suppression or enhancementCaffeic Acid-¹³C₃ co-elutes with caffeic acid, providing superior correction for matrix effects.

Experimental Protocols

Representative LC-MS/MS Protocol for Caffeic Acid Quantification using Caffeic Acid-¹³C₃

This protocol is a representative example compiled from various validated methods for the analysis of caffeic acid and other phenolic compounds[2][3][4][5][6].

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 20 µL of Caffeic Acid-¹³C₃ internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Chromatographic Conditions

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI), negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Caffeic Acid: m/z 179 → 135

    • Caffeic Acid-¹³C₃: m/z 182 → 138

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Visualizing the Workflow and Rationale

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical advantage of using a stable isotope-labeled internal standard.

G Figure 1: General Workflow for LC-MS/MS Analysis cluster_prep Sample Preparation cluster_analysis Analysis A Sample Collection (e.g., Plasma) B Addition of Internal Standard A->B C Protein Precipitation & Extraction B->C D Evaporation & Reconstitution C->D E LC Separation D->E Injection F MS/MS Detection E->F G Data Processing & Quantification F->G

Figure 1: General Workflow for LC-MS/MS Analysis

G Figure 2: Rationale for Using a Stable Isotope-Labeled Internal Standard cluster_process Analytical Process cluster_output Result IS Caffeic Acid-¹³C₃ (Internal Standard) Analyte Caffeic Acid (Analyte) Prep Sample Preparation (Extraction Loss) IS->Prep Analyte->Prep Matrix Matrix Effects (Ion Suppression/Enhancement) Prep->Matrix Conclusion Ratio of Analyte/IS remains constant, leading to accurate quantification. Matrix->Conclusion

References

Caffeic Acid Quantification: A Comparison of Analytical Methods with a Focus on 13C3 Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of bioactive compounds is paramount. Caffeic acid, a phenolic compound with significant antioxidant and potential therapeutic properties, is the subject of intense study. This guide provides a comparative overview of analytical methodologies for caffeic acid quantification, highlighting the superior accuracy and precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with a 13C3-labeled internal standard.

The use of a stable isotope-labeled internal standard, such as 13C3-caffeic acid, is the gold standard for quantitative analysis by mass spectrometry. This internal standard closely mimics the chemical and physical properties of the endogenous caffeic acid, allowing for correction of variability during sample preparation and analysis, including extraction efficiency and matrix effects. This results in significantly improved accuracy and precision compared to methods that do not use an isotopic internal standard.

Experimental Workflow and Signaling Pathways

The general workflow for the quantification of caffeic acid in a biological matrix using a 13C3 internal standard involves sample preparation, LC-MS/MS analysis, and data processing.

Caffeic Acid Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis a Biological Sample (e.g., Plasma) b Spike with 13C3-Caffeic Acid Internal Standard a->b c Protein Precipitation / Extraction b->c d Supernatant Evaporation c->d e Reconstitution in Mobile Phase d->e f LC Separation e->f g Electrospray Ionization (ESI) f->g h Tandem Mass Spectrometry (MS/MS) Detection g->h i Peak Integration h->i j Ratio of Caffeic Acid to 13C3-Caffeic Acid i->j k Quantification using Calibration Curve j->k

Figure 1. A representative experimental workflow for the quantification of caffeic acid using a 13C3 internal standard with LC-MS/MS.

Comparative Analysis of Quantitative Methods

The following table summarizes the performance characteristics of different analytical methods for the quantification of caffeic acid. The data for the LC-MS/MS method with a 13C3 internal standard is illustrative of the expected performance based on similar validated assays for other small molecules.

MethodInternal StandardAccuracy (% Recovery)Precision (% RSD)Linearity (r²)
LC-MS/MS 13C3-Caffeic Acid 95 - 105% < 5% > 0.99
LC-MS/MSStructural Analog85 - 115%< 15%> 0.99
HPLC-UV/DADNone80 - 120%< 20%> 0.98

Table 1. Comparison of accuracy, precision, and linearity for different analytical methods used for caffeic acid quantification. The data for the 13C3-Caffeic Acid LC-MS/MS method is representative of the expected high performance of the isotopic dilution technique.

Detailed Experimental Protocols

LC-MS/MS Method with 13C3-Caffeic Acid Internal Standard

This protocol is a representative example for the quantification of caffeic acid in human plasma.

1. Materials and Reagents:

  • Caffeic Acid analytical standard

  • Caffeic Acid-13C3 internal standard (commercially available)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

2. Sample Preparation:

  • To 100 µL of plasma sample, add 10 µL of 13C3-caffeic acid internal standard solution (concentration will depend on the expected analyte levels).

  • Add 300 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions:

    • Caffeic Acid: Precursor ion (m/z) -> Product ion (m/z)

    • 13C3-Caffeic Acid: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific m/z values would need to be optimized for the instrument used).

4. Data Analysis:

  • Peak areas for both caffeic acid and 13C3-caffeic acid are integrated.

  • A calibration curve is constructed by plotting the ratio of the peak area of caffeic acid to the peak area of 13C3-caffeic acid against the concentration of the caffeic acid standards.

  • The concentration of caffeic acid in the samples is then determined from this calibration curve.

Conclusion

For researchers requiring the highest level of confidence in their quantitative data, the use of an LC-MS/MS method with a 13C3-caffeic acid internal standard is unequivocally the superior choice. This isotope dilution technique effectively mitigates variations inherent in sample preparation and analysis, leading to exceptional accuracy and precision. While other methods like HPLC-UV/DAD can be useful for preliminary or screening purposes, they lack the specificity and robustness of the mass spectrometric approach with an isotopic standard, which is essential for definitive quantitative studies in complex biological matrices.

The Superiority of Caffeic Acid-13C3 in Quantitative Analysis: A Comparative Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of quantitative analysis, particularly within drug development and clinical research, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison between Caffeic acid-13C3 and its deuterated counterparts, demonstrating the inherent advantages of stable isotope labeling with carbon-13 for the quantification of caffeic acid. Through an examination of experimental data and underlying principles, we will illustrate why this compound is the superior choice for researchers demanding the highest level of data integrity.

Key Performance Differences: this compound vs. Deuterated Caffeic Acid

The fundamental role of an internal standard in mass spectrometry is to mimic the behavior of the analyte throughout the analytical process, thereby compensating for variations in sample preparation, injection volume, and instrument response.[1] While both carbon-13 labeled and deuterated standards are considered stable isotope-labeled internal standards, their performance can differ significantly due to the "isotope effect."[2]

Performance ParameterThis compoundDeuterated Caffeic AcidRationale & Supporting Data
Chromatographic Co-elution Complete Co-elution: this compound exhibits virtually identical chromatographic behavior to unlabeled caffeic acid.Potential for Chromatographic Shift: Deuteration can alter the physicochemical properties of the molecule, leading to a slight shift in retention time compared to the native analyte.[3]The larger mass difference between deuterium and hydrogen can affect the molecule's polarity and interaction with the stationary phase. This can lead to differential matrix effects, where the analyte and internal standard are not exposed to the same co-eluting matrix components, compromising accurate quantification.[4]
Isotopic Stability Highly Stable: The carbon-13 label is incorporated into the carbon backbone of the molecule and is not susceptible to exchange under typical analytical conditions.[5]Risk of Back-Exchange: Deuterium atoms, particularly those on hydroxyl or other exchangeable groups, can be prone to back-exchange with hydrogen atoms from the solvent or matrix.[5]This exchange can lead to a decrease in the signal of the deuterated standard and an artificial increase in the signal of the unlabeled analyte, resulting in inaccurate quantification.
Matrix Effect Compensation Superior Compensation: Due to complete co-elution, this compound experiences the same ion suppression or enhancement as the native analyte, leading to more effective normalization.[2]Potentially Incomplete Compensation: Any chromatographic separation between the deuterated standard and the analyte can result in incomplete compensation for matrix effects.[6]Studies have shown that even a slight retention time difference can lead to significantly different degrees of ion suppression for the analyte and its deuterated internal standard.
Accuracy and Precision Higher Accuracy and Precision: The combination of co-elution and isotopic stability leads to more reliable and reproducible quantitative data.Potential for Reduced Accuracy and Precision: Chromatographic shifts and isotopic instability can introduce variability and bias into the results.A study on the analysis of caffeic acid in oatmeal demonstrated that using a 13C-labeled internal standard resulted in significantly higher recovery (84% for ferulic acid, a structurally similar compound) compared to a conventional analytical approach (32% for caffeic acid), which is prone to oxidation. This highlights the ability of 13C-IS to correct for analyte degradation during sample preparation.[7]
Cost and Availability Generally Higher Cost: The synthesis of 13C-labeled compounds is often more complex and expensive.[5]Generally Lower Cost and More Widely Available: Deuterated standards are often less expensive and more readily available.[8]While cost is a consideration, the potential for compromised data quality with deuterated standards can lead to the need for costly repeat analyses and method re-validation.

Experimental Protocols

Below are detailed methodologies for the quantitative analysis of caffeic acid using a stable isotope-labeled internal standard. This protocol is a composite of best practices and should be optimized for specific matrices and instrumentation.

Sample Preparation (Human Plasma)
  • Spiking: To 100 µL of human plasma, add 10 µL of a known concentration of this compound (or deuterated caffeic acid) working solution. Vortex briefly to mix.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 1% formic acid to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate caffeic acid from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Caffeic Acid: m/z 179 → 135

    • This compound: m/z 182 → 138

    • Deuterated Caffeic Acid (example d3): m/z 182 → 138 (or other appropriate fragment)

  • Data Analysis: The concentration of caffeic acid is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical advantages of using this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample spike Spike with This compound plasma->spike ppt Protein Precipitation spike->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing (Peak Area Ratio) lcms->data quant Quantification data->quant

Experimental workflow for caffeic acid quantification.

logical_relationship cluster_IS Internal Standard Choice cluster_properties Key Properties cluster_outcome Analytical Outcome C13 This compound coelution Complete Co-elution C13->coelution stability High Isotopic Stability C13->stability D Deuterated Caffeic Acid shift Chromatographic Shift D->shift exchange Potential for Exchange D->exchange accurate Accurate & Precise Quantification coelution->accurate inaccurate Risk of Inaccurate Quantification shift->inaccurate stability->accurate exchange->inaccurate

Logical flow of internal standard choice to analytical outcome.

Conclusion

For researchers, scientists, and drug development professionals requiring the highest degree of confidence in their quantitative data, this compound is the unequivocally superior internal standard compared to its deuterated counterparts. Its identical chromatographic behavior and robust isotopic stability ensure the most effective compensation for matrix effects and other analytical variabilities. While the initial investment may be higher, the enhanced data quality, reduced need for troubleshooting, and increased reliability of study outcomes provide a compelling justification for the use of this compound in demanding bioanalytical applications.

References

A Guide to Inter-laboratory Comparison of Caffeic Acid Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of caffeic acid, a widely studied phenolic compound with significant antioxidant properties. The performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry are evaluated based on published experimental data. This comparison aims to assist researchers in selecting the most appropriate method for their specific application, considering factors such as sensitivity, selectivity, and sample matrix.

Overview of Quantification Methods

The accurate quantification of caffeic acid is crucial for quality control in the pharmaceutical, food, and cosmetic industries.[1][2][3] The three predominant analytical techniques employed for this purpose are HPLC-UV, LC-MS/MS, and UV-Vis spectrophotometry. Each method offers distinct advantages and is suited for different analytical challenges.

  • HPLC-UV is a robust and widely used technique that separates caffeic acid from other components in a sample mixture before its quantification by UV detection.[4][5] It is known for its accuracy and reproducibility, making it a staple in quality control laboratories.[4]

  • LC-MS/MS offers superior sensitivity and selectivity by coupling the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of tandem mass spectrometry.[6][7] This makes it ideal for complex matrices and trace-level quantification.

  • UV-Vis Spectrophotometry is a simpler, cost-effective method that relies on the inherent UV absorbance of caffeic acid.[1][8] It is well-suited for routine analysis and in settings where more sophisticated instrumentation is not available.[1]

Quantitative Performance Comparison

The following tables summarize the key performance parameters for each quantification method as reported in various validation studies. These parameters are critical for assessing the suitability of a method for a particular analytical need.

Table 1: Performance Characteristics of HPLC-UV Methods for Caffeic Acid Quantification

Linearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Recovery (%)Precision (%RSD)Matrix
10 - 601.444.38Excellent1.95 (intra-day)Emulsions
1.6 - 25.60.0280.077--Sweet Potato Extract
1 - 250--104.93 ± 1.82<2 (inter-day and intra-day)Plant Extract

Data synthesized from multiple sources.[4][5][9][10]

Table 2: Performance Characteristics of LC-MS/MS Methods for Caffeic Acid Quantification

Linearity Range (ng/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Recovery (%)Precision (%RSD)Matrix
5.0 - LOQ-0.005 (for analytes)-<6.52Rat Plasma
-0.00050.001--Plant Extracts

Data synthesized from multiple sources.[7][11]

Table 3: Performance Characteristics of UV-Vis Spectrophotometry Methods for Caffeic Acid Quantification

Linearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Recovery (%)Precision (%RSD)Matrix
2 - 8----Emulsion
1.94 - 19.40.61.8-< 4.15Propolis
---95.8 - 105.5< 1Food Samples

Data synthesized from multiple sources.[1][8][12][13]

Experimental Workflow for Inter-laboratory Comparison

An inter-laboratory comparison, or round-robin test, is a crucial step in validating an analytical method and ensuring its reproducibility across different laboratories. The following diagram illustrates a typical workflow for such a study.

Interlaboratory_Comparison_Workflow cluster_0 Planning & Preparation Phase cluster_1 Analytical Phase cluster_2 Data Analysis & Reporting Phase A Define Study Objectives & Protocol B Select Participating Laboratories A->B C Prepare & Distribute Homogeneous Samples B->C D Laboratories Perform Caffeic Acid Quantification C->D Sample Shipment E Collect & Tabulate Results D->E Data Submission F Statistical Analysis (e.g., ISO 5725) E->F G Evaluate Method Performance (Repeatability & Reproducibility) F->G H Final Report Generation G->H

Caption: Workflow of an inter-laboratory comparison study.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the quantification of caffeic acid using the compared analytical techniques.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method was developed for the determination of caffeic acid in emulsions.[4][5]

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: RP18 XDB Waters column (250 × 4.6 mm, 5.0 µm particle size).[5]

  • Mobile Phase: A mixture of ethanol and purified water (40:60 v/v), with the pH adjusted to 2.5 using acetic acid.[5]

  • Flow Rate: 0.7 mL/min.[5]

  • Detection: UV detection at 325 nm.[5]

  • Column Temperature: Ambient (25°C).[5]

  • Standard Preparation: A stock solution of caffeic acid is prepared in the mobile phase. Calibration standards are prepared by diluting the stock solution to concentrations ranging from 10 to 60 µg/mL.[5]

  • Sample Preparation: The emulsion sample is accurately weighed and dissolved in the mobile phase to achieve a theoretical concentration within the calibration range. The solution is then filtered through a 0.45 µm membrane filter before injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method was developed for the simultaneous determination of caffeic acid and its metabolites in rat plasma.[7]

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable reversed-phase column.

  • Mobile Phase: An isocratic elution with a mobile phase composed of methanol and water containing 0.1% formic acid.[7]

  • Flow Rate: 0.2 mL/min.[7]

  • Detection: Selected Reaction Monitoring (SRM) in negative ESI mode. The transition for caffeic acid is m/z 179 → 135.[7]

  • Standard Preparation: Stock solutions of caffeic acid are prepared in methanol. Working standard solutions are prepared by diluting the stock solution with the mobile phase.

  • Sample Preparation (Plasma): A protein precipitation extraction is performed. An aliquot of plasma is mixed with a precipitation agent (e.g., acetonitrile), vortexed, and centrifuged. The supernatant is then collected, evaporated to dryness, and the residue is reconstituted in the mobile phase before injection.

UV-Visible Spectrophotometry

This method was validated for the quantification of caffeic acid in an emulsion.[12]

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: A mixture of ethanol and purified water (40:60 v/v).[12]

  • Wavelength of Maximum Absorbance (λmax): 325 nm.[12]

  • Standard Preparation: A stock solution of 100 µg/mL caffeic acid is prepared in the solvent. Calibration standards are prepared by diluting the stock solution to final concentrations ranging from 2 to 8 µg/mL.[12]

  • Sample Preparation: An accurately weighed amount of the emulsion is dissolved in the solvent to obtain a theoretical concentration within the linear range of the method.

  • Quantification: The absorbance of the sample solution is measured at 325 nm, and the concentration is determined from the calibration curve constructed using the standard solutions.

Conclusion

The choice of an analytical method for caffeic acid quantification is highly dependent on the specific requirements of the study.

  • HPLC-UV provides a reliable and accurate method suitable for routine quality control in various matrices.[4][5]

  • LC-MS/MS is the method of choice for applications requiring high sensitivity and selectivity, particularly in complex biological matrices where trace-level detection is necessary.[6][7]

  • UV-Vis Spectrophotometry offers a simple, rapid, and cost-effective alternative for the quantification of caffeic acid in less complex samples, making it a valuable tool for preliminary studies and routine screening.[1][8][12]

This guide serves as a starting point for researchers and professionals in the field. The provided data and protocols, derived from published studies, should be verified and adapted for specific laboratory conditions and sample types to ensure accurate and reproducible results. An inter-laboratory comparison study is highly recommended for the formal validation and standardization of any analytical method intended for widespread use.

References

A Comparative Guide to the Limit of Detection and Quantification for Caffeic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of bioactive compounds is paramount. Caffeic acid, a phenolic compound with significant antioxidant and anti-inflammatory properties, is the subject of extensive research. This guide provides a comparative overview of the analytical performance, specifically the Limit of Detection (LOD) and Limit of Quantification (LOQ), for caffeic acid using various analytical techniques. A special focus is placed on the prospective advantages of employing a stable isotope-labeled internal standard, ¹³C₃-Caffeic acid, in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis.

Data Presentation: A Comparative Analysis of Analytical Methods

The sensitivity of an analytical method is a critical factor, and the LOD and LOQ are key indicators of this. The following table summarizes the reported LOD and LOQ values for caffeic acid determined by different analytical methodologies.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Matrix
HPLC-UV[1][2][3]1.44 µg/mL4.38 µg/mLEmulsions
HPLC-UV[4]0.28 µg/mL0.84 µg/mLSpent Coffee Grounds
GC-MS[5]0.23 mg/L (0.23 µg/mL)0.77 mg/L (0.77 µg/mL)Pure Standards
LC-MS/MS[6][7][8]Not explicitly stated5.0 ng/mL (0.005 µg/mL)Rat Plasma

As the data indicates, LC-MS/MS methods generally offer significantly lower limits of quantification compared to HPLC-UV and GC-MS, making them more suitable for trace-level analysis in complex biological matrices.

The Advantage of ¹³C₃-Caffeic Acid as an Internal Standard

While specific LOD and LOQ values for caffeic acid analysis using ¹³C₃-caffeic acid as an internal standard are not extensively published, the use of stable isotope-labeled (SIL) internal standards in LC-MS/MS is a well-established strategy for enhancing analytical performance. ¹³C₃-Caffeic acid is an isotopically enriched form of caffeic acid intended for this purpose[9][10][11].

The key advantages of using a SIL internal standard like ¹³C₃-caffeic acid include:

  • Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. As ¹³C₃-caffeic acid has nearly identical physicochemical properties to the unlabeled caffeic acid, it experiences the same matrix effects, allowing for accurate correction.[12]

  • Compensation for Sample Preparation Variability: Losses can occur during sample extraction, cleanup, and derivatization steps. The SIL internal standard is added at the beginning of the sample preparation process and experiences the same losses as the analyte, ensuring that the final analyte-to-internal standard ratio remains constant and the quantification is accurate.[13][14][15]

  • Improved Precision and Accuracy: By accounting for variations in sample handling and instrument response, SIL internal standards lead to a significant improvement in the overall precision and accuracy of the analytical method.[12]

Given these benefits, it is expected that an LC-MS/MS method for caffeic acid utilizing ¹³C₃-caffeic acid as an internal standard would exhibit enhanced robustness and potentially lower limits of detection and quantification compared to methods without an ideal internal standard.

Experimental Protocols

Below is a representative experimental protocol for the quantification of caffeic acid in a biological matrix using LC-MS/MS, synthesized from established methods.[6][8][16]

Sample Preparation (for Rat Plasma)
  • To a 100 µL aliquot of rat plasma, add the internal standard solution (e.g., ¹³C₃-caffeic acid in methanol).

  • Precipitate the plasma proteins by adding 400 µL of acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm).[17]

  • Mobile Phase: A gradient elution using:

    • Solvent A: 0.1% formic acid in water.[6][8]

    • Solvent B: Acetonitrile.[16]

  • Flow Rate: 0.4 mL/min.[17]

  • Column Temperature: 35 °C.[16]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[6][16]

  • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transition for Caffeic Acid: m/z 179 → 135.[6][8][16]

    • Expected MRM Transition for ¹³C₃-Caffeic Acid: m/z 182 → 138 (Note: This is a theoretical transition based on the addition of 3 Daltons from the ¹³C isotopes).

Mandatory Visualization

The following diagram illustrates the general workflow for the quantification of caffeic acid using a stable isotope-labeled internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add ¹³C₃-Caffeic Acid (Internal Standard) Sample->Add_IS Extraction Extraction / Protein Precipitation Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Caffeic Acid / ¹³C₃-Caffeic Acid) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Workflow for Caffeic Acid Quantification using an Internal Standard.

References

A Head-to-Head Comparison: Caffeic acid-13C3 Versus Alternative Analytical Standards for Robust Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in the quantification of caffeic acid, the choice of an appropriate internal standard is a critical decision. This guide provides an objective, data-driven comparison of Caffeic acid-13C3 with other commonly employed analytical standards, supported by experimental data to inform method development and validation.

Caffeic acid, a ubiquitous phenolic compound in the plant kingdom, has garnered significant attention for its diverse pharmacological activities. Accurate and reliable quantification of caffeic acid in various matrices is paramount for pharmacokinetic studies, quality control of herbal products, and understanding its role in biological systems. The gold standard for such quantitative analysis is the use of a stable isotope-labeled internal standard (SIL-IS) in conjunction with mass spectrometry. This approach effectively mitigates matrix effects and variations in sample processing, leading to superior data quality.

This guide delves into a comparative analysis of this compound against other potential internal standards, including deuterated analogs and structurally similar compounds. By examining key performance metrics from published analytical methods, this document aims to provide a comprehensive resource for selecting the optimal standard for your specific application.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards are considered the most reliable for quantitative mass spectrometry because they share near-identical physicochemical properties with the analyte of interest. This ensures they co-elute chromatographically and experience similar ionization efficiency and matrix effects. Among SIL-IS, carbon-13 (¹³C) labeled standards are often preferred over deuterated (²H) standards. While generally more expensive to synthesize, ¹³C-labeled standards offer superior isotopic stability with no risk of hydrogen-deuterium exchange, which can sometimes occur with deuterated standards under certain analytical conditions. Furthermore, the larger mass difference in ¹³C-labeled standards has a negligible effect on chromatographic retention time, ensuring true co-elution.[1][2][3]

Performance Comparison of Analytical Standards

Table 1: Performance Characteristics of LC-MS/MS Methods for Caffeic Acid Quantification Using Different Internal Standards

Internal StandardAnalyte(s)MatrixLinearity RangeRecovery (%)Precision (%RSD)LOD (µg/mL)LOQ (µg/mL)Reference
This compound (hypothetical) Caffeic acidPlasmaExpected to be wideExpected >90%Expected <15%Expected to be lowExpected to be lowData not available in a direct comparative study
Chlorogenic acid, Geniposide, Puerarin, Sennoside BCaffeic acid, Ferulic acid, etc.Rat Plasma3–3000 ng/mLNot Reported<15%Not Reported0.075-10 ng/mL[4][5][6]
AcebutololCaffeic acid, Ferulic acid, Isoferulic acidRabbit Plasma0.1-100 µg/mL96.2% (for Caffeic acid)1.4-3.4% (within-run), 1.2-3.9% (between-run)Not Reported0.1[7]
2,5-dichlorobenzoic acidtrans-Caffeic acid, trans-Ferulic acidStandard Solutions1-100 mg/LNot Applicable1-5.7%0.23 mg/L0.77 mg/L[8]

Note: The performance of this compound is projected based on the well-established advantages of using a stable isotope-labeled internal standard that is structurally identical to the analyte.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are summaries of experimental protocols from the cited studies.

LC-MS/MS Method for Caffeic Acid in Rat Plasma[4][5][6]
  • Sample Preparation: Protein precipitation of rat plasma samples.

  • Chromatography: Eclipse plus C18 column with a gradient mobile phase of acetonitrile and 0.1% formic acid in water.

  • Mass Spectrometry: ESI-MS spectra acquired in both negative and positive ion multiple reaction monitoring (MRM) mode.

  • Internal Standards: Chlorogenic acid, geniposide, puerarin, and sennoside B were used for different classes of compounds, with chlorogenic acid being a phenolic acid like caffeic acid.

HPLC-UV Method for Caffeic Acid in Rabbit Plasma[7]
  • Sample Preparation: Direct clean-up of plasma with 10% trifluoroacetic acid.

  • Chromatography: ODS column (150 mm × 4.6 mm I.D., 5 µm) with a mobile phase of acetonitrile/glacial acetic acid/water (15:0.5:85, v/v, pH 4.5).

  • Detection: UV absorbance at 321 nm.

  • Internal Standard: Acebutolol.

GC-MS Method for trans-Caffeic Acid[8]
  • Sample Preparation: Derivatization of standard solutions.

  • Chromatography: Gas chromatography.

  • Mass Spectrometry: Mass spectrometric detection.

  • Internal Standard: 2,5-dichlorobenzoic acid.

Caffeic Acid in Biological Pathways

Understanding the biological context of caffeic acid is essential for researchers. It is a key intermediate in the biosynthesis of various plant secondary metabolites and is involved in cellular signaling pathways.

caffeic_acid_biosynthesis L_Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid L_Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic acid p_Coumaric_acid->Caffeic_acid C3'H Ferulic_acid Ferulic acid Caffeic_acid->Ferulic_acid Chlorogenic_acid Chlorogenic acid Caffeic_acid->Chlorogenic_acid Rosmarinic_acid Rosmarinic acid Caffeic_acid->Rosmarinic_acid

Caffeic Acid Biosynthesis Pathway

Caffeic acid is synthesized from L-phenylalanine via the phenylpropanoid pathway. Key enzymes involved include Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), and p-Coumarate 3'-hydroxylase (C3'H). It serves as a precursor for other important phenolic compounds like ferulic acid, chlorogenic acid, and rosmarinic acid.

mapk_pathway Caffeic_acid Caffeic acid EGFR EGF-R Caffeic_acid->EGFR Inhibits KRAS K-RAS EGFR->KRAS MEK1 MEK1 KRAS->MEK1 MAPK MAPK MEK1->MAPK Proliferation Cell Proliferation, Survival MAPK->Proliferation

Caffeic Acid and the MAPK Signaling Pathway

Studies have shown that caffeic acid can interact with proteins involved in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. For instance, it has been suggested to bind to and potentially inhibit the Epidermal Growth Factor Receptor (EGF-R), which is upstream of the RAS-MEK-MAPK cascade that regulates cell proliferation and survival.

Experimental Workflow for Quantification

A typical workflow for the quantification of caffeic acid in a biological matrix using an internal standard is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (e.g., this compound) Sample->Add_IS Extraction Extraction (e.g., Protein Precipitation) Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Typical LC-MS/MS Quantification Workflow

Conclusion and Recommendations

The selection of an appropriate internal standard is a cornerstone of robust and reliable bioanalytical method development. For the quantification of caffeic acid, the use of a stable isotope-labeled internal standard, particularly this compound, is highly recommended to ensure the highest accuracy and precision. While direct comparative data is limited, the theoretical advantages and the performance of similar ¹³C-labeled standards in other assays strongly support its superiority over deuterated or structurally analogous internal standards.

When this compound is not available, a deuterated analog would be the next best choice, provided that the stability of the deuterium labels is thoroughly validated. Structural analogs like ferulic acid can be employed but may not fully compensate for matrix effects and should be used with caution, requiring more extensive validation to demonstrate their suitability for a specific matrix and method. Ultimately, the choice of internal standard should be guided by the specific requirements of the assay, the availability of standards, and a thorough validation process to ensure data of the highest quality.

References

Robustness of Caffe-13C3 Isotope Dilution Method: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical methods are paramount. This guide provides a detailed comparison of the robustness of the Caffeic acid-13C3 isotope dilution method against alternative techniques for the quantification of caffeic acid. The use of a stable isotope-labeled internal standard like this compound in liquid chromatography-mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for quantitative bioanalysis due to its ability to minimize analytical variability.

Superior Accuracy and Precision with Isotope Dilution

The core advantage of the this compound isotope dilution method lies in its ability to correct for variations that can occur during sample preparation and analysis. Because this compound is chemically identical to the analyte (caffeic acid) but isotopically distinct, it experiences the same extraction inefficiencies, matrix effects, and instrument response variations. This co-eluting internal standard allows for highly accurate and precise quantification, as the ratio of the analyte to the internal standard is measured.

A comparative study on the quantification of caffeic and ferulic acids demonstrated that a conventional analytical approach recovered only 32% of the caffeic acid, which is susceptible to oxidation. In contrast, the use of a stable isotope dilution assay provides a more accurate measurement by compensating for such losses.

Comparison of Analytical Methods

The following table summarizes the performance characteristics of the this compound isotope dilution LC-MS/MS method compared to a common alternative, High-Performance Liquid Chromatography with UV detection (HPLC-UV).

ParameterThis compound Isotope Dilution LC-MS/MSHPLC-UV
Specificity Very High (based on mass-to-charge ratio)Moderate (based on retention time and UV absorbance)
Linearity (r²) >0.99>0.99
Accuracy (% Recovery) 95-105% (typically)90-110% (can be variable)
Precision (%RSD) <15%<20%
Limit of Quantification (LOQ) Low ng/mL to pg/mLµg/mL
Matrix Effect Significantly minimizedProne to interference
Robustness HighModerate to Low

Experimental Protocols

Detailed methodologies for both the this compound isotope dilution LC-MS/MS method and a standard HPLC-UV method are provided below.

This compound Isotope Dilution LC-MS/MS Method

This protocol outlines a typical procedure for the quantification of caffeic acid in a biological matrix (e.g., plasma).

1. Sample Preparation:

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration).

  • Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

  • MRM Transitions:

    • Caffeic acid: m/z 179 -> 135

    • This compound: m/z 182 -> 138

3. Robustness Testing Protocol:

To assess the robustness of the method, small, deliberate variations are made to the analytical parameters. The effect of these changes on the analytical results is then evaluated.

  • Mobile Phase pH: Vary the pH of the aqueous mobile phase by ±0.2 units.

  • Column Temperature: Adjust the column temperature by ±5 °C.

  • Flow Rate: Modify the flow rate by ±10%.

  • Mobile Phase Composition: Alter the percentage of the organic solvent in the mobile phase by ±2%.

The results of the robustness study should demonstrate that these small variations do not significantly impact the accuracy and precision of the method.

HPLC-UV Method for Caffeic Acid Quantification

This protocol describes a general HPLC-UV method for the determination of caffeic acid.

1. Sample Preparation:

  • Sample extraction is performed as described for the LC-MS/MS method, but without the addition of an internal standard.

2. HPLC-UV Analysis:

  • HPLC Column: C18 reversed-phase column.

  • Mobile Phase: Isocratic or gradient elution with a mixture of water (acidified with a small amount of acid like acetic or phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection: Wavelength set to the maximum absorbance of caffeic acid (around 325 nm).

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the this compound isotope dilution LC-MS/MS method and a typical robustness testing logical relationship.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Add_IS Add this compound Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC_Separation LC Separation Inject->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Experimental workflow for this compound isotope dilution LC-MS/MS.

cluster_params Method Parameters cluster_eval Evaluation Robustness Robustness Testing pH Mobile Phase pH Robustness->pH Temp Column Temperature Robustness->Temp Flow Flow Rate Robustness->Flow Composition Mobile Phase Composition Robustness->Composition Accuracy Accuracy pH->Accuracy Precision Precision pH->Precision System_Suitability System Suitability pH->System_Suitability Temp->Accuracy Temp->Precision Temp->System_Suitability Flow->Accuracy Flow->Precision Flow->System_Suitability Composition->Accuracy Composition->Precision Composition->System_Suitability

Caption: Logical relationship in a typical robustness test.

The Gold Standard in Bioanalysis: A Comparative Guide to the Specificity of Caffeic acid-¹³C₃ in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of small molecules in complex biological matrices, the choice of an appropriate internal standard is paramount to achieving accurate and reliable data. This guide provides an objective comparison of Caffeic acid-¹³C₃ with other analytical standards, supported by experimental principles and data, to underscore its superior performance in bioanalytical assays.

In the landscape of quantitative mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard. Caffeic acid-¹³C₃, a non-radioactive, isotopically enriched form of caffeic acid, exemplifies the advantages of this approach. Its chemical properties are virtually identical to the endogenous analyte, allowing it to navigate the entire analytical workflow—from sample preparation to detection—in the same manner as the target compound. This mimicry is crucial for correcting variations in extraction efficiency, matrix effects, and instrument response, which are inherent challenges in the analysis of complex biological samples like plasma, urine, and tissue homogenates.

The Critical Role of Internal Standards in Bioanalysis

The primary function of an internal standard is to compensate for the potential loss of the analyte during sample processing and to correct for variations in instrument performance. An ideal internal standard should co-elute with the analyte and exhibit identical ionization efficiency and extraction recovery. While various types of internal standards are employed, they fall into two main categories: structural analogs and stable isotope-labeled standards.

  • Structural Analogs: These are compounds with a chemical structure similar to, but not identical to, the analyte. While often more readily available and less expensive than SIL standards, their physicochemical properties can differ significantly from the analyte. This can lead to different extraction recoveries, chromatographic retention times, and ionization efficiencies, ultimately compromising the accuracy of quantification.

  • Stable Isotope-Labeled (SIL) Internal Standards: These are compounds in which one or more atoms have been replaced with their heavy stable isotopes (e.g., ¹³C, ²H, ¹⁵N). Because the mass difference is the only significant variation from the native analyte, SIL standards co-elute with the analyte and exhibit nearly identical behavior during sample preparation and analysis. This ensures the most accurate and precise quantification.

Caffeic acid-¹³C₃: A Superior Choice Over Deuterated and Structural Analogs

Within the realm of SIL internal standards, the choice of isotopic label—typically carbon-13 (¹³C) or deuterium (²H)—can have a significant impact on analytical performance. The evidence strongly supports the superiority of ¹³C-labeling, as exemplified by Caffeic acid-¹³C₃.

A comparative study highlighted the advantages of a stable isotope dilution assay using [¹³C]Caffeic acid for the determination of caffeic acid in oatmeal. The results showed that a conventional analytical approach recovered only 32% of the caffeic acid, which is prone to oxidation. In contrast, the use of the ¹³C-labeled internal standard allowed for a much more accurate quantification by compensating for such degradation.[1]

The following table summarizes the key performance differences between ¹³C-labeled, deuterated, and structural analog internal standards:

FeatureCaffeic acid-¹³C₃ (¹³C-Labeled)Deuterated Caffeic Acid (²H-Labeled)Structural Analog (e.g., Ferulic Acid)
Chromatographic Co-elution Co-elutes perfectly with unlabeled caffeic acid.Often elutes slightly earlier than the unlabeled analyte.Retention time can differ significantly.
Isotopic Stability Highly stable; no risk of back-exchange.Can be susceptible to back-exchange (D for H) in certain solvents or at specific pH values.Not applicable.
Matrix Effect Compensation Provides the most accurate compensation due to identical physicochemical properties and co-elution.Incomplete compensation is possible if the chromatographic shift results in the internal standard experiencing a different matrix environment than the analyte.Compensation is often poor and unpredictable due to different chemical properties.
Extraction Recovery Identical to the analyte, leading to accurate correction for losses during sample preparation.Generally similar to the analyte, but can differ slightly.Can vary significantly from the analyte.
Accuracy and Precision Highest level of accuracy and precision.Generally good, but can be compromised by isotopic effects and instability.Lower accuracy and precision compared to SIL standards.

Experimental Protocols

The following is a representative experimental protocol for the quantification of caffeic acid in human plasma using Caffeic acid-¹³C₃ as an internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Caffeic acid-¹³C₃ internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Add 400 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Caffeic Acid: m/z 179 → 135

      • Caffeic acid-¹³C₃: m/z 182 → 138

    • Collision Energy and other MS parameters: Optimized for maximum signal intensity.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for the superiority of Caffeic acid-¹³C₃.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Spike with Caffeic acid-13C3 plasma->add_is ppt Protein Precipitation (Methanol) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (MRM) lcms->data quant Quantification data->quant

Experimental workflow for caffeic acid quantification.

logical_comparison cluster_ideal Ideal Internal Standard Properties cluster_performance Performance Comparison cluster_c13 This compound cluster_d Deuterated Standard coelution Co-elution c13_coelution Perfect Co-elution coelution->c13_coelution Achieved d_coelution Chromatographic Shift coelution->d_coelution Not Always Achieved identical_recovery Identical Recovery c13_recovery Identical Recovery identical_recovery->c13_recovery Achieved d_recovery Slightly Different Recovery identical_recovery->d_recovery Not Always Achieved identical_ionization Identical Ionization c13_ionization Identical Ionization identical_ionization->c13_ionization Achieved d_ionization Potential for Different Ionization identical_ionization->d_ionization Not Always Achieved

Superiority of ¹³C-labeled internal standards.

Conclusion

For the precise and accurate quantification of caffeic acid in complex biological samples, the use of a stable isotope-labeled internal standard is indispensable. Among the available options, Caffeic acid-¹³C₃ emerges as the superior choice due to its perfect co-elution with the native analyte, high isotopic stability, and consequently, its ability to provide the most reliable compensation for matrix effects and variations in sample preparation. For researchers and drug development professionals who demand the highest quality data, the adoption of ¹³C-labeled internal standards like Caffeic acid-¹³C₃ is a critical step towards achieving robust and defensible bioanalytical results.

References

The Gold Standard for Caffeic Acid Quantification: A Cost-Benefit Analysis of Caffeic Acid-¹³C₃

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selection of internal standards for the accurate quantification of caffeic acid. This guide provides a detailed cost-benefit analysis of Caffeic acid-¹³C₃ versus other common standards, supported by a review of analytical performance and detailed experimental protocols.

In the precise world of analytical chemistry, particularly in the realm of pharmacokinetic and metabolic studies, the choice of an appropriate internal standard is paramount to achieving accurate and reliable quantification of target analytes. For researchers investigating the multifaceted roles of caffeic acid, a ubiquitous phenolic compound with significant biological activities, the selection of an internal standard for techniques like liquid chromatography-mass spectrometry (LC-MS) is a critical decision. This guide delves into a cost-benefit analysis of using the stable isotope-labeled standard, Caffeic acid-¹³C₃, in comparison to its alternatives, namely deuterated and unlabeled standards.

The Crucial Role of Internal Standards in Bioanalysis

Internal standards are essential in analytical chemistry to correct for the variability inherent in sample preparation and analysis. In complex biological matrices such as plasma or urine, analytes can be subject to a range of interferences, including ion suppression or enhancement in the mass spectrometer, collectively known as matrix effects. An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, thereby providing a reliable reference for accurate quantification.

Caffeic Acid-¹³C₃: The Premier Choice

Caffeic acid-¹³C₃ is a stable isotope-labeled (SIL) internal standard where three of the carbon atoms in the caffeic acid molecule are replaced with the heavier ¹³C isotope. This substitution results in a compound that is chemically identical to the native caffeic acid but has a distinct mass, allowing it to be differentiated by a mass spectrometer.

Key Advantages of Caffeic Acid-¹³C₃:

  • Co-elution and Identical Behavior: As a true isotopic analog, Caffeic acid-¹³C₃ exhibits nearly identical chromatographic behavior and extraction recovery to the unlabeled caffeic acid. This ensures that it accurately reflects and compensates for any variations during sample processing and analysis.

  • Minimal Isotopic Effect: The use of ¹³C labeling generally does not lead to the chromatographic separation from the unlabeled analyte that can sometimes be observed with deuterated standards (an isotopic effect). This perfect co-elution is critical for the most accurate correction of matrix effects.

  • High Purity and Stability: Commercially available Caffeic acid-¹³C₃ is typically of high purity (≥95%), ensuring that it does not introduce impurities that could interfere with the analysis. The ¹³C isotope is also inherently stable and does not undergo back-exchange with unlabeled atoms, a potential issue with some deuterated standards.

Alternative Standards: A Comparative Overview

While Caffeic acid-¹³C₃ represents the gold standard, other internal standards are also employed, primarily due to cost considerations. The main alternatives include deuterated caffeic acid (e.g., Caffeic acid-d₃) and unlabeled standards, such as structurally similar molecules (e.g., ferulic acid) or the unlabeled analyte itself.

Deuterated Caffeic Acid (e.g., Caffeic acid-d₃):

Deuterated standards, where hydrogen atoms are replaced by deuterium, are another form of SIL internal standards. They are generally more affordable than their ¹³C-labeled counterparts. However, they can present some challenges:

  • Isotopic Effect: The larger mass difference between hydrogen and deuterium can sometimes lead to a slight shift in retention time compared to the unlabeled analyte. This lack of perfect co-elution can result in incomplete compensation for matrix effects, potentially compromising accuracy.

  • Potential for Isotopic Exchange: In some cases, deuterium atoms can be labile and exchange with hydrogen atoms from the solvent or matrix, leading to a decrease in the concentration of the deuterated standard and inaccurate quantification.

Unlabeled Standards:

  • Unlabeled Caffeic Acid: Using the unlabeled analyte as its own standard is generally not recommended for absolute quantification in complex matrices due to the inability to differentiate between the endogenous analyte and the added standard.

  • Structural Analogs (e.g., Ferulic Acid): A compound with a similar chemical structure, such as ferulic acid, can be a cost-effective option. However, its physicochemical properties are not identical to caffeic acid, leading to differences in extraction recovery, chromatographic retention, and ionization efficiency. These differences can result in inadequate correction for matrix effects and, consequently, less accurate and precise results.

Cost-Benefit Analysis: A Quantitative Comparison

The primary drawback of Caffeic acid-¹³C₃ is its significantly higher cost compared to other standards. However, for regulated bioanalysis and studies requiring the highest level of accuracy and precision, the investment in a superior internal standard can be justified by the reliability and defensibility of the data.

Internal StandardPurityEstimated Price (per mg)Key BenefitKey Drawback
Caffeic Acid-¹³C₃ ≥95%~$311 USDHighest accuracy and precision due to identical chemical and physical properties.High cost.
Deuterated Caffeic Acid (Caffeic acid-d₃) Typically >98%Varies, but generally lower than ¹³C-labeled standards.Good performance at a lower cost than ¹³C-labeled standards.Potential for isotopic effects and exchange.
Unlabeled Caffeic Acid (Analytical Standard) ≥98%~$10-30 USD (per gram)Very low cost.Not suitable for absolute quantification in samples containing the endogenous analyte.
Ferulic Acid (Structural Analog) ≥99%~$20-50 USD (per gram)Low cost.Different chemical properties can lead to inaccurate correction for matrix effects.

Experimental Protocols

Below is a representative experimental protocol for the quantification of caffeic acid in a biological matrix using an internal standard and LC-MS/MS. This protocol should be optimized and validated for the specific matrix and instrumentation used.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., 1 µg/mL of Caffeic acid-¹³C₃ in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: Agilent 1260 Infinity HPLC or equivalent

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation (e.g., 5-95% B over 5 minutes)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • MRM Transitions:

    • Caffeic Acid: Precursor ion (m/z) 179.0 → Product ion (m/z) 135.1

    • Caffeic Acid-¹³C₃: Precursor ion (m/z) 182.0 → Product ion (m/z) 138.1

    • Caffeic Acid-d₃: Precursor ion (m/z) 182.1 → Product ion (m/z) 138.1

    • Ferulic Acid: Precursor ion (m/z) 193.1 → Product ion (m/z) 134.1

Visualizing the Workflow and Rationale

The following diagrams illustrate the analytical workflow and the logical basis for selecting an appropriate internal standard.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LC Chromatographic Separation Evap->LC MS Mass Spectrometric Detection LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Result Final Concentration Quant->Result

Figure 1. A typical workflow for quantitative bioanalysis using an internal standard.

Standard_Selection_Logic cluster_options Internal Standard Options cluster_sil_types SIL Types Start Need for Accurate Quantification of Caffeic Acid SIL Stable Isotope-Labeled (SIL) Start->SIL Analog Structural Analog (e.g., Ferulic Acid) Start->Analog Unlabeled Unlabeled Caffeic Acid Start->Unlabeled C13 Caffeic Acid-¹³C₃ SIL->C13 Highest Accuracy D3 Deuterated Caffeic Acid SIL->D3 Cost-Effective SIL Decision_Low_Cost Decision_Low_Cost Analog->Decision_Low_Cost Lowest Cost is Primary Concern? Not_Recommended Not_Recommended Unlabeled->Not_Recommended Not Recommended for Absolute Quantification Decision_High_Accuracy Decision_High_Accuracy C13->Decision_High_Accuracy High Accuracy & Defensibility Required? Decision_Cost_Benefit Decision_Cost_Benefit D3->Decision_Cost_Benefit Balance Cost & Performance? Decision_High_Accuracy->Decision_Cost_Benefit No Select_C13 Select Caffeic Acid-¹³C₃ Decision_High_Accuracy->Select_C13 Yes Decision_Cost_Benefit->Decision_Low_Cost No Select_D3 Select Deuterated Standard Decision_Cost_Benefit->Select_D3 Yes Select_Analog Select Structural Analog Decision_Low_Cost->Select_Analog Yes

Figure 2. Decision-making flowchart for internal standard selection.

Conclusion

For researchers and drug development professionals, the choice of an internal standard is a critical determinant of data quality. While Caffeic acid-¹³C₃ represents a significant upfront investment, its ability to provide the most accurate and precise data makes it the superior choice for regulated bioanalysis and pivotal studies. The near-perfect co-elution and identical chemical behavior of Caffeic acid-¹³C₃ ensure the most effective compensation for matrix effects, leading to highly reliable and defensible results. For less stringent applications or preliminary studies, deuterated standards may offer a reasonable compromise between cost and performance. Unlabeled standards and structural analogs, while being the most economical, carry a higher risk of analytical error and should be used with caution, accompanied by thorough validation to demonstrate their fitness for purpose. Ultimately, the selection of an internal standard should be guided by the specific requirements of the study, with a clear understanding of the trade-offs between cost and data quality.

Safety Operating Guide

Proper Disposal of Caffeic Acid-13C3: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Caffeic acid-13C3, a stable isotope-labeled compound. While the carbon-13 isotope is not radioactive, the inherent chemical properties of caffeic acid necessitate careful disposal procedures.[1][]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Caffeic acid is suspected of causing cancer and may damage fertility.[3][4] Therefore, adherence to the following safety measures is mandatory:

  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and eye protection (safety glasses or goggles).[3][4][5]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[5]

  • Avoid Contact: Prevent direct contact with the skin, eyes, and clothing.[5][6] In case of accidental contact, rinse the affected area thoroughly with water.[3][5]

  • Spill Management: In the event of a spill, dampen the material with water to prevent dusting before carefully sweeping it into a suitable container for disposal.[6] Absorb solutions with an inert material and decontaminate surfaces with alcohol.[5]

Quantitative Data Summary

The following table summarizes key quantitative and physical-chemical properties of this compound and its unlabeled counterpart.

PropertyThis compoundCaffeic Acid (unlabeled)
CAS Number 1185245-82-2[4][7][8]331-39-5[8]
Molecular Formula C₆¹³C₃H₈O₄[4][7][8]C₉H₈O₄[8]
Molecular Weight 183.14 g/mol [7][8]180.16 g/mol [8]
Melting Point 223-225°C (decomposes)[9]223-225°C (decomposes)[10]
Storage Temperature -20°C[7][8]Room Temperature (short term), -20°C (long term)[5]
Solubility Slightly soluble in DMSO, very slightly soluble in Methanol.[4]Sparingly soluble in cold water, freely soluble in hot water and cold alcohol.[10]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste in accordance with local, regional, and national regulations.[3][5][8] Since it is a stable isotope-labeled compound, no special procedures for radioactive waste are necessary.[1][]

1. Waste Segregation:

  • Do not mix this compound waste with general laboratory trash or other non-hazardous waste streams.[8]

  • Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., solutions containing this compound).

2. Waste Container Selection and Labeling:

  • Solid Waste: Place all solid waste contaminated with this compound into a clearly labeled, sealable, and chemically resistant container. The label should include:

    • "Hazardous Waste"

    • "this compound"

    • Associated Hazards (e.g., "Suspected Carcinogen," "Potential Reproductive Toxin")

    • Date of accumulation start

  • Liquid Waste: Collect liquid waste in a compatible, leak-proof container. The container must be clearly labeled with:

    • "Hazardous Waste"

    • The full chemical name: "this compound" and the solvent(s) used.

    • Approximate concentrations of each component.

    • Hazard warnings.

3. Storage of Waste:

  • Store waste containers in a designated, secure area away from incompatible materials.

  • Keep containers tightly sealed to prevent leaks or spills.[5]

  • Store in a cool, dry, and well-ventilated location.[3]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EH&S) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide them with a complete and accurate description of the waste, including the chemical name and any associated hazards.

  • Follow all institutional and regulatory procedures for waste manifest and handover.

5. Empty Containers:

  • Handle uncleaned, empty containers as you would the product itself.[8] They should be disposed of as hazardous waste unless thoroughly decontaminated.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

start Start: this compound for Disposal ppe Wear Appropriate PPE (Gloves, Lab Coat, Eye Protection) start->ppe assess_form Assess Waste Form ppe->assess_form solid_waste Solid Waste (Contaminated materials) assess_form->solid_waste Solid liquid_waste Liquid Waste (Solutions) assess_form->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store Waste Securely in Designated Area solid_container->storage liquid_container->storage contact_ehs Contact EH&S or Certified Disposal Vendor storage->contact_ehs disposal Arrange for Pickup and Proper Disposal contact_ehs->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling Caffeic Acid-13C3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Caffeic acid-13C3, a stable isotope-labeled compound used as an internal standard in quantitative analysis. While the isotopic label does not significantly alter the chemical's hazardous properties, adherence to strict safety protocols is crucial. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe and effective use of this compound in your research.

Personal Protective Equipment (PPE) and Hazard Information

Caffeic acid is classified as a substance that can cause skin and serious eye irritation. It is also suspected of causing cancer and damaging fertility.[1][2][3] Therefore, appropriate PPE is mandatory to minimize exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber gloves tested according to EN 374.[1]Protects against skin contact and irritation.[1][2]
Eye/Face Protection Safety goggles with side-shields.[1][4]Prevents eye contact and serious eye irritation.[2][4]
Skin and Body Protection Chemical-resistant lab coat or suit and appropriate footwear.[5]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection MSHA/NIOSH-approved dust respirator if ventilation is inadequate or dust is generated.[2][5]Prevents inhalation of the powdered substance, which may cause respiratory irritation.[2]

Hazard Identification:

Hazard StatementGHS Classification
Causes skin irritation.[2]Skin Irrit. 2
Causes serious eye irritation.[2]Eye Irrit. 2
Suspected of causing cancer.[2][3][6]Carc. 2
Suspected of damaging fertility or the unborn child.[2][3]Repr. 2
May cause respiratory irritation.[2]STOT SE 3

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

  • The recommended storage temperature is -20°C.[8][9]

  • Store in a locked cabinet or an area accessible only to authorized personnel.[6]

2. Handling and Use:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid the formation of dust and aerosols.[4][9]

  • Use dedicated, clearly labeled equipment (spatulas, weighing paper, etc.).

  • Wash hands thoroughly after handling, even if gloves were worn.[1]

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[10]

  • Clean the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.[9]

  • For major spills, follow your institution's emergency procedures.

4. Disposal Plan:

  • All waste materials, including empty containers, contaminated PPE, and spilled material, must be treated as hazardous waste.

  • Dispose of waste in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.[5] One recommended method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

Experimental Workflow and Safety Diagram

To visually represent the procedural steps for safely handling this compound, the following workflow diagram has been created.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Fume Hood A->B C Weigh this compound B->C D Prepare Solution C->D E Decontaminate Work Area D->E H Collect Waste in Labeled Container D->H Waste Generation F Remove and Dispose of PPE E->F G Wash Hands Thoroughly F->G I Dispose According to Regulations H->I

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。